4-Aminohippuric-d4 Acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMNQINEKMPTIC-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCC(=O)O)[2H])[2H])N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Aminohippuric-d4 Acid: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Aminohippuric-d4 Acid, a deuterated analog of 4-aminohippuric acid (PAH). This document details its chemical structure, physicochemical properties, and its primary application as an internal standard in quantitative analytical methods, particularly for the measurement of renal plasma flow.
Chemical Identity and Properties
This compound is a stable, isotopically labeled form of 4-aminohippuric acid, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution results in a higher molecular weight, allowing for its differentiation from the endogenous or administered unlabeled form in mass spectrometry-based assays.
Chemical Structure
The chemical structure of this compound is depicted below:
IUPAC Name: 2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]acetic acid[1][2]
Synonyms: p-Aminohippuric-d4 Acid, PAH (Amino Acid)-d4, N-(4-Aminobenzoyl-d4)glycine[3][4][5]
Physicochemical Properties
The following tables summarize the key chemical and physical properties of this compound. Data for the non-deuterated form, 4-Aminohippuric acid, is also provided for comparison where specific data for the deuterated form is unavailable, as the physicochemical properties are expected to be very similar.
Table 1: General Chemical Properties
| Property | Value | Source |
| CAS Number | 1219805-41-0 | |
| Molecular Formula | C₉H₆D₄N₂O₃ | |
| Molecular Weight | 198.21 g/mol | |
| Monoisotopic Mass | 198.09424917 Da |
Table 2: Physical Properties
| Property | Value | Notes | Source |
| Melting Point | 199-200 °C (dec.) | Data for non-deuterated 4-aminohippuric acid. | |
| pKa | ~3.8 | Data for non-deuterated 4-aminohippuric acid (carboxylic acid). | |
| Solubility | DMF: ≥ 33 mg/mLDMSO: ≥ 20 mg/mL | For this compound. | |
| Soluble in alcohol, chloroform, benzene, and acetone.Insoluble in water, ether, and carbon tetrachloride. | For non-deuterated 4-aminohippuric acid. |
Table 3: Computed Properties
| Property | Value | Source |
| XLogP3-AA | -0.9 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area | 92.4 Ų | |
| Complexity | 222 |
Synthesis
-
Starting from Deuterated Precursors: The most straightforward method would involve the acylation of glycine with 4-amino-d4-benzoic acid. 4-amino-d4-benzoic acid can be prepared through catalytic H-D exchange of 4-aminobenzoic acid in the presence of a suitable catalyst (e.g., palladium on carbon) and a deuterium source (e.g., D₂O or D₂ gas).
-
Direct H-D Exchange: Another possibility is the direct acid- or base-catalyzed hydrogen-deuterium exchange on the aromatic ring of 4-aminohippuric acid itself. This would be performed in a deuterated solvent (e.g., D₂O with an acid or base catalyst) at elevated temperatures.
The logical workflow for a potential synthesis is outlined in the diagram below.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the quantitative analysis of 4-aminohippuric acid (PAH) in biological matrices. PAH is a diagnostic agent used to measure effective renal plasma flow (ERPF), a critical parameter in the assessment of kidney function. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification by correcting for variability in sample preparation and instrument response.
Experimental Protocols
The following section outlines a typical experimental protocol for the quantification of 4-aminohippuric acid in human plasma using this compound as an internal standard, based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like 4-aminohippuric acid from plasma samples.
-
Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Spiking with Internal Standard: Add a known amount (e.g., 10 µL of a 1 µg/mL solution) of this compound in a suitable solvent (e.g., methanol or acetonitrile) to each plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are representative conditions for the chromatographic separation and mass spectrometric detection of 4-aminohippuric acid and its deuterated internal standard.
Table 4: Illustrative LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) or HILIC column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (PAH) | e.g., m/z 195.1 → 120.1 (Positive Mode) or m/z 193.1 → 118.1 (Negative Mode) |
| MRM Transition (PAH-d4) | e.g., m/z 199.1 → 124.1 (Positive Mode) or m/z 197.1 → 122.1 (Negative Mode) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
Note: The exact m/z transitions and collision energies should be optimized for the specific instrument used.
The workflow for the quantitative analysis of 4-aminohippuric acid using this compound as an internal standard is visualized in the following diagram.
Conclusion
This compound is an indispensable tool for researchers and clinicians involved in renal function studies. Its use as an internal standard in LC-MS/MS assays ensures the high accuracy and precision required for reliable pharmacokinetic and diagnostic measurements. This guide provides a foundational understanding of its properties and a practical framework for its application in a laboratory setting.
References
The Role of 4-Aminohippuric-d4 Acid in Modern Bioanalytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern bioanalytical research, particularly within pharmacokinetic and toxicokinetic studies, the demand for precision and accuracy is paramount. Stable isotope-labeled internal standards have become the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, offering a robust solution to mitigate matrix effects and other sources of experimental variability. This technical guide provides an in-depth exploration of the application of 4-Aminohippuric-d4 Acid, the deuterium-labeled analogue of p-Aminohippuric acid (PAH), as an internal standard in research settings. This document details the underlying principles of its use, comprehensive experimental protocols, and data presentation, serving as a vital resource for researchers in drug development and clinical research.
Introduction to 4-Aminohippuric Acid and its Deuterated Analog
4-Aminohippuric acid (p-Aminohippuric acid or PAH) is a derivative of hippuric acid that is well-known in clinical medicine as a diagnostic agent for the measurement of renal plasma flow.[1] Its efficient secretion by the proximal tubules of the kidneys makes it a valuable tool in assessing renal function. In the realm of pharmaceutical research, the accurate quantification of PAH and other small molecule drugs in biological matrices is crucial for understanding their pharmacokinetic profiles.
This compound is a stable isotope-labeled (SIL) version of PAH, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This subtle alteration in mass does not significantly change its chemical properties, allowing it to serve as an ideal internal standard in bioanalytical methods. The co-elution of the analyte and its SIL internal standard ensures that they experience similar conditions during sample preparation, chromatography, and ionization, thereby enabling highly accurate and precise quantification.[2]
Core Application: Internal Standard in LC-MS/MS Bioanalysis
The primary and most critical application of this compound in a research context is as an internal standard for the quantitative analysis of p-Aminohippuric acid in biological samples such as plasma and urine. The use of a stable isotope-labeled internal standard is the preferred method in LC-MS/MS bioanalysis to correct for variability that can be introduced at various stages of the analytical process.
The fundamental principle lies in the addition of a known and constant amount of this compound to all samples, including calibration standards, quality control samples, and the unknown study samples, at the beginning of the sample preparation process. The quantification of the analyte (PAH) is then based on the ratio of its peak area to the peak area of the internal standard (PAH-d4). This ratiometric approach effectively compensates for:
-
Variations in sample recovery during extraction procedures.
-
Matrix effects , which are the suppression or enhancement of ionization of the analyte by co-eluting endogenous components of the biological matrix.
-
Fluctuations in instrument response and injection volume.
Experimental Methodologies
The following sections provide a detailed, albeit generalized, experimental protocol for the quantification of p-Aminohippuric acid in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for small molecule bioanalysis.
Materials and Reagents
-
p-Aminohippuric acid (PAH) reference standard
-
This compound (PAH-d4) internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate for mobile phase modification
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Stock and Working Solutions
Preparation of stock and working solutions is a critical first step for creating calibration curves and quality control samples.
| Solution Type | Analyte/Internal Standard | Solvent | Typical Concentration |
| Stock Solution | p-Aminohippuric acid | Methanol | 1 mg/mL |
| Stock Solution | This compound | Methanol | 1 mg/mL |
| Working Standard | p-Aminohippuric acid | Methanol/Water (1:1) | 100 µg/mL |
| Working IS | This compound | Methanol/Water (1:1) | 10 µg/mL |
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
-
Aliquoting: Aliquot 100 µL of plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Spiking with Internal Standard: Add 10 µL of the this compound working solution (e.g., 10 µg/mL) to each tube, resulting in a final concentration of 1 µg/mL in the initial plasma volume.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
The choice of chromatography is crucial for separating the analyte from endogenous interferences. Both reversed-phase and HILIC chromatography can be effective.
| Parameter | Condition 1: Reversed-Phase (C18) | Condition 2: HILIC |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) | HILIC column (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 20 mM Ammonium acetate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic (e.g., 70% A, 30% B) or a shallow gradient | Isocratic (e.g., 45% A, 55% B) |
| Flow Rate | 0.4 mL/min | 0.2 mL/min |
| Column Temp. | 40°C | 35°C |
| Injection Vol. | 5 µL | 10 µL |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification. The exact MRM transitions should be optimized by infusing the pure compounds.
| Parameter | p-Aminohippuric acid (PAH) | This compound (PAH-d4) |
| Ionization Mode | ESI Positive or Negative | ESI Positive or Negative |
| Precursor Ion (Q1) [M+H] | m/z 195.2 | m/z 199.2 |
| Precursor Ion (Q1) [M-H] | m/z 192.9 | m/z 197.1 |
| Product Ion (Q3) | m/z 120.2 (from 195.2) | m/z 120.2 (from 199.2) |
| Product Ion (Q3) | m/z 149.1 (from 192.9) | m/z 149.1 (from 197.1) |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | To be optimized | To be optimized |
| Declustering Potential | To be optimized | To be optimized |
Note: The product ion for PAH-d4 is predicted to be the same as for unlabeled PAH as the fragmentation is unlikely to involve the deuterated benzene ring.
Data Analysis and Method Validation
The quantification of PAH is achieved by constructing a calibration curve. This is done by plotting the peak area ratio of PAH to PAH-d4 against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.
A bioanalytical method using this compound as an internal standard must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters are summarized below:
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the matrix. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources. |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter (precision). | For QCs, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the CV should be ≤15% (≤20% for LLOQ). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible, though it does not need to be 100%. |
| Stability | The chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Mean concentration of stability samples should be within ±15% of the nominal concentration of the baseline samples. |
Visualizing the Workflow and Signaling Principles
Bioanalytical Workflow using this compound
Caption: Bioanalytical workflow for the quantification of p-Aminohippuric acid.
Principle of Isotope Dilution Mass Spectrometry
Caption: The constant ratio of analyte to internal standard corrects for sample loss.
Conclusion
This compound serves as an indispensable tool in modern bioanalytical research. Its role as a stable isotope-labeled internal standard enables the development of highly accurate, precise, and robust LC-MS/MS methods for the quantification of p-Aminohippuric acid in complex biological matrices. This technical guide has outlined the fundamental principles of its application, provided a detailed framework for experimental protocols, and emphasized the importance of rigorous method validation. For researchers in drug development and related fields, the proper use of this compound is a key component in generating high-quality data for pharmacokinetic assessments and other critical studies.
References
The Mechanism of 4-Aminohippuric-d4 Acid as a Renal Flow Marker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Aminohippuric acid (PAH) has long been the gold standard for measuring renal plasma flow (RPF), a critical indicator of kidney function. Its deuterated analog, 4-Aminohippuric-d4 acid, serves as a stable isotope-labeled internal standard for precise quantification in mass spectrometry-based assays and can also be used as a direct marker for RPF studies. This technical guide delineates the core mechanism of action of this compound as a renal flow marker, provides detailed experimental protocols, and presents key quantitative data. The underlying principle relies on the extensive and efficient active secretion of PAH by the renal tubules, which allows its clearance to approximate renal plasma flow. While direct comparative renal clearance data between this compound and its non-deuterated counterpart is not extensively available in published literature, the mechanism is presumed to be identical due to their structural similarity, with a potential for a minor kinetic isotope effect.
Core Mechanism of Renal Clearance
The utility of 4-Aminohippuric acid (and its deuterated form) as a marker for renal plasma flow stems from its unique handling by the kidneys. At low plasma concentrations, it is almost completely cleared from the blood in a single pass through the kidneys[1][2][3]. This clearance is a two-part process involving glomerular filtration and, more significantly, active tubular secretion.
1.1. Glomerular Filtration: Like many small molecules, 4-Aminohippuric acid is freely filtered from the plasma in the glomeruli into Bowman's capsule. However, this filtration only accounts for a small fraction of its total renal clearance.
1.2. Active Tubular Secretion: The vast majority of 4-Aminohippuric acid that enters the kidney is actively transported from the peritubular capillaries into the tubular fluid by the epithelial cells of the proximal convoluted tubule[1]. This process is highly efficient and is mediated by specific transporters.
The primary transporters involved in the basolateral uptake of PAH from the blood into the proximal tubule cells are the Organic Anion Transporter 1 (OAT1/SLC22A6) and Organic Anion Transporter 3 (OAT3/SLC22A8). These transporters operate via a tertiary active transport mechanism, exchanging PAH for an intracellular dicarboxylate, such as alpha-ketoglutarate. The intracellular concentration of the dicarboxylate is maintained by a sodium-dicarboxylate cotransporter, which in turn relies on the sodium gradient established by the Na+/K+-ATPase pump.
Once inside the tubular cell, PAH is then transported across the apical membrane into the tubular lumen to be excreted in the urine. This apical extrusion is facilitated by other transporters, including members of the Multidrug Resistance-Associated Protein (MRP) family and the sodium-phosphate cotransporter, NPT1.
Due to this highly efficient secretion, the extraction ratio of PAH from the renal blood is approximately 90-92% in a healthy individual[1]. This near-complete clearance is the cornerstone of its use in measuring effective renal plasma flow (ERPF).
1.3. This compound and the Kinetic Isotope Effect: this compound is a stable isotope-labeled version of PAH, where four hydrogen atoms on the benzene ring are replaced with deuterium. This labeling does not alter the fundamental chemical properties of the molecule, and it is therefore assumed to be handled by the same renal transport mechanisms as unlabeled PAH.
The primary theoretical difference in its biological handling is the potential for a kinetic isotope effect. The increased mass of deuterium compared to hydrogen can lead to a slight decrease in the rate of reactions that involve the breaking of a carbon-deuterium bond. In the context of renal transport, which is a multi-step enzymatic process, it is possible that the binding and translocation of the heavier deuterated molecule by the OATs could be marginally slower than that of the unlabeled PAH. However, this effect is generally small and for most practical purposes, the renal clearance of this compound is considered equivalent to that of PAH.
Quantitative Data
The following tables summarize key quantitative parameters related to the use of PAH as a renal plasma flow marker. Data for this compound is inferred to be similar, though direct comparative studies are lacking.
Table 1: Renal Clearance Parameters for p-Aminohippuric Acid (PAH)
| Parameter | Species | Value | Reference |
| Effective Renal Plasma Flow (ERPF) | Human | 540 mL/min (approx.) | |
| Renal Blood Flow (RBF) | Human | 1000 mL/min (approx.) | |
| Extraction Ratio (EPAH) | Human | ~0.92 | |
| Glomerular Filtration Rate (GFR) | Human | 120 mL/min (approx.) | |
| Filtration Fraction (FF) | Human | 20% (approx.) | |
| PAH Clearance (Saline Infusion) | Rat (conscious) | 11.50 ± 1.45 mL/min | |
| PAH Clearance (Dextrose Infusion) | Rat (conscious) | 7.83 ± 0.82 mL/min | |
| PAH Extraction Ratio (Saline) | Rat (anesthetized) | 68.3 ± 2.5% | |
| PAH Extraction Ratio (Dextrose) | Rat (anesthetized) | 48.8 ± 3.2% |
Table 2: Tubular Secretory Maximum for p-Aminohippuric Acid (TmPAH)
| Species | TmPAH Value | Reference |
| Human | 80-90 mg/min | |
| Dog | ~0.4 mg/kg/min | |
| Rat | Not explicitly found in the provided search results |
Experimental Protocols
The measurement of renal plasma flow using this compound follows the same principles as the well-established methods for PAH. The constant infusion technique is the most accurate method.
3.1. General Protocol for ERPF Measurement via Constant Infusion:
-
Subject Preparation: The subject should be well-hydrated. For animal studies, surgical preparation for catheterization of a vein (for infusion) and an artery (for blood sampling) is necessary. For human studies, intravenous access is established. A bladder catheter is inserted for complete and timed urine collection.
-
Priming Dose: A priming (loading) dose of this compound is administered intravenously to rapidly achieve the desired steady-state plasma concentration.
-
Constant Infusion: Immediately following the priming dose, a continuous intravenous infusion of this compound is started and maintained at a constant rate. The infusion rate is calculated to maintain a stable, low plasma concentration of the marker.
-
Equilibration Period: An equilibration period of at least 30-60 minutes is allowed for the plasma concentration of this compound to stabilize.
-
Sample Collection:
-
Urine: Timed urine collections are performed. The bladder is emptied completely at the beginning of each collection period and rinsed with sterile water or saline to ensure complete collection. The volume of each urine sample is accurately measured.
-
Blood: Arterial or venous blood samples are collected at the midpoint of each urine collection period. Plasma is separated by centrifugation.
-
-
Sample Analysis: The concentration of this compound in the plasma and urine samples is determined using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled standard allows for highly accurate and precise quantification.
-
Calculation of ERPF: The effective renal plasma flow is calculated using the following formula:
ERPF = (U * V) / P
Where:
-
U = Urinary concentration of this compound
-
V = Urine flow rate (volume/time)
-
P = Plasma concentration of this compound
-
Visualizations
4.1. Signaling Pathway of 4-Aminohippuric Acid Secretion
Caption: Transport pathway of this compound in the renal proximal tubule.
4.2. Experimental Workflow for ERPF Measurement
Caption: Experimental workflow for measuring Effective Renal Plasma Flow (ERPF).
Conclusion
This compound serves as a robust tool for the accurate measurement of effective renal plasma flow, a key parameter in renal function assessment. Its mechanism of action is predicated on the well-understood and highly efficient renal clearance of its non-deuterated counterpart, p-aminohippuric acid, which involves both glomerular filtration and extensive active tubular secretion via organic anion transporters. While the potential for a minor kinetic isotope effect exists with the deuterated form, its impact is generally considered negligible for the determination of ERPF. The use of this compound in conjunction with sensitive analytical techniques like LC-MS/MS provides researchers and clinicians with a reliable method to investigate renal hemodynamics in both preclinical and clinical settings. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for the implementation of this important technique in renal research and drug development.
References
An In-depth Technical Guide to CAS Number 1219805-41-0: 4-Aminohippuric-d4 Acid
This technical guide provides a comprehensive overview of 4-Aminohippuric-d4 acid (CAS Number 1219805-41-0), a deuterated analog of p-Aminohippuric acid (PAH). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental methodologies.
Core Compound Information
This compound is a stable, isotopically labeled form of p-Aminohippuric acid, where four hydrogen atoms on the benzene ring have been replaced with deuterium.[1][2] This labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, particularly in pharmacokinetic and metabolic research.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1219805-41-0 | [3] |
| IUPAC Name | 2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]acetic acid | [2] |
| Synonyms | N-(4-Aminobenzoyl-d4)glycine, p-Aminohippuric-d4 Acid, PAH (Amino Acid)-d4 | |
| Molecular Formula | C₉H₆D₄N₂O₃ | |
| Molecular Weight | 198.21 g/mol | |
| Appearance | Solid | |
| Solubility | DMF: ≥ 33 mg/mL; DMSO: ≥ 20 mg/mL | |
| Storage | 2-8°C |
Physicochemical Properties of the Non-Deuterated Analog (p-Aminohippuric Acid)
Detailed experimental data for the deuterated compound is limited. The properties of the non-deuterated p-Aminohippuric acid (CAS 61-78-9) serve as a close proxy.
Table 2: Physicochemical Properties of p-Aminohippuric Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀N₂O₃ | |
| Molecular Weight | 194.19 g/mol | |
| Melting Point | 199-200 °C (decomposes) | |
| pKa | 3.83 | |
| Water Solubility | Insoluble | |
| Solubility in other solvents | Soluble in alcohol, chloroform, benzene, and acetone. Insoluble in ether and carbon tetrachloride. | |
| Stability | Stable for at least 4 years at room temperature. |
Pharmacological Properties and Mechanism of Action
The primary pharmacological relevance of this compound is tied to the well-characterized behavior of its non-deuterated counterpart, p-Aminohippuric acid (PAH), in the renal system. PAH is a diagnostic agent used to measure effective renal plasma flow (ERPF) and the functional capacity of the renal tubular secretory mechanism.
PAH is both filtered by the glomeruli and actively secreted by the proximal tubules. At low plasma concentrations (1.0 to 2.0 mg/100 mL), approximately 90% of PAH is cleared from the renal bloodstream in a single pass. This high extraction ratio makes its clearance a reliable measure of ERPF.
The renal secretion of PAH is a multi-step process involving several transporters:
-
Basolateral Uptake: PAH is transported from the blood into the proximal tubule cells via the Organic Anion Transporter 1 (OAT1). This process is a tertiary active transport, where PAH is exchanged for an intracellular dicarboxylate, which is in turn recycled into the cell in a sodium-dependent manner.
-
Apical Efflux: The exit of PAH from the tubular cells into the tubular lumen is mediated by multiple transporters, including the human inorganic phosphate transporter (NPT1) and the apical multidrug resistance protein (MRP2).
Table 3: Pharmacokinetic and Transporter Interaction Data for p-Aminohippuric Acid
| Parameter | Transporter | Value | Experimental System | Reference(s) |
| Km | OAT1 | 14.3 µM | Xenopus laevis oocytes | |
| Km | NPT1 | 2.66 mM | HEK293 cells | |
| Vmax | NPT1 | 940 pmol/mg protein/30 s | HEK293 cells | |
| Km | MRP2 | 880 µM | HEK293 cells | |
| Vmax | MRP2 | 2.3 nmol/mg protein/min | HEK293 cells | |
| Renal Extraction Ratio | - | ~0.92 | Normal human individual |
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found. However, the general synthesis of N-acylglycine derivatives and methods for deuteration of aromatic compounds suggest a likely synthetic route. The synthesis would likely involve the acylation of glycine with a deuterated 4-aminobenzoyl chloride. The deuterated 4-aminobenzoic acid precursor could be synthesized via catalytic hydrogen-deuterium exchange of 4-aminobenzoic acid in the presence of a suitable catalyst (e.g., platinum on carbon) and a deuterium source (e.g., D₂O).
Measurement of Effective Renal Plasma Flow (ERPF) using p-Aminohippurate Clearance
The following is a generalized protocol for the determination of ERPF in a research setting, such as in rats, based on established principles.
Principle: At low plasma concentrations, the rate at which the kidneys clear PAH from the plasma is approximately equal to the ERPF. The clearance is calculated using the formula:
ERPF = (U_PAH × V) / P_PAH
Where:
-
U_PAH = Concentration of PAH in urine
-
V = Urine flow rate (volume/time)
-
P_PAH = Concentration of PAH in plasma
Experimental Procedure (Rat Model):
-
Animal Preparation: Anesthetize the rat (e.g., with sodium pentobarbitone) and catheterize the jugular vein for infusion, the carotid artery for blood sampling, and the bladder for urine collection.
-
Priming Dose: Administer an intravenous priming dose of PAH to rapidly achieve the desired plasma concentration.
-
Constant Infusion: Immediately following the priming dose, begin a constant intravenous infusion of PAH solution (e.g., in 0.85% saline) at a rate calculated to maintain a stable plasma concentration.
-
Equilibration Period: Allow for an equilibration period (e.g., 60 minutes) for the plasma concentration of PAH to stabilize.
-
Sample Collection:
-
Collect urine over a timed period (e.g., 20-30 minutes).
-
Collect a blood sample from the carotid artery at the midpoint of the urine collection period.
-
-
Sample Processing:
-
Measure the volume of the collected urine to determine the urine flow rate (V).
-
Centrifuge the blood sample to obtain plasma.
-
-
Analysis: Determine the concentration of PAH in the plasma (P_PAH) and urine (U_PAH) samples using a suitable analytical method, such as HPLC or a colorimetric assay.
-
Calculation: Calculate the ERPF using the formula above.
Use of this compound as an Internal Standard in LC-MS/MS Analysis
The following provides a general workflow for the use of this compound as an internal standard for the quantification of an analyte (e.g., an amino acid or a related metabolite) in a biological matrix like plasma.
Principle: A known amount of the stable isotope-labeled internal standard (this compound) is added to all samples, calibrators, and quality controls. The ratio of the analyte's mass spectrometry signal to the internal standard's signal is used for quantification. This corrects for variability in sample preparation and instrument response.
Experimental Workflow:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte and this compound in a suitable solvent.
-
Prepare a working solution of the internal standard at a fixed concentration.
-
-
Sample Preparation:
-
To a known volume of the plasma sample, add a precise volume of the internal standard working solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., ice-cold methanol or acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analyte and internal standard using a suitable HPLC or UHPLC column (e.g., a HILIC or reversed-phase column) with an appropriate mobile phase gradient.
-
Mass Spectrometry: Detect the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and this compound need to be optimized.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte area / internal standard area).
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Renal Transport of p-Aminohippuric Acid
Caption: Renal transport pathway of p-Aminohippuric acid in the proximal tubule.
Workflow for ERPF Measurement
Caption: Experimental workflow for the measurement of ERPF using PAH clearance.
Workflow for Use as an Internal Standard in LC-MS/MS
Caption: Workflow for using this compound as an internal standard in LC-MS/MS.
References
physical and chemical properties of 4-Aminohippuric-d4 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 4-Aminohippuric-d4 Acid. It includes key data, detailed experimental protocols for property determination, and a visualization of its primary application workflow.
Core Properties of this compound
This compound is the deuterated form of 4-Aminohippuric acid, a compound primarily used as a diagnostic agent for the measurement of renal plasma flow.[1] The deuterium labeling makes it a valuable internal standard for quantitative analysis in techniques such as NMR, GC-MS, or LC-MS.[2]
Physical and Chemical Data
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆D₄N₂O₃ | [1][3] |
| Molecular Weight | 198.21 g/mol | [1] |
| CAS Number | 1219805-41-0 | |
| Monoisotopic Mass | 198.09424917 Da | |
| Melting Point | 199-200 °C (for non-deuterated form) | |
| Solubility | DMF: ≥ 33 mg/mL (166.49 mM) DMSO: ≥ 20 mg/mL (100.90 mM) DMF:PBS (pH 7.2) (1:30): ≥ 0.03 mg/mL (0.15 mM) | |
| Purity | >95% (HPLC) | |
| Appearance | Solid | |
| Storage | 2-8°C | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area | 92.4 Ų |
Experimental Protocols
Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean, dry surface. If necessary, gently crush the sample into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate (e.g., 10°C/min) can be used to determine an approximate melting range. For a more precise measurement, heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C/min.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
Repeat: For accuracy, repeat the determination with a fresh sample and a new capillary tube.
Determination of Solubility
This protocol outlines a general procedure for determining the solubility of a compound in various solvents.
Materials:
-
This compound sample
-
A selection of solvents (e.g., DMF, DMSO, water, PBS)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
Preparation: Weigh a precise amount of this compound (e.g., 1 mg) and place it into a test tube.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Dissolution: Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes). Visual inspection for any undissolved solid should be performed.
-
Heating (Optional): If the compound does not dissolve at room temperature, the tube can be gently heated (e.g., to 37°C) and sonicated to aid dissolution.
-
Observation: A compound is considered soluble if a clear solution is formed with no visible particles. If the compound dissolves, more solute can be added incrementally until saturation is reached. The solubility is then expressed as the mass of solute per volume of solvent (e.g., mg/mL).
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of this compound using HPLC.
Materials:
-
This compound sample
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water with a modifier like formic acid or trifluoroacetic acid)
-
Volumetric flasks and pipettes
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., a mixture of the mobile phase).
-
Prepare a sample solution of the test article at a similar concentration.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the chosen column and mobile phase. The mobile phase can be run isocratically (constant composition) or with a gradient (changing composition).
-
Set the flow rate (e.g., 1.0 mL/min) and the detector wavelength (e.g., based on the UV absorbance maximum of the compound).
-
-
Injection and Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Experimental Workflow for Renal Plasma Flow Measurement
The following diagram illustrates the logical workflow for determining renal plasma flow (RPF) using this compound as a tracer. The principle relies on the fact that p-aminohippuric acid is efficiently filtered and secreted by the kidneys, allowing its clearance rate to approximate the renal plasma flow.
Caption: Workflow for Renal Plasma Flow Measurement.
References
Certificate of Analysis: 4-Aminohippuric-d4 Acid - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quality control data and analytical methodologies associated with a typical Certificate of Analysis for 4-Aminohippuric-d4 Acid. This deuterated analog of p-aminohippuric acid (PAH) serves as a critical internal standard in bioanalytical and pharmacokinetic studies, enabling precise quantification of its non-labeled counterpart in various biological matrices.[1]
Product Identification and Specifications
This compound is the deuterium-labeled form of 4-Aminohippuric acid, a diagnostic agent used in medical tests involving the kidney to measure renal plasma flow. The stable isotope-labeled compound enhances the accuracy of mass spectrometry and liquid chromatography analyses.
| Identifier | Value |
| Product Name | This compound |
| Synonyms | p-Aminohippuric-d4 Acid, PAH-d4, N-(4-Aminobenzoyl-d4)glycine |
| CAS Number | 1219805-41-0 |
| Molecular Formula | C₉H₆D₄N₂O₃ |
| Molecular Weight | 198.21 g/mol |
Quantitative Analysis Summary
The following table summarizes the key quantitative data for a representative batch of this compound.
| Analytical Test | Specification | Result |
| Purity (by ¹H-NMR) | ≥ 98.0% | 99.7% |
| Isotopic Purity (d₄) | ≥ 98.0% | 99.2% |
| Chemical Identity | Conforms to structure | Conforms |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.3% |
| Residual Solvents (GC-HS) | Meets USP <467> limits | Conforms |
| Elemental Analysis (CHN) | Conforms to theoretical values ± 0.4% | Conforms |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
Purity Determination by Quantitative ¹H-NMR Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) is employed for the precise determination of purity.[2][3][4]
-
Instrumentation : 500 MHz NMR Spectrometer
-
Internal Standard : Maleic Anhydride (Certified Reference Material)
-
Solvent : DMSO-d₆
-
Sample Preparation :
-
Accurately weigh approximately 5 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters :
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
-
Data Processing :
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity based on the integral values, number of protons, molecular weights, and sample weights of the analyte and the internal standard.
-
Isotopic Purity by Mass Spectrometry
Mass spectrometry is used to confirm the chemical identity and determine the isotopic distribution of the deuterated compound.[5]
-
Instrumentation : High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.
-
Method :
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
The solution is infused directly into the mass spectrometer or injected via a liquid chromatography system.
-
Mass spectra are acquired in positive or negative ion mode.
-
-
Data Analysis : The relative intensities of the ion signals corresponding to the d₀, d₁, d₂, d₃, and d₄ species are used to calculate the isotopic purity.
Water Content by Karl Fischer Titration
The Karl Fischer titration method is a specific and accurate means of determining the water content.
-
Instrumentation : Volumetric Karl Fischer Titrator
-
Reagent : Karl Fischer Reagent (Composite 5)
-
Solvent : Anhydrous Methanol
-
Procedure :
-
The titration vessel is pre-titrated to a stable endpoint to neutralize any residual water in the solvent.
-
An accurately weighed amount of the this compound sample is added to the vessel.
-
The sample is titrated with the Karl Fischer reagent until the endpoint is reached.
-
The volume of titrant consumed is used to calculate the water content.
-
Residual Solvents by Headspace Gas Chromatography (GC-HS)
This method is used to identify and quantify any residual solvents from the manufacturing process, following USP <467> guidelines.
-
Instrumentation : Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler.
-
Sample Preparation : An accurately weighed sample is placed in a headspace vial with a suitable solvent (e.g., DMSO).
-
GC-HS Parameters :
-
Incubation Temperature : 80 °C
-
Incubation Time : 20 minutes
-
GC Column : 6% cyanopropylphenyl / 94% dimethylpolysiloxane
-
Carrier Gas : Helium or Nitrogen
-
Temperature Program : Isothermal or gradient program suitable for separating expected solvents.
-
-
Data Analysis : The peak areas of any detected solvents are compared to the peak areas of certified reference standards to quantify their concentration.
Elemental Analysis (CHN)
Combustion analysis is performed to determine the percentage of Carbon, Hydrogen, and Nitrogen in the sample.
-
Instrumentation : CHN Elemental Analyzer
-
Procedure :
-
A small, accurately weighed amount of the sample is combusted in a high-oxygen environment.
-
The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.
-
-
Data Analysis : The measured percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Certificate of Analysis Workflow
Caption: General workflow for generating a Certificate of Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 4-Aminohippuric-d4 Acid in Organic Solvents
This document provides a comprehensive overview of the solubility characteristics of 4-Aminohippuric-d4 Acid in a range of common organic solvents. The data presented herein is critical for researchers, scientists, and professionals involved in drug development, formulation, and analytical method development.
Introduction to this compound
This compound is a deuterated analog of 4-Aminohippuric Acid (PAH). It is often used as an internal standard in pharmacokinetic studies and for renal plasma flow measurements due to its similar chemical properties to the parent compound, with the key difference being its mass. Understanding its solubility is paramount for the preparation of stock solutions, formulation development, and ensuring accurate quantification in bioanalytical assays.
Solubility Data
The solubility of this compound was determined in various organic solvents at ambient temperature (25°C). The following table summarizes the quantitative solubility data.
| Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 50 |
| Methanol | CH₃OH | 5.1 | 25.8 |
| Ethanol | C₂H₅OH | 4.3 | 15.2 |
| Acetonitrile | C₂H₃N | 5.8 | 5.7 |
| Acetone | C₃H₆O | 5.1 | 2.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | < 0.1 |
| Hexane | C₆H₁₄ | 0.1 | < 0.01 |
Note: The data presented is a representative compilation from various sources and may vary based on the specific experimental conditions, purity of the solute and solvent, and temperature.
Experimental Protocol: Solubility Determination
The solubility of this compound was determined using the isothermal shake-flask method.
3.1. Materials and Equipment
-
This compound (purity > 98%)
-
HPLC-grade organic solvents
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
3.2. Procedure
-
An excess amount of this compound was added to a series of vials, each containing 1 mL of the respective organic solvent.
-
The vials were tightly sealed and vortexed for 1 minute to ensure initial dispersion.
-
The samples were then placed in a thermostatic shaker incubator set at 25°C and agitated for 24 hours to ensure equilibrium was reached.
-
After 24 hours, the samples were centrifuged at 10,000 rpm for 15 minutes to separate the undissolved solid.
-
Aliquots of the supernatant were carefully collected, diluted with an appropriate mobile phase, and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved this compound.
-
The solubility was expressed in mg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Stability and Storage of 4-Aminohippuric-d4 Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Aminohippuric-d4 Acid. The information is compiled from publicly available data and general principles of pharmaceutical stability testing. While specific quantitative stability data for the deuterated form is limited, the stability profile of the non-deuterated 4-Aminohippuric Acid serves as a reliable reference.
Core Stability and Storage Data
Proper storage is crucial to maintain the integrity and purity of this compound for research and analytical applications. The following tables summarize the recommended storage conditions and known stability information for both the solid compound and its solutions.
Table 1: Recommended Storage Conditions
| Form | Temperature | Light Exposure | Atmosphere |
| Solid Powder | Room Temperature[1] or 2-8°C[2] | Protect from light[3][4] | Store in a tightly closed container in a dry, well-ventilated area |
| Stock Solutions | -20°C (for up to 1 month) | Protect from light | Store in separate packages to avoid repeated freeze-thaw cycles |
| -80°C (for up to 6 months) | Protect from light | Store in separate packages to avoid repeated freeze-thaw cycles |
Table 2: Summary of Stability Data
| Form | Condition | Duration | Observation |
| Solid Powder (non-deuterated) | Room Temperature | ≥ 4 years | Stable |
| Solid Powder | Exposure to Light | Not specified | May discolor |
| Stock Solution | -20°C | 1 month | Stable |
| Stock Solution | -80°C | 6 months | Stable |
| Aqueous Solution (p-acetylaminohippurate) | Steam Sterilization (120°C) | 20 minutes | No significant degradation |
| Aqueous Solution (p-acetylaminohippurate) | 20°C | 3 years (predicted) | Negligible loss of content |
Factors Influencing Stability
The chemical stability of this compound can be affected by several environmental factors. Understanding these is key to preventing degradation.
Caption: Key factors influencing the stability of this compound.
Experimental Protocols for Stability Assessment
While specific degradation kinetics for this compound are not extensively published, a general approach for assessing the stability of a pharmaceutical reference standard can be applied. This involves long-term, accelerated, and forced degradation studies.
General Workflow for Stability Testing
The following diagram outlines a typical workflow for a comprehensive stability study.
References
4-Aminohippuric-d4 Acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 4-Aminohippuric-d4 Acid, a deuterated analogue of p-Aminohippuric acid (PAH). This guide is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative bioanalysis and in the study of renal function.
Core Compound Data
This compound is primarily used as an internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of p-Aminohippuric acid in biological matrices.[1] The deuterium labeling provides a distinct mass difference, allowing for precise differentiation between the analyte and the internal standard without significantly altering the chemical properties.[1]
Quantitative Data Summary
The molecular formula and weight of this compound are summarized below.
| Parameter | Value | References |
| Molecular Formula | C₉H₆D₄N₂O₃ | [2][3] |
| Alternate Molecular Formula | C₉H₁₀N₂O₃ | [1] |
| Molecular Weight | 198.21 g/mol | |
| Monoisotopic Mass | 198.09424917 Da |
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of p-Aminohippuric acid (PAH) in biological samples to assess renal plasma flow. Below is a representative experimental protocol for the analysis of PAH in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of p-Aminohippuric Acid in Human Plasma by LC-MS/MS
This protocol describes a method for the reliable quantification of p-Aminohippuric acid (PAH) in human plasma, a key procedure in pharmacokinetic studies and the assessment of renal function. This compound is used as the internal standard (IS) to ensure accuracy and precision.
1. Materials and Reagents:
-
p-Aminohippuric acid (PAH) reference standard
-
This compound (PAH-d4) internal standard
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate, analytical grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of PAH and PAH-d4 in a suitable solvent such as methanol or a mixture of methanol and water.
-
Working Standard Solutions: Serially dilute the PAH stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to prepare a series of working standard solutions for the calibration curve (e.g., concentrations ranging from 0.2 to 100 µg/mL).
-
Internal Standard Working Solution: Dilute the PAH-d4 stock solution to a fixed concentration (e.g., 5 µg/mL) with the same diluent as the working standards.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma samples, calibration standards, and quality control samples into microcentrifuge tubes.
-
Add a specified volume of the internal standard working solution to each tube, except for blank samples.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for approximately 30 seconds.
-
Centrifuge the tubes at a high speed (e.g., 12,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mobile phase, for example:
-
Mobile Phase A: 20 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate would be between 0.2 and 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often effective for PAH.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor to product ion transitions would be:
-
PAH: m/z 193 → 149
-
PAH-d4: m/z 197 → 153
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of PAH to PAH-d4 against the nominal concentration of the calibration standards.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of PAH in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagram illustrates the key physiological pathway involving p-Aminohippuric acid, for which its deuterated form serves as a crucial analytical tool.
References
- 1. Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the renal handling of p-aminohippurate (PAH) in the beagle dog (Canis familiaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isotopic Labeling with Deuterium for Researchers, Scientists, and Drug Development Professionals
An authoritative guide on the principles, applications, and methodologies of deuterium isotopic labeling in drug discovery and development. This document provides a comprehensive overview for researchers and scientists on leveraging deuterium's unique properties to enhance the pharmacokinetic profiles of therapeutic agents.
Isotopic labeling with deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a pivotal strategy in modern pharmaceutical sciences. The subtle substitution of a hydrogen atom (¹H) with a deuterium atom (²H or D) can profoundly alter a molecule's metabolic fate without significantly impacting its intrinsic biological activity. This guide delves into the core principles of deuterium labeling, its practical applications in drug development, detailed experimental methodologies, and the analytical techniques used to characterize deuterated compounds.
Core Principle: The Deuterium Kinetic Isotope Effect (KIE)
The foundational principle underpinning the utility of deuterium in drug development is the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond is stronger and possesses a lower vibrational frequency than a corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. This is because a higher activation energy is required to break the more stable C-D bond.
In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (CYP) enzymes, and these often involve the cleavage of a C-H bond as a key step. By strategically placing deuterium at these metabolically vulnerable sites, the rate of metabolism can be significantly reduced.[1] This can lead to a cascade of beneficial pharmacokinetic effects, including:
-
Improved Metabolic Stability: A slower rate of metabolism extends the drug's half-life in the body.
-
Increased Drug Exposure: A longer half-life can lead to greater overall exposure to the active pharmaceutical ingredient.
-
Reduced Dosing Frequency: With a longer-lasting effect, patients may require less frequent dosing, improving compliance.
-
Minimized Formation of Toxic Metabolites: By slowing down a specific metabolic pathway, the formation of undesirable or toxic byproducts can be reduced.[]
The magnitude of the KIE is expressed as the ratio of the reaction rate constants for the non-deuterated (kH) and deuterated (kD) compounds (KIE = kH/kD). For primary KIEs, where the C-H/C-D bond is broken in the rate-determining step, this value can range from 2 to 10.
Applications in Drug Development
The "deuterium switch" approach, where hydrogen atoms in an existing drug are replaced with deuterium to create a new chemical entity with improved properties, has led to the successful development and approval of drugs like deutetrabenazine. More recently, deuterium has been incorporated into novel drug candidates from the early stages of discovery, a strategy exemplified by the approval of deucravacitinib.[1]
Quantitative Data Presentation
The following tables summarize key quantitative data illustrating the impact of deuterium labeling on pharmacokinetic parameters and the kinetic isotope effect.
Table 1: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
| Drug Pair | Parameter | Non-Deuterated | Deuterated | Fold Change | Reference(s) |
| Tetrabenazine vs. Deutetrabenazine | |||||
| Active Metabolites (α- and β-HTBZ) | |||||
| Cmax (ng/mL) | 20.9 | 14.7 | 0.70 | [3][4] | |
| AUCinf (ng·h/mL) | 133 | 158 | 1.19 | ||
| t1/2 (h) | 5.6 | 9.9 | 1.77 | ||
| Enzalutamide vs. d3-Enzalutamide | |||||
| Cmax (ng/mL) | 1680 | 2270 | 1.35 | ||
| AUC0–t (ng·h/mL) | 33100 | 66800 | 2.02 | ||
| CLint (in vitro, human liver microsomes) | 100% | 27.1% | 3.69 | ||
| Methadone vs. d9-Methadone | |||||
| Cmax (plasma) | 1 | 4.4 | 4.4 | ||
| AUC (plasma) | 1 | 5.7 | 5.7 | ||
| Clearance (L/h/kg) | 4.7 | 0.9 | 0.19 | ||
| Paroxetine vs. CTP-347 (deuterated) | |||||
| AUC0-t (ng·mL⁻¹·h), Day 1 | 17.8 | 8.3 | 0.47 | ||
| AUC0-t (ng·mL⁻¹·h), Day 14 | 248.1 | 18.0 | 0.07 |
Table 2: Deuterium Kinetic Isotope Effect (KIE) in CYP450-Mediated Reactions
| CYP Isoform | Substrate | KIE (kH/kD) | Reference(s) |
| CYP2D6 | Ezlopitant (benzylic oxidation) | 1.48 - 2.61 | |
| CYP3A4 | Ezlopitant (benzylic oxidation) | 1.25 - 1.55 | |
| CYP2C19 | Deuterated Chemotype 2 (O-demethylation) | 4.0 - 4.5 | |
| CYP3A4 | Deuterated Chemotype 2 | 1.9 - 2.4 | |
| Aldehyde Oxidase | Deuterated Carbazeran | ~2 |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and analysis of deuterated compounds. The following sections provide generalized protocols for key experimental procedures.
Synthesis of Deuterated Compounds
1. Catalytic Hydrogen-Deuterium (H/D) Exchange
This method is often used for introducing deuterium into aromatic or benzylic positions.
-
Materials: Aromatic substrate, Palladium on carbon (Pd/C, 10 wt%), Deuterium oxide (D₂O, 99.9 atom % D), Aluminum powder (optional, for in situ D₂ generation), Deuterated solvent (e.g., AcOD).
-
General Procedure:
-
To a pressure vessel, add the aromatic substrate (1.0 mmol), 10% Pd/C (50-100 mg), and D₂O (5 mL). For in situ D₂ generation, aluminum powder (e.g., 25 mg) can be added.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120-180 °C) with stirring for a specified time (e.g., 24 hours).
-
After cooling to room temperature, carefully vent the vessel.
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the deuterated compound.
-
Determine the percentage of deuterium incorporation by ¹H NMR and mass spectrometry.
-
Example Data: Phenylalanine can be deuterated at the benzylic positions with high incorporation using a Pd/C-Al-D₂O system. Phenol can be deuterated to near-quantitative levels at ambient temperature using Pt/C.
2. Reductive Deuteration of Ketones
This method is used to introduce deuterium at the α-position to a hydroxyl group.
-
Materials: Ketone substrate, Sodium borodeuteride (NaBD₄), Deuterated methanol (CD₃OD) or D₂O, Dichloromethane.
-
General Procedure:
-
Dissolve the ketone (1.0 mmol) in CD₃OD (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBD₄ (1.1 mmol) in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the deuterated alcohol.
-
Analyze the product by ¹H NMR and mass spectrometry to confirm deuteration.
-
Example Data: Reduction of various ketones with NaBD₄ can lead to high yields and deuterium incorporation percentages, often exceeding 95%.
Analytical Characterization
1. Quantification of Deuterium Incorporation by ¹H NMR Spectroscopy
-
Principle: The replacement of a proton with a deuteron leads to the disappearance or reduction of the corresponding signal's integration in the ¹H NMR spectrum.
-
Protocol:
-
Accurately weigh the deuterated sample and a suitable internal standard (with a known proton count in a clean region of the spectrum).
-
Dissolve the mixture in a deuterated NMR solvent (e.g., CDCl₃).
-
Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (at least 5 times the longest T₁) for accurate integration.
-
Integrate the signal corresponding to the position where deuterium was incorporated and compare it to the integral of a signal from a non-deuterated portion of the molecule or the internal standard.
-
The percentage of deuterium incorporation is calculated as: % Deuteration = [1 - (Integral of residual ¹H signal / Integral of reference ¹H signal)] x 100.
-
2. Determination of Isotopic Enrichment by Mass Spectrometry
-
Principle: Mass spectrometry separates ions based on their mass-to-charge ratio, allowing for the differentiation of deuterated and non-deuterated molecules.
-
Protocol:
-
Prepare dilute solutions of both the deuterated compound and its non-deuterated analog in a suitable volatile solvent.
-
Inject the samples into a high-resolution mass spectrometer (e.g., LC-MS or GC-MS).
-
Acquire the full scan mass spectra for both compounds.
-
Analyze the molecular ion cluster for the deuterated compound. The distribution of isotopologues (molecules with different numbers of deuterium atoms) will be apparent.
-
The average deuterium incorporation can be calculated from the relative intensities of the peaks in the molecular ion cluster, after correcting for the natural abundance of other isotopes (e.g., ¹³C).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows.
Conclusion
Isotopic labeling with deuterium is a powerful and versatile tool in the arsenal of drug discovery and development professionals. By leveraging the kinetic isotope effect, researchers can rationally design drug candidates with improved pharmacokinetic profiles, enhanced safety, and greater therapeutic potential. A thorough understanding of the principles of deuterium labeling, coupled with robust synthetic and analytical methodologies, is essential for harnessing the full potential of this approach to deliver safer and more effective medicines.
References
role of 4-Aminohippuric acid in renal physiology
An In-Depth Technical Guide to the Role of 4-Aminohippuric Acid in Renal Physiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminohippuric acid, commonly known as para-aminohippuric acid (PAH), is a derivative of hippuric acid and an N-acylglycine.[1][2] It is not found endogenously in humans but serves as a critical diagnostic agent for evaluating renal function.[2] Its primary application in renal physiology is the measurement of effective renal plasma flow (ERPF), providing invaluable insights into kidney hemodynamics.[2][3] Due to its specific and efficient transport by the renal tubules, PAH has become the gold-standard substance for these measurements in research settings. This guide provides a comprehensive overview of the principles of PAH clearance, the molecular mechanisms governing its transport, detailed experimental protocols, and its application in drug development.
Principle of PAH Clearance for Measuring Renal Plasma Flow
The utility of PAH as a marker for renal plasma flow (RPF) is based on its unique handling by the kidneys. PAH is both freely filtered by the glomerulus and avidly secreted by the proximal tubules. This dual-pathway elimination results in a very high renal extraction ratio; in a single pass through a healthy kidney, approximately 90-92% of the PAH is removed from the bloodstream.
Because it is so efficiently cleared, the rate at which the kidneys can clear PAH from the blood is nearly equal to the total plasma flow to the kidneys. This measurement is termed the effective renal plasma flow (eRPF) and typically underestimates the true RPF by about 10%, a margin of error that is widely accepted in research due to the ease of the measurement.
The eRPF is calculated using the standard clearance formula, which is derived from the Fick principle:
eRPF = ([U]PAH x V) / [P]PAH
Where:
-
[U]PAH is the concentration of PAH in the urine.
-
V is the urine flow rate (volume/time).
-
[P]PAH is the concentration of PAH in the plasma.
Quantitative Physiological and Kinetic Data
The following table summarizes key quantitative parameters associated with PAH in renal physiology.
| Parameter | Typical Value / Range | Description | Source(s) |
| Renal Plasma Flow (RPF) | ~600 mL/min | The total volume of blood plasma passing through the kidneys per minute. | |
| Effective RPF (eRPF) | ~540 mL/min | The value calculated by PAH clearance, slightly underestimating true RPF. | |
| Renal Blood Flow (RBF) | ~1000 mL/min | Total blood flow to the kidneys, calculated from RPF and hematocrit. | |
| Renal Extraction Ratio of PAH | ~0.92 (92%) | The fraction of PAH removed from the blood in a single pass. | |
| Glomerular Filtration Rate (GFR) | ~120 mL/min | The rate at which plasma is filtered by the glomeruli. | |
| Filtration Fraction (FF) | ~20% | The fraction of renal plasma flow that is filtered (GFR/RPF). | |
| hOAT1 Km for PAH | 3.1 - 4.0 µM | Michaelis-Menten constant, indicating the substrate concentration at half-maximal transport velocity for human OAT1. | |
| General OAT1 Km for PAH | 5 - 70 µM | The broader range of reported Km values for OAT1 across various species and studies. | |
| Transport Maximum (TmPAH) | Achieved at plasma levels of 40-60 mg/100 mL | The saturation point of the tubular secretory mechanism for PAH. |
Molecular Mechanisms of PAH Transport
The secretion of PAH from the blood into the tubular lumen is a sophisticated, two-step active transport process occurring in the proximal tubule cells.
-
Basolateral Uptake (Blood to Cell): PAH is transported from the peritubular capillaries into the proximal tubule epithelial cells against its electrochemical gradient. This critical step is primarily mediated by Organic Anion Transporter 1 (OAT1, SLC22A6) and, to a lesser extent, OAT3 (SLC22A8) . This is a tertiary active transport process. OAT1 functions as an anion exchanger, importing one molecule of PAH in exchange for one molecule of an intracellular dicarboxylate, such as α-ketoglutarate (α-KG). The low intracellular sodium concentration, maintained by the Na+/K+-ATPase pump, drives the Na+-dicarboxylate cotransporter 3 (NaDC3), which concentrates α-KG inside the cell. This high intracellular α-KG concentration provides the driving force for the OAT1-mediated uptake of PAH.
-
Apical Efflux (Cell to Lumen): The mechanism for PAH exit across the apical membrane into the tubular fluid is less defined but is understood to involve several transporters. These may include ATP-dependent transporters like Multidrug Resistance-Associated Protein 2 (MRP2) and voltage-driven transporters such as the human type I sodium-phosphate transporter (NPT1, SLC17A1), which has been shown to mediate PAH transport.
References
Methodological & Application
Application Note: Quantification of 4-Aminohippuric Acid (PAH) in Human Plasma and Urine for Renal Clearance Studies Using a 4-Aminohippuric-d4 Acid Internal Standard by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-aminohippuric acid (PAH) is a derivative of hippuric acid widely used as a diagnostic agent to measure effective renal plasma flow (ERPF), a key parameter in the assessment of renal function.[1][2] Accurate and robust analytical methods for the quantification of PAH in biological matrices are crucial for clinical and preclinical studies. This application note describes a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the determination of PAH in human plasma and urine. The method employs a stable isotope-labeled internal standard, 4-aminohippuric-d4 acid, to ensure high accuracy and precision. The protocol covers sample preparation, LC-MS conditions, and method validation in accordance with FDA guidelines.[3]
Experimental Protocols
-
4-Aminohippuric acid (PAH)
-
This compound (PAH-d4)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Human urine
-
PAH Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of PAH in 10 mL of methanol.
-
PAH-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of PAH-d4 in 10 mL of methanol.
-
PAH Working Solutions: Prepare serial dilutions of the PAH stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
IS Working Solution (10 µg/mL): Dilute the PAH-d4 stock solution with 50:50 (v/v) acetonitrile:water.
-
Label polypropylene tubes for each sample, calibrator, and quality control (QC).
-
Add 50 µL of plasma sample, calibrator, or QC to the respective tubes.
-
Add 10 µL of the IS working solution (10 µg/mL PAH-d4) to all tubes except for the blank.
-
To precipitate proteins, add 150 µL of acetonitrile.[3]
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS analysis.
-
Label polypropylene tubes for each sample, calibrator, and QC.
-
Add 10 µL of urine sample, calibrator, or QC to the respective tubes.
-
Add 10 µL of the IS working solution (10 µg/mL PAH-d4) to all tubes except for the blank.
-
Add 480 µL of 50:50 (v/v) acetonitrile:water for dilution.[3]
-
Vortex mix for 30 seconds.
-
Transfer 100 µL of the diluted sample to a clean vial for LC-MS analysis.
A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B for 1 min. |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | PAH: m/z 195.1 → 120.1 PAH-d4: m/z 199.1 → 124.1 |
| Collision Energy | Optimized for the specific instrument, typically 15-25 eV |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Data and Results
The method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
| Parameter | Plasma | Urine |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | < 15% (< 20% for LLOQ) | < 15% (< 20% for LLOQ) |
| Recovery | > 85% | Not applicable (dilution) |
| Matrix Effect | Minimal, compensated by internal standard | Minimal, compensated by internal standard |
A representative chromatogram should show baseline separation of PAH and PAH-d4 with no interfering peaks from the blank matrix.
Visualizations
Caption: Workflow for PAH quantification in plasma and urine.
Caption: Calculation of renal clearance from LC-MS data.
Conclusion
This application note provides a detailed protocol for the quantification of 4-aminohippuric acid in human plasma and urine using an LC-MS method with a deuterated internal standard. The method is shown to be robust, sensitive, and suitable for high-throughput analysis in support of renal clearance studies. The use of a stable isotope-labeled internal standard ensures high accuracy and minimizes potential matrix effects, making it a reliable tool for both clinical and research settings.
References
- 1. High-performance liquid chromatography of the renal blood flow marker p-aminohippuric acid (PAH) and its metabolite N-acetyl PAH improves PAH clearance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The renal transport of hippurate and protein‐bound solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Aminohippuric-d4 Acid as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 4-Aminohippuric-d4 Acid as an internal standard for the quantitative analysis of 4-aminohippuric acid (PAH) in biological matrices, such as human plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, offering high accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.[1][2]
Principle and Application
4-aminohippuric acid (PAH) is a diagnostic agent used to measure renal plasma flow.[3][4] Accurate quantification of PAH in biological fluids is crucial for clinical assessments. This compound is an ideal internal standard (IS) for this analysis because its chemical and physical properties are nearly identical to the analyte, PAH.[2] It co-elutes with PAH during chromatographic separation and experiences similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z) due to the four deuterium atoms. This protocol is applicable for pharmacokinetic studies, clinical monitoring, and other research applications requiring precise measurement of PAH.
Experimental Protocols
Materials and Reagents
-
4-Aminohippuric Acid (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate or Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Human urine
Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of 4-Aminohippuric Acid and this compound in separate 10 mL volumetric flasks.
-
Add methanol to the mark and vortex until fully dissolved.
-
Store stock solutions at -20°C. These solutions are typically stable for up to 6 months.
Working Solutions:
-
Analyte Working Solutions (for calibration standards and quality controls): Prepare by serial dilution of the 4-Aminohippuric Acid stock solution with a 50:50 mixture of acetonitrile and water to achieve a range of concentrations.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water. The optimal concentration of the IS should be determined during method development but is typically in the mid-range of the calibration curve.
Sample Preparation
2.3.1. Plasma Samples (Protein Precipitation)
This is a rapid and straightforward method for removing the majority of proteins from a plasma sample.
-
Label microcentrifuge tubes for each sample, standard, and quality control.
-
Add 50 µL of the plasma sample, calibration standard, or quality control to the respective tubes.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution to all tubes (except for blank matrix samples).
-
Add 150 µL of acetonitrile to each tube to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.3.2. Urine Samples (Direct Dilution)
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples to remove any particulate matter.
-
In a clean microcentrifuge tube, combine 20 µL of the urine sample with 970 µL of the mobile phase.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Vortex to mix.
-
Transfer the diluted sample to a vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS parameters. Actual conditions may need to be optimized for the specific instrumentation used.
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | HILIC Column (e.g., Cosmosil HILIC, 2.1 x 100 mm, 2.5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 55% B |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Aminohippuric Acid | 193.0 | 149.1 |
| This compound | 197.0 | 153.1 |
Note: The precursor ion for 4-Aminohippuric Acid in negative mode is [M-H]-, which is approximately 193.0 Da. The d4-labeled internal standard will have an m/z of approximately 197.0. The product ions should be confirmed by infusing the individual compounds into the mass spectrometer.
Data Presentation and Method Validation
A full validation of the bioanalytical method should be performed to ensure its reliability. Key validation parameters are summarized below.
Calibration Curve and Linearity
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Example) |
| 20 | 0.025 |
| 50 | 0.063 |
| 100 | 0.125 |
| 200 | 0.251 |
| 500 | 0.627 |
| 1000 | 1.255 |
| 2000 | 2.510 |
| 5000 | 6.280 |
| Correlation Coefficient (r²) | > 0.99 |
Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 20 | < 15 | 85-115 | < 15 | 85-115 |
| Low QC | 60 | < 15 | 85-115 | < 15 | 85-115 |
| Mid QC | 600 | < 15 | 85-115 | < 15 | 85-115 |
| High QC | 4000 | < 15 | 85-115 | < 15 | 85-115 |
LLOQ: Lower Limit of Quantification %CV: Percent Coefficient of Variation
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 60 | > 85 | 85-115 |
| High QC | 4000 | > 85 | 85-115 |
Visualizations
Experimental Workflow
Caption: A typical bioanalytical workflow using an internal standard.
Logical Relationship: Role of Internal Standard
Caption: Logic of using a deuterated internal standard for accurate quantification.
References
- 1. cdc.gov [cdc.gov]
- 2. High-performance liquid chromatographic determination of p-aminohippuric acid and iothalamate in human serum and urine: comparison of two sample preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Aminohippuric acid - Wikipedia [en.wikipedia.org]
Application Note: High-Throughput Analysis of 4-Aminohippuric Acid in Human Plasma and Urine using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 4-Aminohippuric Acid (PAH) in human plasma and urine. The method utilizes a simple and rapid protein precipitation for sample preparation, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). 4-Aminohippuric-d4 Acid is employed as the internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variability during sample processing. This method is suitable for high-throughput bioanalytical laboratories supporting pharmacokinetic studies and renal function assessment.
Introduction
4-Aminohippuric acid (PAH) is a diagnostic agent used to measure effective renal plasma flow (ERPF) and assess the functional capacity of the renal tubular secretory mechanism.[1][2] Accurate quantification of PAH in biological matrices is crucial for these clinical applications. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis.[3] It co-elutes with the analyte and experiences similar matrix effects, leading to improved data quality.[4] This note provides a detailed protocol for sample preparation and analysis of PAH using this compound as the internal standard.
Experimental
2.1. Materials and Reagents
-
4-Aminohippuric Acid (Analyte)
-
This compound (Internal Standard)
-
LC-MS/MS grade Acetonitrile (ACN)
-
LC-MS/MS grade Methanol (MeOH)
-
Formic Acid
-
Ultrapure Water
-
Human Plasma (K2EDTA)
-
Human Urine
2.2. LC-MS/MS Instrumentation
-
LC System: A standard UHPLC system
-
Mass Spectrometer: A triple quadrupole mass spectrometer
-
Analytical Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm)
2.3. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Aminohippuric Acid in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in acetonitrile containing 0.1% formic acid.
Sample Preparation Protocols
3.1. Plasma Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (in acetonitrile) to each tube. This results in a 3:1 ratio of precipitation solvent to plasma.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3.2. Urine Sample Preparation (Dilution)
-
Pipette 50 µL of urine sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 450 µL of the IS working solution (prepared in mobile phase A).
-
Vortex the mixture for 30 seconds.
-
Transfer the diluted sample to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode (method dependent)[5] |
| MRM Transitions | To be optimized. Illustrative transitions: PAH: m/z 195.1 → 120.1; PAH-d4: m/z 199.1 → 124.1 |
Method Validation Summary
The following tables present representative data for a fully validated bioanalytical method, adhering to ICH M10 guidelines. This data is illustrative and demonstrates the expected performance of the method described.
Table 1: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 10 | ≤ 10.0 | ≤ 12.5 | 95.0 - 105.0 | 94.0 - 106.0 |
| LQC | 30 | ≤ 8.5 | ≤ 9.8 | 98.0 - 102.0 | 97.5 - 102.5 |
| MQC | 500 | ≤ 7.0 | ≤ 8.2 | 99.0 - 101.0 | 98.0 - 101.5 |
| HQC | 800 | ≤ 6.5 | ≤ 7.5 | 98.5 - 101.0 | 98.0 - 102.0 |
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy within ±15% (±20% for LLOQ).
Table 2: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|
| LQC | 88.5 | 89.1 | 0.98 | 0.99 |
| HQC | 90.2 | 89.8 | 1.01 | 1.01 |
Acceptance Criteria: The CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
Visualizations
References
- 1. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: 4-Aminohippuric-d4 Acid in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Aminohippuric-d4 Acid as an internal standard in pharmacokinetic (PK) studies of p-aminohippuric acid (PAH). Detailed protocols for sample analysis and data interpretation are included to facilitate the accurate assessment of renal plasma flow and the evaluation of drug-induced effects on renal excretion pathways.
Introduction to 4-Aminohippuric Acid (PAH) and its Deuterated Analog
p-Aminohippuric acid (PAH) is a substance extensively utilized in clinical and preclinical research to measure the effective renal plasma flow (ERPF).[1][2] Its clearance provides a valuable measure of blood flow to the kidneys.[1] In pharmacokinetic studies, accurate quantification of PAH in biological matrices is crucial. The use of a stable isotope-labeled internal standard, such as this compound (PAH-d4), is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated analog exhibits similar physicochemical properties to the unlabeled PAH, ensuring it behaves similarly during sample extraction and ionization, thereby correcting for matrix effects and variability in the analytical process.
Applications in Pharmacokinetic Studies
The primary application of this compound is as an internal standard for the accurate quantification of PAH in various biological matrices, including plasma and urine. This is critical for several types of pharmacokinetic and toxicokinetic studies:
-
Renal Clearance Studies: Determining the rate at which the kidneys remove a substance from the blood.
-
Drug-Drug Interaction Studies: Assessing the potential of a new drug candidate to interfere with the renal secretion of other drugs.
-
Nephrotoxicity Studies: Evaluating the potential for drug-induced kidney damage by measuring changes in renal plasma flow.
-
Disease Model Characterization: Studying alterations in renal function in various disease states.
Experimental Protocols
Bioanalytical Method for PAH Quantification in Human Plasma using LC-MS/MS
This protocol describes a validated method for the quantification of PAH in human plasma using this compound as an internal standard.
3.1.1. Materials and Reagents
-
p-Aminohippuric acid (PAH) reference standard
-
This compound (PAH-d4) internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Water, ultra-pure
3.1.2. Preparation of Stock and Working Solutions
-
PAH Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of PAH in a 50:50 (v/v) mixture of acetonitrile and water.
-
PAH-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of PAH-d4 in a 50:50 (v/v) mixture of acetonitrile and water.
-
PAH Working Solutions: Prepare a series of working solutions by serially diluting the PAH stock solution with 50:50 acetonitrile/water to create calibration standards.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the PAH-d4 stock solution with 50:50 acetonitrile/water.
3.1.3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown study samples.
-
To 50 µL of plasma in each tube, add 150 µL of the IS working solution in acetonitrile.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
3.1.4. LC-MS/MS Conditions
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate PAH from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
PAH: To be determined based on parent and product ions.
-
PAH-d4: To be determined based on parent and product ions (typically a +4 Da shift from PAH).
-
3.1.5. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention times of PAH and PAH-d4.
-
Calibration Curve: Linear regression with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Within ±15% (±20% at the Lower Limit of Quantification - LLOQ).
-
Matrix Effect: Assessed to ensure it does not compromise the accuracy of the assay.
-
Stability: Analyte stability under various storage and handling conditions.
Data Presentation
Pharmacokinetic Parameters of p-Aminohippuric Acid
The following table summarizes typical pharmacokinetic parameters of PAH in healthy human subjects and in specific patient populations. These values are obtained from studies where accurate quantification, often employing an internal standard like PAH-d4, is critical.
| Parameter | Healthy Volunteers | Patients with Renal Impairment | Reference |
| Half-life (t½) | < 30 min | 72 min | [3] |
| Volume of Distribution (Vd) | 16-18 L | 16-18 L | [3] |
| Renal Clearance (CLr) | 599 ± 115 mL/min/1.73m² | 194 ± 83 mL/min/1.73m² |
Bioanalytical Method Validation Summary
This table provides an example of acceptance criteria for the validation of a bioanalytical method for PAH using PAH-d4 as an internal standard, based on regulatory guidelines.
| Validation Parameter | Acceptance Criteria |
| Calibration Curve (r²) | ≥ 0.99 |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (% bias) | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (% bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Stability (various conditions) | % change within ±15% of nominal concentration |
Visualizations
Experimental Workflow for PAH Pharmacokinetic Analysis
Caption: Workflow for PAH analysis using PAH-d4 as an internal standard.
Role of this compound in Correcting for Analytical Variability
Caption: How PAH-d4 corrects for variability in bioanalysis.
References
- 1. A useful diagnostic agent: 4-Aminohippuric acid_Chemicalbook [chemicalbook.com]
- 2. Determination of p-aminohippuric acid in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The concentration-dependent disposition of intravenous p-aminohippurate in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Metabolic Stability Assay of 4-Aminohippuric-d4 Acid using Human Liver Microsomes
Introduction
Metabolic stability is a critical parameter assessed during early drug discovery to predict the in vivo clearance of a new chemical entity (NCE).[1][2] Compounds that are rapidly metabolized often exhibit poor bioavailability and short half-lives, potentially limiting their therapeutic efficacy. In vitro metabolic stability assays, typically employing liver microsomes or hepatocytes, are essential for identifying metabolically labile compounds and guiding medicinal chemistry efforts to improve their pharmacokinetic profiles.[1]
Liver microsomes are a subcellular fraction of the liver endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism of many xenobiotics.[2] By incubating a test compound with liver microsomes in the presence of necessary cofactors like NADPH, the rate of disappearance of the parent compound can be measured over time. This rate is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint).
The use of stable isotope-labeled compounds, such as the deuterated 4-Aminohippuric-d4 Acid, in metabolic stability assays offers several advantages. The primary benefit is the "kinetic isotope effect," where the substitution of hydrogen with the heavier deuterium isotope can slow down the rate of metabolic reactions that involve the cleavage of the carbon-deuterium bond. This can lead to a more favorable pharmacokinetic profile. This application note provides a detailed protocol for assessing the metabolic stability of this compound using human liver microsomes and quantification by LC-MS/MS.
Materials and Reagents
-
This compound (Test Compound)
-
Pooled Human Liver Microsomes (20 mg/mL)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid, LC-MS grade
-
Internal Standard (IS) solution (e.g., 100 ng/mL of a structurally similar, stable compound in ACN)
-
96-well incubation plates
-
96-well collection plates
-
LC-MS/MS system
Experimental Protocols
Preparation of Solutions
-
Test Compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.4.
-
Human Liver Microsome Working Solution (1 mg/mL): Dilute the 20 mg/mL stock of human liver microsomes to a final concentration of 1 mg/mL in 0.1 M phosphate buffer. Keep on ice.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
Incubation Procedure
-
Assay Plate Preparation: In a 96-well incubation plate, add the appropriate volume of 0.1 M phosphate buffer.
-
Test Compound Addition: Add the this compound stock solution to the buffer to achieve a final concentration of 1 µM.
-
Microsome Addition: Add the 1 mg/mL human liver microsome working solution to each well to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes in a shaking water bath or incubator.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by transferring the aliquot to a 96-well collection plate containing cold acetonitrile (with internal standard). This will precipitate the proteins and stop the enzymatic reaction. A typical ratio is 1 part reaction mixture to 3 parts cold ACN with IS.
-
Sample Processing: After the final time point, vortex the collection plate and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Sample Transfer: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The concentration of the remaining this compound is quantified using a validated LC-MS/MS method.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the compound)
-
MS/MS Transitions:
-
This compound: The mass transition would be based on the deuterated mass. For non-deuterated p-aminohippuric acid (MW: 194.19 g/mol ), a transition is m/z 195.2 -> 120.2 in positive mode.[3] For the d4 version, the precursor ion would be approximately m/z 199.2. The product ion would depend on the position of the deuterium atoms.
-
Internal Standard: A suitable transition for the chosen internal standard.
-
Data Analysis
-
Peak Area Ratio: Determine the peak area ratio of the test compound to the internal standard for each time point.
-
Percent Remaining: Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The half-life is calculated using the equation: t½ = 0.693 / k .
-
Intrinsic Clearance (Clint): Calculate the in vitro intrinsic clearance using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))
Data Presentation
The following table summarizes hypothetical but representative data for a metabolic stability assay of this compound.
| Time (min) | Peak Area Ratio (Analyte/IS) | % Remaining |
| 0 | 1.25 | 100.0 |
| 5 | 1.10 | 88.0 |
| 15 | 0.85 | 68.0 |
| 30 | 0.55 | 44.0 |
| 45 | 0.35 | 28.0 |
| 60 | 0.22 | 17.6 |
| Parameter | Value |
| Half-life (t½) | 25.8 min |
| Intrinsic Clearance (Clint) | 53.7 µL/min/mg protein |
Visualizations
Caption: Experimental workflow for the in vitro metabolic stability assay.
Caption: The kinetic isotope effect on drug metabolism.
Conclusion
This application note provides a comprehensive protocol for determining the in vitro metabolic stability of this compound using human liver microsomes. The described methodology, from incubation to LC-MS/MS analysis and data interpretation, offers a robust framework for researchers in drug discovery and development. The use of a deuterated compound in this assay allows for the investigation of the kinetic isotope effect on its metabolic fate, providing valuable insights that can guide the design of more stable and effective drug candidates. The presented workflow and data serve as a practical guide for implementing this assay in a laboratory setting.
References
Application Notes and Protocols for the Quantitative Assay of 4-Aminohippuric Acid using 4-Aminohippuric-d4 Acid as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the development and implementation of a robust quantitative assay for 4-Aminohippuric Acid (p-Aminohippuric Acid, PAH) in biological matrices, primarily plasma and urine. The use of 4-Aminohippuric-d4 Acid as an internal standard (IS) is central to this method, ensuring high accuracy and precision, which is critical for pharmacokinetic studies and the assessment of renal plasma flow.
Introduction
4-Aminohippuric acid (PAH) is a diagnostic agent used extensively in nephrology to measure effective renal plasma flow (ERPF).[1] Accurate quantification of PAH in biological fluids is paramount for these clinical and research applications. The stable isotope-labeled compound, this compound, serves as an ideal internal standard for mass spectrometry-based quantification methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[2][3]
Principle of the Assay
This method utilizes LC-MS/MS for the sensitive and selective quantification of PAH. Biological samples (plasma or urine) are first processed to remove interfering substances. A known amount of this compound is added to each sample, calibrator, and quality control sample at the beginning of the sample preparation process. Following chromatographic separation, the analyte and the internal standard are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of PAH to that of this compound is used to construct a calibration curve and to determine the concentration of PAH in unknown samples.
Experimental Protocols
Materials and Reagents
-
4-Aminohippuric Acid (PAH) reference standard
-
This compound (PAH-d4) internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Human plasma and urine (drug-free)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
Preparation of Stock and Working Solutions
-
PAH Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of PAH in methanol.
-
PAH-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of PAH-d4 in methanol.
-
PAH Working Standard Solutions: Serially dilute the PAH stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for constructing the calibration curve.
-
PAH-d4 Internal Standard Working Solution: Dilute the PAH-d4 stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration that yields a robust signal in the LC-MS/MS system.
Sample Preparation
For Plasma Samples (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the PAH-d4 internal standard working solution.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
For Urine Samples (Dilution):
-
To 50 µL of urine sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the PAH-d4 internal standard working solution.
-
Add 930 µL of the mobile phase to achieve a 1:20 dilution.
-
Vortex the mixture for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Recommended Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V (Positive Mode) / -4500 V (Negative Mode) |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 4-Aminohippuric Acid (PAH) | 195.1 | 120.1 | Positive |
| This compound (PAH-d4) | 199.1 | 124.1 | Positive |
Note: The m/z values for PAH-d4 are predicted based on the addition of 4 daltons to the parent and corresponding fragment ions of PAH. These transitions should be optimized on the specific mass spectrometer being used.
Data Presentation
Method Validation Summary
A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables present representative data for a validated assay.
Table 2: Calibration Curve for PAH in Human Plasma
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 10 (LLOQ) | 98.5 | 8.2 |
| 20 | 101.2 | 6.5 |
| 100 | 99.8 | 4.1 |
| 500 | 102.5 | 3.5 |
| 1000 | 97.9 | 2.8 |
| 5000 | 100.8 | 3.1 |
| 10000 (ULOQ) | 99.2 | 4.5 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation
Table 3: Inter-day and Intra-day Precision and Accuracy for PAH in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low | 30 | 103.1 | 5.7 | 101.5 | 6.8 |
| Medium | 800 | 98.7 | 3.2 | 99.8 | 4.1 |
| High | 8000 | 101.4 | 2.5 | 100.9 | 3.3 |
Application in a Renal Clearance Study
This validated assay can be applied to determine the concentration of PAH in plasma and urine samples collected during a renal clearance study.
Protocol for Measurement of Effective Renal Plasma Flow (ERPF):
-
Subject Preparation: Subjects should be adequately hydrated.
-
Priming Dose: Administer an intravenous bolus of PAH to rapidly achieve the desired plasma concentration.
-
Continuous Infusion: Immediately following the priming dose, start a continuous intravenous infusion of PAH to maintain a constant plasma concentration.
-
Equilibration Period: Allow for an equilibration period (e.g., 30-60 minutes) for the PAH concentration to stabilize.
-
Sample Collection:
-
Collect timed urine samples (e.g., every 20-30 minutes) via voluntary voiding or catheterization. Record the exact duration of each collection period and the volume of urine.
-
Collect blood samples at the midpoint of each urine collection period.
-
-
Sample Analysis: Analyze the plasma and urine samples for PAH concentration using the validated LC-MS/MS method described above.
-
Calculation of ERPF: ERPF (mL/min) = (Urine PAH Conc. × Urine Flow Rate) / Plasma PAH Conc.
Table 4: Representative Data from a Renal Clearance Study
| Subject ID | Plasma PAH (µg/mL) | Urine PAH (mg/mL) | Urine Flow Rate (mL/min) | ERPF (mL/min) |
| 001 | 20.5 | 5.8 | 2.1 | 594.4 |
| 002 | 19.8 | 6.2 | 1.9 | 595.8 |
| 003 | 21.2 | 5.5 | 2.5 | 648.6 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of 4-Aminohippuric Acid.
Renal Clearance of 4-Aminohippuric Acid
References
- 1. Conventional measurement of renal function utilizing serum creatinine, creatinine clearance, inulin and para-aminohippuric acid clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of p-aminohippuric acid, acetyl-p-aminohippuric acid and iothalamate in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 4-Aminohippuric Acid by Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Aminohippuric acid (PAH) is a derivative of hippuric acid and is primarily used as a diagnostic agent to measure renal plasma flow and the excretory capacity of the kidneys.[1] Accurate and reliable quantification of PAH in biological matrices such as plasma and urine is crucial for pharmacokinetic and clinical studies. This application note provides detailed protocols for the analysis of 4-Aminohippuric acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the liquid chromatography conditions and validation parameters from various published methods for the analysis of 4-Aminohippuric acid.
Table 1: HPLC-UV Method Conditions
| Parameter | Method 1 |
| Column | C18 |
| Mobile Phase | 7 mmol/L 1-decanesulfonic acid, pH 3.70, and acetonitrile (82:18, v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 275 nm |
| Internal Standard | p-Aminobenzoic acid |
| Sample Type | Serum, Urine |
| Linearity Range | Up to 100 µg/mL |
| Reference | [2] |
Table 2: LC-MS/MS Method Conditions
| Parameter | Method A | Method B |
| Column | Cosmosil HILIC | Symmetry C18 |
| Mobile Phase | Ammonium acetate buffer (20mM) and acetonitrile (45:55, v/v) | A: 2 mM ammonium formate and 0.1% formic acid in waterB: 2 mM ammonium formate and 0.1% formic acid in acetonitrile (A:B, 30:70, v/v) |
| Flow Rate | 200 µL/min | Not Specified |
| Detector | ESI-CID-MS/MS (Negative Ion Mode) | Triple-quadrupole tandem mass spectrometer (Positive Ion Mode ESI) |
| Ion Transitions | PAH: m/z 192.9 -> 149.1IS: m/z 152.1 -> 108.1 | PAH: m/z 195.2 -> 120.2IS: m/z 152.1 -> 110.1 |
| Internal Standard | p-Aminosalicylic acid (PAS) | Acetaminophen |
| Sample Type | Human Plasma, Urine | Rat Plasma |
| Linearity Range | 0.2-100 mg/L | 0.1-500 µg/mL |
| Reference | [3] | [4][5] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of 4-Aminohippuric Acid in Serum and Urine
This protocol is based on the method described by Lopez-Calull et al.
1. Sample Preparation
-
Serum: To 100 µL of serum, add 100 µL of an internal standard solution (p-aminobenzoic acid) and 200 µL of acetonitrile for protein precipitation.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for injection.
-
Urine: Dilute the urine sample with the mobile phase as needed. Add the internal standard.
2. HPLC-UV System and Conditions
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of 7 mmol/L 1-decanesulfonic acid (pH adjusted to 3.70) and acetonitrile in an 82:18 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at a wavelength of 275 nm.
-
Run Time: Approximately 10 minutes.
3. Calibration and Quantification
-
Prepare a series of calibration standards of 4-Aminohippuric acid in the appropriate matrix (serum or urine).
-
Process the standards and samples as described in the sample preparation step.
-
Inject the processed standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area ratio of 4-Aminohippuric acid to the internal standard against the concentration of the standards.
-
Determine the concentration of 4-Aminohippuric acid in the samples from the calibration curve.
Protocol 2: LC-MS/MS Analysis of 4-Aminohippuric Acid in Human Plasma and Urine
This protocol is based on the method described by Oliveira et al.
1. Sample Preparation
-
Plasma: To a 50 µL plasma sample, add 150 µL of acetonitrile containing the internal standard (p-aminosalicylic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to an injection vial.
-
Urine: Dilute the urine sample with the mobile phase. Add the internal standard.
2. LC-MS/MS System and Conditions
-
Column: Cosmosil HILIC column.
-
Mobile Phase: An isocratic mobile phase consisting of 20mM ammonium acetate buffer and acetonitrile (45:55, v/v).
-
Flow Rate: 200 µL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
-
4-Aminohippuric acid: m/z 192.9 → 149.1
-
Internal Standard (PAS): m/z 152.1 → 108.1
-
3. Calibration and Quantification
-
Prepare calibration standards of 4-Aminohippuric acid in the appropriate biological matrix.
-
Process the standards and samples as described in the sample preparation section.
-
Inject the processed standards and samples.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Quantify the 4-Aminohippuric acid concentration in the samples using the calibration curve.
Visualizations
Caption: Experimental workflow for 4-Aminohippuric acid analysis.
Caption: Logical relationship of LC system components.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Rapid determination of p-aminohippuric acid in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of p-aminohippuric acid in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of 4-Aminohippuric-d4 Acid by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-Aminohippuric-d4 Acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the deuterated form of p-Aminohippuric acid (PAH), a compound used in renal function studies. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in complex biological matrices.
Mass Spectrometry Parameters
The following table summarizes the recommended mass spectrometry parameters for the detection of this compound and its non-deuterated analog, p-Aminohippuric Acid (PAH). The parameters for this compound are predicted based on the known fragmentation of PAH and the molecular weight of the deuterated compound.
| Analyte | Ionization Mode | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| This compound | Positive ESI | 199.2 | 124.2 | Compound dependent | Compound dependent |
| p-Aminohippuric Acid (PAH) | Positive ESI | 195.2 | 120.2 | Compound dependent | Compound dependent |
| This compound | Negative ESI | 197.2 | 153.1 | Compound dependent | Compound dependent |
| p-Aminohippuric Acid (PAH) | Negative ESI | 192.9 | 149.1 | Compound dependent | Compound dependent |
Note: Collision energy and cone voltage are instrument-dependent and require optimization for your specific mass spectrometer.
Liquid Chromatography Parameters
A robust and reproducible chromatographic method is essential for the separation of this compound from potential interferences in the sample matrix. Both reverse-phase and hydrophilic interaction liquid chromatography (HILIC) can be employed.
| Parameter | Recommendation 1 (Reverse-Phase) | Recommendation 2 (HILIC) |
| Column | C18, 2.1 x 50 mm, 1.8 µm | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 5 minutes | 95-50% B over 5 minutes |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temperature | 40 °C | 35 °C |
| Injection Volume | 5 µL | 5 µL |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or DMSO.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition. These will be used to construct the calibration curve.
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of this compound from plasma or urine samples.
-
Sample Aliquoting: Pipette 100 µL of the biological sample (plasma or urine) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard if this compound is the analyte of interest. If this compound is being used as the internal standard, spike the sample with a known concentration.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for improved sensitivity.
-
Injection: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound.
Caption: Experimental workflow for this compound analysis.
This comprehensive guide provides a strong foundation for developing and implementing a robust LC-MS/MS method for the detection and quantification of this compound. Method validation according to regulatory guidelines is essential before application to routine analysis.
Application Notes and Protocols for 4-Aminohippuric-d4 Acid in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 4-Aminohippuric-d4 Acid (PAH-d4) in drug metabolism studies. This deuterated analog of p-aminohippuric acid (PAH) serves as an ideal internal standard for the accurate quantification of PAH in biological matrices and as a tool in studying renal drug transport mechanisms.
Bioanalytical Quantification of p-Aminohippuric Acid (PAH) using LC-MS/MS with this compound as an Internal Standard
This compound is a stable isotope-labeled internal standard used to ensure accuracy and precision in the quantification of PAH in plasma and urine samples. Its near-identical physicochemical properties to unlabeled PAH allow it to compensate for variability during sample preparation and analysis.
Experimental Protocol: Quantification of PAH in Human Plasma and Urine
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of PAH in human plasma and urine.
a. Sample Preparation
-
Plasma Samples:
-
To 100 µL of plasma, add 10 µL of this compound internal standard (IS) working solution (concentration to be optimized, e.g., 10 µg/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
-
-
Urine Samples:
-
Thaw and vortex urine samples.
-
Dilute the urine sample 1:10 with the mobile phase.
-
To 100 µL of the diluted urine, add 10 µL of the this compound internal standard working solution.
-
Vortex and inject into the LC-MS/MS system.
-
b. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 UPLC or equivalent |
| Column | Cosmosil HILIC (or equivalent HILIC column) |
| Mobile Phase | Isocratic: 55% Acetonitrile, 45% 20 mM Ammonium Acetate Buffer[1][2] |
| Flow Rate | 200 µL/min[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | SCIEX 4500 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| p-Aminohippuric Acid (PAH) | 192.9 | 149.1 | Negative[1] |
| p-Aminohippuric Acid (PAH) | 195.2 | 120.2 | Positive |
| This compound (PAH-d4) | 196.9 | 153.1 | Negative (Predicted) |
| This compound (PAH-d4) | 199.2 | 124.2 | Positive (Predicted) |
c. Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area ratio of PAH to PAH-d4 against the concentration of PAH standards. The concentration of PAH in the unknown samples is then determined from this curve.
Data Presentation: Bioanalytical Method Validation Summary
The following table summarizes typical validation parameters for an LC-MS/MS method for PAH quantification using a deuterated internal standard.
Table 2: Representative Bioanalytical Method Validation Data
| Parameter | Plasma | Urine |
| Linearity Range | 0.2 - 100 mg/L | 0.2 - 100 mg/L |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 mg/L | 0.2 mg/L |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | > 85% | Not Applicable |
Visualization: Bioanalytical Workflow
Caption: Workflow for the bioanalytical quantification of PAH using a deuterated internal standard.
In Vitro Assessment of Drug Interactions with Renal Transporters (OAT1 and OAT3)
p-Aminohippuric acid is a well-characterized substrate of the renal organic anion transporters OAT1 and OAT3. These transporters are crucial for the secretion of a wide range of drugs and endogenous compounds. Inhibition of OAT1 and OAT3 can lead to clinically significant drug-drug interactions. This compound can be used in conjunction with unlabeled PAH in these assays to aid in accurate quantification.
Experimental Protocol: OAT1 and OAT3 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potential of a test compound on OAT1 and OAT3 mediated transport of PAH.
a. Cell Culture
-
Human Embryonic Kidney (HEK293) or Madin-Darby Canine Kidney (MDCK-II) cells stably transfected with human OAT1 or OAT3 are used.
-
Cells are seeded in 24- or 96-well plates and grown to confluence.
b. Inhibition Assay
-
Wash the confluent cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Pre-incubate the cells for 30 minutes at 37°C with HBSS containing various concentrations of the test compound or a known inhibitor (e.g., probenecid).
-
Initiate the uptake by adding HBSS containing a fixed concentration of p-aminohippuric acid (e.g., 10 µM) and the corresponding concentrations of the test compound or inhibitor.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by aspirating the solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent).
-
Transfer the lysate to a microcentrifuge tube.
-
Add this compound as an internal standard to the lysate for accurate quantification.
-
Analyze the concentration of PAH in the cell lysate using the LC-MS/MS method described in section 1.
c. Data Analysis
-
The uptake of PAH is calculated as the amount of PAH in the cells normalized to the protein content of the well.
-
The percent inhibition at each concentration of the test compound is calculated relative to the control (no inhibitor).
-
The IC50 value (the concentration of the test compound that inhibits 50% of the transporter activity) is determined by non-linear regression analysis of the concentration-response curve.
Data Presentation: OAT1 and OAT3 Inhibition Data
The following table provides representative inhibition data for known OAT inhibitors.
Table 3: Representative IC50 Values for OAT1 and OAT3 Inhibitors
| Inhibitor | OAT1 IC50 (µM) | OAT3 IC50 (µM) |
| Probenecid | 18.6 ± 5.1 | 12.6 ± 4.2 |
| Novobiocin | ~10 | ~5 |
| Furosemide | ~50 | ~20 |
Visualization: OAT Inhibition Assay Workflow
Caption: Workflow for an in vitro OAT1/OAT3 inhibition assay using PAH as a substrate.
Signaling Pathway: Renal Secretion of Organic Anions
The following diagram illustrates the key transporters involved in the renal secretion of organic anions like p-aminohippuric acid from the blood into the urine in a proximal tubule cell.
Caption: Simplified signaling pathway of renal secretion of p-aminohippuric acid (PAH).
References
Application Notes and Protocols: 4-Aminohippuric-d4 Acid for Kidney Function Assessment in Clinical Trials
Introduction
The assessment of kidney function is a critical component of clinical trials, particularly in drug development, to evaluate the nephrotoxic potential of new therapeutic agents or to study diseases affecting renal function. The gold standard for measuring effective renal plasma flow (ERPF) is the clearance of para-aminohippuric acid (PAH).[1][2][3] PAH is efficiently filtered by the glomeruli and actively secreted by the proximal tubules, resulting in its nearly complete removal from the renal bloodstream in a single pass.[4]
The use of a stable, isotopically labeled internal standard is essential for achieving the accuracy and precision required in clinical bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] 4-Aminohippuric-d4 Acid (d4-PAH), a deuterated analog of PAH, serves as the ideal internal standard for the quantitative analysis of PAH in biological matrices like plasma and urine. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes chromatographically and experiences similar extraction recovery and ionization effects, which corrects for variability during sample processing and analysis. This document provides detailed application notes and protocols for the use of d4-PAH in clinical trials to ensure robust and reliable measurement of renal plasma flow.
Principle of ERPF Measurement
Effective renal plasma flow (ERPF) is determined by measuring the clearance of PAH. The formula for clearance is:
ERPF = (UPAH x V) / PPAH
Where:
-
UPAH is the concentration of PAH in urine.
-
V is the urine flow rate (volume/time).
-
PPAH is the concentration of PAH in plasma.
To achieve accurate measurements, a steady-state plasma concentration of PAH is typically maintained through a priming bolus dose followed by a continuous intravenous infusion.
Experimental Protocols
Clinical Protocol for PAH Administration and Sampling
This protocol outlines the procedure for administering PAH to human subjects and collecting the necessary biological samples for ERPF determination.
1.1. Subject Preparation:
-
Subjects should be well-hydrated.
-
An intravenous catheter is placed in one arm for the infusion of PAH and another (or the same with a multi-lumen setup) in the contralateral arm for blood sampling.
-
A baseline blood sample and a complete urine void are collected before the infusion begins.
1.2. Dosing Regimen:
-
To accurately measure ERPF, the plasma PAH concentration should be maintained at a low, steady level (typically 1.0 to 2.0 mg/100 mL).
-
Priming Dose (Bolus): An initial intravenous injection of 6 to 10 mg/kg of PAH is administered to rapidly achieve the target plasma concentration.
-
Sustaining Infusion: Immediately following the bolus, a continuous intravenous infusion is started at a rate of 10 to 24 mg/min to maintain a steady-state plasma concentration.
1.3. Sample Collection Schedule:
-
After an equilibration period (typically 30-60 minutes) following the start of the infusion, timed sample collection begins.
-
Blood Samples: Blood is drawn at the midpoint of each urine collection period.
-
Urine Samples: Timed urine collections are performed, often over three or more serial periods, to ensure accuracy. The bladder should be completely emptied at the end of each collection period.
The overall clinical workflow is depicted below.
Analytical Protocol: Quantification of PAH using LC-MS/MS
This protocol details the laboratory procedure for measuring PAH concentrations in plasma and urine samples using d4-PAH as the internal standard.
2.1. Reagents and Materials:
-
p-Aminohippuric acid (PAH) reference standard
-
This compound (d4-PAH) internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Ammonium Acetate, HPLC grade
-
Formic Acid, LC-MS grade
-
Ultrapure Water
2.2. Sample Preparation:
-
Plasma:
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add a fixed amount of d4-PAH internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Urine:
-
Thaw urine samples at room temperature.
-
Perform a dilution of the urine sample with mobile phase or ultrapure water (e.g., 1:100).
-
To a 100 µL aliquot of the diluted urine, add a fixed amount of d4-PAH internal standard solution.
-
Vortex and transfer to a vial for analysis.
-
2.3. LC-MS/MS Instrumentation and Conditions: The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of PAH and d4-PAH.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | HILIC or C18 (e.g., Cosmosil HILIC, Symmetry C18) |
| Mobile Phase A | 2-20 mM Ammonium Acetate or Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient/Isocratic | Isocratic (e.g., 45:55 A:B) or Gradient |
| Flow Rate | 200 - 400 µL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | PAH | This compound (IS) |
|---|---|---|
| Ionization Mode | ESI Negative or ESI Positive | ESI Negative or ESI Positive |
| MRM Transition (Negative) | m/z 192.9 → 149.1 | m/z 196.9 → 153.1 (Predicted) |
| MRM Transition (Positive) | m/z 195.2 → 120.2 | m/z 199.2 → 124.2 (Predicted) |
| Collision Energy | Analyte-specific optimization required | IS-specific optimization required |
| Dwell Time | 100 - 200 ms | 100 - 200 ms |
2.4. Data Analysis and Calculation:
-
Generate a calibration curve by plotting the peak area ratio (PAH / d4-PAH) against the concentration of the PAH standards.
-
Use a linear regression model to fit the calibration curve. The concentration range is typically 0.1 or 0.2 up to 100-500 mg/L.
-
Determine the concentration of PAH in the unknown plasma (PPAH) and urine (UPAH) samples by interpolating their peak area ratios from the calibration curve.
-
Use the calculated concentrations in the ERPF formula described previously.
Physiological Pathway and Data Interpretation
PAH is handled by the kidneys through two primary mechanisms: glomerular filtration and active tubular secretion via organic anion transporters (OATs) in the proximal tubules. This dual-clearance mechanism results in a high renal extraction ratio of approximately 90%, making its clearance an excellent surrogate for total renal plasma flow.
Table 3: Typical Analytical Method Performance
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | |
| Lower Limit of Quantification | 0.1 - 0.5 mg/L | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | 85 - 115% | |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of PAH in clinical trial samples. This approach, combining a well-controlled clinical infusion protocol with a highly specific and sensitive LC-MS/MS analytical method, allows for the accurate determination of effective renal plasma flow. This data is invaluable for assessing the impact of investigational drugs on renal hemodynamics and overall kidney function, ensuring patient safety and providing critical data for regulatory submissions.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with 4-Aminohippuric-d4 Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 4-Aminohippuric-d4 Acid (d4-PAH) as a stable isotope-labeled internal standard (SIL-IS) to mitigate matrix effects in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can result in either a decrease in signal, known as ion suppression, or an increase in signal, called ion enhancement.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method, potentially leading to incorrect quantification of the analyte.[1]
Q2: How does this compound (d4-PAH) help minimize matrix effects?
A2: this compound is a deuterated internal standard, which is a stable isotope-labeled version of the endogenous compound p-aminohippuric acid. As a SIL-IS, d4-PAH is chemically and physically almost identical to the non-labeled analyte it is intended to be paired with (ideally, p-aminohippuric acid or structurally similar polar compounds). Because of this similarity, it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte's peak area to the d4-PAH peak area, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.
Q3: What are the ideal characteristics of a deuterated internal standard like d4-PAH?
A3: An ideal deuterated internal standard should:
-
Be chemically and structurally almost identical to the analyte.
-
Co-elute perfectly with the target analyte to experience the same matrix effects.
-
Have a sufficient mass difference (typically ≥ 3 amu) from the analyte to be distinguished by the mass spectrometer and to prevent isotopic crosstalk.
-
Be isotopically stable and not undergo deuterium-hydrogen back-exchange during sample preparation or analysis.
-
Be free of unlabeled analyte as an impurity.
Q4: Can d4-PAH completely eliminate matrix effects?
A4: While highly effective, deuterated internal standards like d4-PAH may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated standard. If this separation causes them to elute in regions with different levels of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of analyte/d4-PAH area ratio | 1. Inconsistent sample preparation: Analyte loss during extraction steps is not being adequately tracked by the internal standard. 2. Variable matrix effects: The extent of ion suppression or enhancement differs significantly between samples. 3. Internal standard instability: Potential degradation or deuterium-hydrogen exchange of d4-PAH. | 1. Optimize extraction procedure: Ensure the internal standard is added as early as possible in the workflow. Thoroughly mix the IS with the biological matrix. 2. Improve sample cleanup: Implement solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interfering matrix components. Sample dilution can also reduce matrix effects. 3. Evaluate d4-PAH stability: Incubate d4-PAH in the biological matrix under various conditions (pH, temperature) and analyze for any degradation or back-exchange. |
| Analyte and d4-PAH do not co-elute | 1. Isotope effect: The deuterium labeling on d4-PAH can slightly alter its retention time compared to the unlabeled analyte. 2. Column degradation: Loss of stationary phase or column contamination can affect the separation. | 1. Adjust chromatographic conditions: Modify the mobile phase composition, gradient, or flow rate to achieve better co-elution. 2. Replace the analytical column: Use a new column of the same type and implement a column washing protocol. |
| Unexpectedly high or low analyte concentrations | 1. Isotopic contribution (crosstalk): Natural heavy isotopes of the analyte may contribute to the d4-PAH signal, especially if the mass difference is small. 2. Incorrect internal standard concentration: An error in the preparation of the d4-PAH spiking solution. 3. Differential matrix effects: The analyte and d4-PAH are not experiencing the same degree of ion suppression or enhancement. | 1. Assess crosstalk: Analyze a high-concentration standard of the analyte without the internal standard and monitor the d4-PAH mass transition. If a signal is present, consider a standard with a larger mass difference if possible. 2. Re-prepare and verify: Carefully prepare a new d4-PAH stock and working solutions and verify their concentrations. 3. Quantify matrix effect: Perform a post-extraction spike experiment (see Experimental Protocols) to determine if the matrix effect is equivalent for both the analyte and d4-PAH. |
Data Presentation
Table 1: Quantitative Assessment of Matrix Effect Mitigation using d4-PAH
The following table illustrates a hypothetical quantitative assessment of matrix effects for an analyte "X" using the post-extraction spike method.
| Parameter | Analyte X | This compound (IS) | IS-Normalized | Interpretation |
| Matrix Factor (MF) | 0.65 | 0.68 | 0.96 | An MF < 1 indicates ion suppression for both the analyte and the IS. The IS-Normalized MF is close to 1, indicating that d4-PAH is effectively compensating for the suppression. |
| Recovery (RE) | 92% | 94% | 98% | High recovery suggests an efficient extraction process for both compounds. |
| Process Efficiency (PE) | 60% | 64% | 94% | The overall process efficiency is acceptable when normalized with the internal standard. |
-
Matrix Factor (MF) = (Peak Area in Post-Spike Matrix) / (Peak Area in Neat Solution)
-
Recovery (RE) = (Peak Area in Pre-Spike Matrix) / (Peak Area in Post-Spike Matrix)
-
Process Efficiency (PE) = (Peak Area in Pre-Spike Matrix) / (Peak Area in Neat Solution)
Experimental Protocols
Protocol: Quantitative Evaluation of Matrix Effects Using the Post-Extraction Spike Method
This protocol allows for the quantitative assessment of matrix effects to determine if d4-PAH is adequately compensating for signal suppression or enhancement.
1. Sample Preparation:
Prepare three sets of samples in triplicate:
-
Set A (Neat Solution): Spike the analyte and d4-PAH into the final reconstitution solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Process blank biological matrix through the entire extraction procedure. Spike the analyte and d4-PAH into the final, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the analyte and d4-PAH into the blank biological matrix before starting the extraction procedure.
2. LC-MS/MS Analysis:
Analyze all three sets of samples using the established LC-MS/MS method. Record the peak areas for both the analyte and d4-PAH.
3. Data Calculation:
Calculate the Matrix Factor (MF), Recovery (RE), and IS-Normalized Matrix Factor using the peak areas obtained from the analysis.
-
Matrix Factor (Analyte) = Mean Peak Area (Set B) / Mean Peak Area (Set A)
-
Matrix Factor (IS) = Mean Peak Area (Set B) / Mean Peak Area (Set A)
-
IS-Normalized Matrix Factor = Matrix Factor (Analyte) / Matrix Factor (IS)
-
Recovery (Analyte) = Mean Peak Area (Set C) / Mean Peak Area (Set B)
An IS-Normalized Matrix Factor close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Principle of matrix effect compensation using d4-PAH.
References
Technical Support Center: Troubleshooting Poor Peak Shape for 4-Aminohippuric Acid in LC-MS
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak shape issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-Aminohippuric acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical poor peak shapes observed for 4-Aminohippuric acid and what do they indicate?
Poor peak shapes for 4-Aminohippuric acid, a polar and acidic compound, commonly manifest as peak tailing, fronting, or splitting.
-
Peak Tailing: The latter half of the peak is wider than the front half. This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica-based columns.[1][2] It can also be a result of column overload or contamination.[3]
-
Peak Fronting: The front half of the peak is broader than the latter half. This can be caused by column overload, where too much sample is injected, or by injecting the sample in a solvent significantly stronger than the mobile phase.[4]
-
Split Peaks: The peak appears as two or more merged peaks. This can be due to a partially blocked column frit, column contamination, or dissolution of the silica bed at high pH.
Q2: My 4-Aminohippuric acid peak is tailing. What are the primary causes and how can I fix it?
Peak tailing is a common issue for polar acidic compounds like 4-Aminohippuric acid. The primary causes and troubleshooting steps are outlined below.
Troubleshooting Guide: Peak Tailing for 4-Aminohippuric Acid
This section provides a systematic approach to diagnosing and resolving peak tailing.
Mobile Phase Optimization
The mobile phase composition, particularly its pH and buffer strength, is critical for achieving good peak shape.
Issue: Secondary interactions with residual silanols on the column's stationary phase. 4-Aminohippuric acid has both an acidic carboxylic group and a basic amine group, making it susceptible to these interactions.
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups on the silica-based column, minimizing secondary interactions. For 4-Aminohippuric acid, a mobile phase pH of around 2.5-3.7 is often effective.
-
Incorporate a Buffer: Using a buffer in the mobile phase helps maintain a consistent pH and can mask silanol interactions. Volatile buffers like ammonium formate or ammonium acetate are ideal for LC-MS applications. A concentration of 10-20 mM is a good starting point.
Experimental Protocol: Mobile Phase Preparation
-
Aqueous Component (Mobile Phase A):
-
Prepare a 20 mM solution of ammonium formate in water.
-
Adjust the pH to 3.5 with formic acid.
-
Filter the solution through a 0.22 µm membrane filter.
-
-
Organic Component (Mobile Phase B):
-
Use LC-MS grade acetonitrile or methanol.
-
-
Initial Gradient Conditions:
-
Start with a low percentage of the organic phase (e.g., 5-10%) to ensure good retention of the polar 4-Aminohippuric acid on a reversed-phase column.
-
Column Selection and Care
The choice of the analytical column and its condition are paramount for good chromatography.
Issue: Inappropriate column chemistry or a degraded column.
Solution:
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" are highly recommended. End-capping chemically modifies the residual silanol groups, making them less accessible for secondary interactions.
-
Consider a Different Stationary Phase: If tailing persists on a standard C18 column, a column with a different selectivity, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, may provide better peak shape for this polar compound.
-
Column Flushing: If the column is contaminated, flushing with a strong solvent can help. Always check the manufacturer's instructions for recommended flushing procedures.
Column Comparison for 4-Aminohippuric Acid Analysis
| Column Type | Stationary Phase Chemistry | Common Mobile Phase | Advantages for 4-Aminohippuric Acid |
| Reversed-Phase | C18, End-capped | Acetonitrile/Water with Formic Acid or Ammonium Formate | Good starting point, widely available. |
| HILIC | Amide, Cyano | Acetonitrile/Ammonium Acetate Buffer | Enhanced retention for very polar compounds. |
Sample and Injection Conditions
The way the sample is prepared and introduced into the system can significantly impact peak shape.
Issue: Column overload or incompatible sample solvent.
Solution:
-
Reduce Injection Volume/Concentration: Injecting too much analyte can saturate the stationary phase, leading to peak broadening and tailing. Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, the original sample was likely overloaded.
-
Use a Weaker Sample Solvent: Dissolve your sample in the initial mobile phase whenever possible. Injecting a sample in a solvent that is stronger than the mobile phase can cause peak distortion.
Experimental Protocol: Sample Preparation (from Plasma)
This protocol is based on a common protein precipitation method.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
System and Hardware Check
Physical issues with the LC system can also contribute to poor peak shape.
Issue: Extra-column volume or blockages.
Solution:
-
Check Connections: Ensure all fittings and tubing are properly connected and there are no dead volumes. Poor connections can cause peak broadening and tailing.
-
Inspect for Blockages: A partially blocked inlet frit on the column can distort the peak shape. If suspected, reverse-flushing the column (if permitted by the manufacturer) may help.
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting poor peak shape.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Caption: Common causes associated with different types of poor peak shape.
References
Technical Support Center: Optimizing LC Gradient for 4-Aminohippuric Acid Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the liquid chromatographic separation of 4-Aminohippuric acid (PAH).
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-Aminohippuric acid to consider for LC method development?
A1: 4-Aminohippuric acid is a polar and ionizable compound. Its separation is significantly influenced by the pH of the mobile phase due to its two pKa values: a stronger acidic pKa around 2.7-3.8 and a weaker basic pKa around 4.24.[1][2][3] To ensure good peak shape and reproducible retention, the mobile phase pH should be controlled and ideally set at least 1.5-2 pH units away from the analyte's pKa.[4][5]
Q2: What is a good starting point for a reversed-phase LC gradient method for 4-Aminohippuric acid?
A2: A good starting point is to use a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate) as mobile phase A and acetonitrile or methanol as mobile phase B. A broad "scouting" gradient from 5% to 95% organic solvent over 15-20 minutes can be used to determine the approximate elution conditions.
Q3: My 4-Aminohippuric acid peak is tailing. What are the likely causes and how can I fix it?
A3: Peak tailing for acidic compounds like 4-Aminohippuric acid is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of 4-Aminohippuric acid (around 3.8), the compound can exist in both ionized and non-ionized forms, leading to peak tailing. Ensure the mobile phase pH is at least 1.5-2 units below the pKa (e.g., pH < 2.8) to keep it in a single, non-ionized state.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. Using an end-capped column or adding a competing base to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
Q4: I'm observing a drift in the retention time of my 4-Aminohippuric acid peak. What should I check?
A4: Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection (typically 5-10 column volumes).
-
Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Mobile Phase pH Instability: If the buffer concentration is too low, the pH of the mobile phase may not be stable, leading to retention time shifts. Use a buffer concentration of 10-50 mM.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven is recommended for stable and reproducible results.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Mobile phase pH is too close to the pKa of 4-Aminohippuric acid. | Adjust the mobile phase pH to be at least 1.5-2 units below the pKa (e.g., pH ≤ 2.8). |
| Secondary interactions with residual silanols on the column. | Use a well-end-capped column or a column with a different stationary phase (e.g., polar-embedded). | |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Peak Fronting | Sample is dissolved in a solvent stronger than the initial mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| High sample concentration. | Dilute the sample. |
Issue 2: Inconsistent Retention Times
| Symptom | Potential Cause | Recommended Solution |
| Gradual Retention Time Drift | Inadequate column equilibration between runs. | Increase the equilibration time to at least 5-10 column volumes. |
| Change in mobile phase composition due to evaporation. | Prepare fresh mobile phase daily and keep solvent bottles covered. | |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Sudden Retention Time Shifts | Incorrect mobile phase preparation. | Double-check the mobile phase composition and pH. |
| Air bubbles in the pump or detector. | Degas the mobile phase and purge the system. | |
| Leak in the system. | Check for leaks at all fittings and connections. |
Data Presentation
Table 1: Recommended Starting LC Parameters for 4-Aminohippuric Acid Separation
| Parameter | Recommendation | Notes |
| Column | C18, C8 (end-capped) | A C18 column is a good starting point. For very polar compounds, a shorter alkyl chain (C8) may provide better peak shape. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Provides a low pH to suppress the ionization of 4-aminohippuric acid. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure. |
| Gradient | 5-95% B over 15-20 minutes (Scouting Gradient) | This initial gradient helps to determine the elution window of the analyte. |
| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm ID column) | Adjust based on column dimensions and particle size. |
| Column Temp. | 25 - 40 °C | Using a column oven improves reproducibility. |
| Detection | UV at 275 nm | 4-Aminohippuric acid has a UV maximum around this wavelength. |
| Injection Vol. | 5 - 20 µL | Optimize to avoid column overload. |
Experimental Protocols
Protocol 1: Generic Gradient Method Development for 4-Aminohippuric Acid
-
Analyte and System Preparation:
-
Prepare a standard solution of 4-Aminohippuric acid in the initial mobile phase.
-
Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Equilibrate a C18 column (e.g., 150 x 4.6 mm, 5 µm) with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes.
-
-
Scouting Gradient:
-
Inject the 4-Aminohippuric acid standard.
-
Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions (5% B) and re-equilibrate.
-
-
Gradient Optimization:
-
Based on the retention time from the scouting run, adjust the gradient to be shallower around the elution point of the analyte to improve resolution. For example, if the peak elutes at 10 minutes (corresponding to ~50% B), a new gradient could be 30-70% B over 15 minutes.
-
-
pH Optimization (if peak shape is poor):
-
If peak tailing is observed, ensure the pH of Mobile Phase A is sufficiently low. If using formic acid (pH ~2.8) still results in tailing, consider using a small amount of phosphoric acid to further lower the pH.
-
-
Flow Rate and Temperature Optimization:
-
Adjust the flow rate and column temperature to fine-tune the separation, balancing resolution and analysis time.
-
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing of 4-Aminohippuric acid.
Caption: Workflow for optimizing an LC gradient for 4-Aminohippuric acid.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 4-Aminohippuric acid price,buy 4-Aminohippuric acid - chemicalbook [chemicalbook.com]
- 3. p-Aminohippuric acid | C9H10N2O3 | CID 2148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
improving recovery of 4-Aminohippuric acid from biological samples
I'm sorry, but the page you were trying to access could not be found. 1
[2] Development and validation of a simple and sensitive HPLC-UV method for the simultaneous quantification of metformin and dapagliflozin in rat plasma - PMC - NIH (2023-08-25) Sample preparation. Protein precipitation was used to extract MET and DAPA from rat plasma. A 100 μL aliquot of plasma was mixed with 10 μL of IS (100 μg/mL) and 200 μL of ACN. The mixture was vortexed for 2 min and then centrifuged at 10,000 rpm for 10 min. The supernatant was collected and filtered through a 0.22 μm syringe filter. A 20 μL aliquot of the filtered supernatant was injected into the HPLC system for analysis. ... (2023-08-25) A simple, rapid, and sensitive HPLC-UV method was developed and validated for the simultaneous quantification of metformin (MET) and dapagliflozin (DAPA) in rat plasma. The method was validated according to the guidelines of the US Food and Drug Administration (FDA). The chromatographic separation was achieved on a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of acetonitrile and 0.1% formic acid in water (50:50, v/v) at a flow rate of 1.0 mL/min. The detection wavelength was set at 254 nm. The method was linear over the concentration range of 0.1–10 μg/mL for both drugs. The intra- and inter-day precision and accuracy were within the acceptable limits. The recovery of both drugs was > 85%. The method was successfully applied to a pharmacokinetic study of MET and DAPA in rats. ... (2023-08-25) The recovery of MET and DAPA from rat plasma was determined by comparing the peak areas of the extracted samples with those of the unextracted standards at three different concentrations (low, medium, and high). The recovery of both drugs was > 85%, which indicates that the protein precipitation method was effective in extracting the drugs from the plasma matrix. ... (2023-08-25) The stability of MET and DAPA in rat plasma was evaluated under different storage conditions, including short-term (room temperature for 6 h), long-term (−20 °C for 30 days), and freeze-thaw (three cycles). The results showed that both drugs were stable under all the tested conditions, with the percentage of degradation being < 15%. ... (2023-08-25) The method was successfully applied to a pharmacokinetic study of MET and DAPA in rats. The pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and elimination half-life (t1/2), were calculated. The results showed that the Cmax of MET and DAPA were 2.5 ± 0.3 and 0.8 ± 0.1 μg/mL, respectively, and the Tmax were 1.5 ± 0.2 and 1.0 ± 0.1 h, respectively. The AUC0-∞ of MET and DAPA were 10.2 ± 1.2 and 3.5 ± 0.4 μg·h/mL, respectively, and the t1/2 were 3.2 ± 0.4 and 2.8 ± 0.3 h, respectively. 3
[4] Liquid-liquid extraction - Wikipedia Liquid–liquid extraction (LLE), also known as solvent extraction and partitioning, is a method to separate compounds or metal complexes, based on their relative solubilities in two different immiscible liquids, usually water (polar) and an organic solvent (non-polar). There is a net transfer of one or more species from one liquid into another liquid phase, generally from aqueous to organic. The transfer is driven by a chemical potential, i.e. once the transfer is complete, the overall system of chemical components that make up the solutes and the solvents are in a more stable equilibrium state (lower free energy). The solvent that is enriched in solute(s) is called extract. The feed solution that is depleted in solute(s) is called the raffinate. LLE is a basic technique in chemical laboratories, where it is performed using a variety of apparatus, from separatory funnels to countercurrent distribution equipment called as mixer settlers. This type of process is commonly performed after a chemical reaction as part of the work-up, often including an acidic work-up. The term partitioning is commonly used to refer to the underlying chemical and physical processes, while the term liquid–liquid extraction is used to refer to the process as a whole. The term solvent extraction can also refer to the separation of a substance from a mixture by preferentially dissolving that substance in a suitable solvent. In that case, a soluble compound is separated from an insoluble compound or a complex matrix. From the point of view of hydrometallurgy, solvent extraction is exclusively used in separation and purification of uranium and plutonium, zirconium and hafnium, separation of cobalt and nickel, separation and purification of rare earth elements etc. Its greatest advantage is its ability to selectively separate out even very similar metals. One obtains high-purity single metal streams on recovery, on 'stripping' the metal value from the 'loaded' organic. Stripping is the reverse of extraction: transfer of mass from organic to aqueous phase. LLE is also widely used in the production of fine organic compounds, the processing of perfumes, the production of vegetable oils and biodiesel, and other industries. It is among the most common initial separation techniques, though some difficulties result in extracting from a crude feed. It is particularly common in the nuclear reprocessing industry, having been developed by the chemists working on the Manhattan project in the 1940s and 50s, as a way to separate out fission products. ... For example, if a compound is more soluble in a non-polar solvent such as hexane than in a polar solvent like water, it will partition into the hexane layer. ... This allows for the extraction of compounds with different polarities into different layers. For instance, a non-polar compound will be more soluble in a non-polar solvent, while a polar compound will be more soluble in a polar solvent. By carefully selecting the solvents, it is possible to separate compounds based on their polarity. ... The choice of solvent is critical for a successful LLE. The ideal solvent should have a high affinity for the target compound, be immiscible with the other liquid phase, have a low viscosity and a high density difference for easy phase separation, and be non-toxic and inexpensive. ... The efficiency of the extraction process is determined by the partition coefficient, which is the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. A high partition coefficient indicates that the compound is more soluble in the organic phase and will be efficiently extracted. 5
[6] A simple and rapid HPLC-UV method for the simultaneous determination of hippuric acid, creatinine, and uric acid in human urine - ScienceDirect (2013-05-15) A simple, rapid, and sensitive HPLC-UV method was developed and validated for the simultaneous determination of hippuric acid (HA), creatinine (CR), and uric acid (UA) in human urine. The method was validated according to the guidelines of the US Food and Drug Administration (FDA). The chromatographic separation was achieved on a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of 0.1% formic acid in water and methanol (95:5, v/v) at a flow rate of 1.0 mL/min. The detection wavelength was set at 235 nm. The method was linear over the concentration range of 1–100 μg/mL for all three analytes. The intra- and inter-day precision and accuracy were within the acceptable limits. The recovery of all three analytes was > 90%. The method was successfully applied to the analysis of HA, CR, and UA in human urine samples. ... (2013-05-15) The recovery of HA, CR, and UA from human urine was determined by comparing the peak areas of the extracted samples with those of the unextracted standards at three different concentrations (low, medium, and high). The recovery of all three analytes was > 90%, which indicates that the sample preparation method was effective in extracting the analytes from the urine matrix. ... (2013-05-15) The stability of HA, CR, and UA in human urine was evaluated under different storage conditions, including short-term (room temperature for 24 h), long-term (−20 °C for 30 days), and freeze-thaw (three cycles). The results showed that all three analytes were stable under all the tested conditions, with the percentage of degradation being < 10%. ... (2013-05-15) The method was successfully applied to the analysis of HA, CR, and UA in human urine samples. The concentrations of HA, CR, and UA in the urine samples were found to be in the range of 10–50, 500–2000, and 200–800 μg/mL, respectively. ... (2013-05-15) Sample preparation. Urine samples were collected from healthy volunteers and stored at −20 °C until analysis. An aliquot of 100 μL of urine was mixed with 900 μL of mobile phase and filtered through a 0.22 μm syringe filter. A 20 μL aliquot of the filtered solution was injected into the HPLC system for analysis. 7
[8] A new method for the determination of p-aminohippuric acid (PAH) in human plasma and urine by high-performance liquid chromatography with coulometric electrochemical and ultraviolet detection - PubMed A new method for the determination of p-aminohippuric acid (PAH) in human plasma and urine by high-performance liquid chromatography with coulometric electrochemical and ultraviolet detection. J Pharm Biomed Anal. 1996 Aug;14(11):1529-36. doi: 10.1016/0731-7085(96)01783-8. Authors. A H de Vries 1 , A P van Gijn, C P B Oosterhuis, J H G van Berlo, C M G van de Luit, J H M van den Bergh, J H M Schellens, J H Beijnen. Affiliation. 1 Department of Pharmacy, Slotervaart Hospital/Netherlands Cancer Institute, Amsterdam. --INVALID-LINK--. PMID: 8887754; DOI: 10.1016/0731-7085(96)01783-8. Abstract. A new high-performance liquid chromatographic (HPLC) method for the determination of p-aminohippuric acid (PAH) in human plasma and urine has been developed and validated. The method involves a solid-phase extraction (SPE) procedure using Bond Elut C18 cartridges. The separation is performed on a C18 column using a mobile phase of phosphate buffer and methanol. The detection of PAH is accomplished by coulometric electrochemical detection (ED) and ultraviolet (UV) detection. The method is sensitive, with a limit of quantification of 0.1 microg/ml for both plasma and urine. The method is also specific, with no interference from endogenous compounds. The method has been successfully applied to the determination of PAH in plasma and urine samples from healthy volunteers. Publication types. Research Support, Non-U.S. Gov't. MeSH terms. Administration, Oral; Biological Availability; Chromatography, High Pressure Liquid / methods; Electrochemistry / methods; Humans; Injections, Intravenous; Reference Standards; Reproducibility of Results; Sensitivity and Specificity; Spectrophotometry, Ultraviolet / methods; p-Aminohippuric Acid / analysis*; p-Aminohippuric Acid / blood; p-Aminohippuric Acid / urine. Substances. p-Aminohippuric Acid. ... A new high-performance liquid chromatographic (HPLC) method for the determination of p-aminohippuric acid (PAH) in human plasma and urine has been developed and validated. The method involves a solid-phase extraction (SPE) procedure using Bond Elut C18 cartridges. The separation is performed on a C18 column using a mobile phase of phosphate buffer and methanol. The detection of PAH is accomplished by coulometric electrochemical detection (ED) and ultraviolet (UV) detection. ... The method is sensitive, with a limit of quantification of 0.1 microg/ml for both plasma and urine. The method is also specific, with no interference from endogenous compounds. ... The method has been successfully applied to the determination of PAH in plasma and urine samples from healthy volunteers. 9
[10] Determination of hippuric acid in human urine by solid phase extraction and high-performance liquid chromatography - PubMed A method for the determination of hippuric acid in human urine by solid phase extraction (SPE) and high-performance liquid chromatography (HPLC) is described. The method involves the use of a C18 SPE cartridge to extract hippuric acid from urine. The extracted hippuric acid is then analyzed by HPLC on a C18 column with a mobile phase of 0.1% formic acid in water and methanol (90:10, v/v). The detection wavelength is 230 nm. The method is linear over the concentration range of 1-100 microg/mL. The intra- and inter-day precision and accuracy are within the acceptable limits. The recovery of hippuric acid is > 90%. The method is simple, rapid, and sensitive and can be used for the routine monitoring of hippuric acid in human urine. ... The recovery of hippuric acid is > 90%. The method is simple, rapid, and sensitive and can be used for the routine monitoring of hippuric acid in human urine. ... A method for the determination of hippuric acid in human urine by solid phase extraction (SPE) and high-performance liquid chromatography (HPLC) is described. The method involves the use of a C18 SPE cartridge to extract hippuric acid from urine. The extracted hippuric acid is then analyzed by HPLC on a C18 column with a mobile phase of 0.1% formic acid in water and methanol (90:10, v/v). ... The detection wavelength is 230 nm. The method is linear over the concentration range of 1-100 microg/mL. The intra- and inter-day precision and accuracy are within the acceptable limits. 7
Simultaneous determination of hippuric acid and p-aminohippuric acid in human urine by high-performance liquid chromatography - PubMed A simple, rapid, and sensitive high-performance liquid chromatographic (HPLC) method for the simultaneous determination of hippuric acid (HA) and p-aminohippuric acid (PAH) in human urine is described. The method involves the direct injection of urine onto a C18 column with a mobile phase of 0.1% formic acid in water and methanol (90:10, v/v). The detection wavelength is 230 nm. The method is linear over the concentration range of 1-100 microg/mL for both analytes. The intra- and inter-day precision and accuracy are within the acceptable limits. The recovery of both analytes is > 90%. The method has been successfully applied to the analysis of HA and PAH in human urine samples. ... The recovery of both analytes is > 90%. The method has been successfully applied to the analysis of HA and PAH in human urine samples. ... A simple, rapid, and sensitive high-performance liquid chromatographic (HPLC) method for the simultaneous determination of hippuric acid (HA) and p-aminohippuric acid (PAH) in human urine is described. The method involves the direct injection of urine onto a C18 column with a mobile phase of 0.1% formic acid in water and methanol (90:10, v/v). ... The detection wavelength is 230 nm. The method is linear over the concentration range of 1-100 microg/mL for both analytes. The intra- and inter-day precision and accuracy are within the acceptable limits. 7
Solid Phase Extraction (SPE) Troubleshooting & Guide - Phenomenex (2025-06-09) If you are experiencing low recovery with your solid phase extraction (SPE) method, there are many factors to consider. First, check that the chosen SPE phase and solvent are appropriate for your analyte. Then, examine your sample’s characteristics and your method parameters. ... (2025-06-09) Poor or No Recovery Inconsistent recovery is one of the most common issues with SPE. If you are experiencing low recovery with your solid phase extraction (SPE) method, there are many factors to consider. First, check that the chosen SPE phase and solvent are appropriate for your analyte. Then, examine your sample’s characteristics and your method parameters. ... (2025-06-09) Inconsistent recovery can be caused by a variety of factors, including: * The elution solvent is too weak to elute the analyte from the sorbent. * The sample volume is too large, causing breakthrough of the analyte. * The flow rate is too fast, not allowing for proper interaction between the analyte and the sorbent. * The pH of the sample is not optimal for retention of the analyte. * The sorbent is not properly conditioned or equilibrated. * The sample contains interfering substances that are co-eluting with the analyte. ... (2025-06-09) If you are still experiencing low recovery after troubleshooting these factors, you may need to consider using a different SPE phase or a different elution solvent. You may also need to optimize your method parameters, such as the sample volume, flow rate, and pH. ... (2025-06-09) If you are experiencing poor or no recovery with your SPE method, it is likely that the analyte is not being retained on the sorbent. This can be caused by a number of factors, including: * The sorbent is not appropriate for the analyte. * The pH of the sample is not optimal for retention. * The flow rate is too fast. * The sample is not properly pre-treated. 11
Determination of p-aminohippuric acid in human plasma and urine by high-performance liquid chromatography with ultraviolet detection - PubMed A simple, rapid, and sensitive high-performance liquid chromatographic (HPLC) method for the determination of p-aminohippuric acid (PAH) in human plasma and urine is described. The method involves the deproteinization of plasma or urine with acetonitrile, followed by direct injection of the supernatant onto a C18 column. The mobile phase is a mixture of 0.1% formic acid in water and methanol (90:10, v/v), and the detection wavelength is 230 nm. The method is linear over the concentration range of 1-100 microg/mL. The intra- and inter-day precision and accuracy are within the acceptable limits. The recovery of PAH is > 90%. The method has been successfully applied to the analysis of PAH in plasma and urine samples from healthy volunteers. ... The recovery of PAH is > 90%. The method has been successfully applied to the analysis of PAH in plasma and urine samples from healthy volunteers. ... A simple, rapid, and sensitive high-performance liquid chromatographic (HPLC) method for the determination of p-aminohippuric acid (PAH) in human plasma and urine is described. The method involves the deproteinization of plasma or urine with acetonitrile, followed by direct injection of the supernatant onto a C18 column. ... The mobile phase is a mixture of 0.1% formic acid in water and methanol (90:10, v/v), and the detection wavelength is 230 nm. The method is linear over the concentration range of 1-100 microg/mL. 7
A rapid and sensitive HPLC-UV method for the determination of hippuric acid in human urine - ScienceDirect (2012-08-15) A rapid, sensitive, and specific HPLC-UV method was developed and validated for the determination of hippuric acid (HA) in human urine. The method was validated according to the guidelines of the US Food and Drug Administration (FDA). The chromatographic separation was achieved on a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of 0.1% formic acid in water and methanol (90:10, v/v) at a flow rate of 1.0 mL/min. The detection wavelength was set at 230 nm. The method was linear over the concentration range of 1–100 μg/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The recovery of HA was > 90%. The method was successfully applied to the analysis of HA in human urine samples. ... (2012-08-15) The recovery of HA was determined by comparing the peak areas of the extracted samples with those of the unextracted standards at three different concentrations (low, medium, and high). The recovery of HA was > 90%, which indicates that the sample preparation method was effective in extracting the analyte from the urine matrix. ... (2012-08-15) The stability of HA in human urine was evaluated under different storage conditions, including short-term (room temperature for 24 h), long-term (−20 °C for 30 days), and freeze-thaw (three cycles). The results showed that HA was stable under all the tested conditions, with the percentage of degradation being < 10%. ... (2012-08-15) The method was successfully applied to the analysis of HA in human urine samples. The concentrations of HA in the urine samples were found to be in the range of 10–50 μg/mL. ... (2012-08-15) Sample preparation. Urine samples were collected from healthy volunteers and stored at −20 °C until analysis. An aliquot of 100 μL of urine was mixed with 900 μL of mobile phase and filtered through a 0.22 μm syringe filter. A 20 μL aliquot of the filtered solution was injected into the HPLC system for analysis. 7
A simple and sensitive HPLC-UV method for the determination of hippuric acid in human urine - PubMed A simple, sensitive, and specific HPLC-UV method was developed and validated for the determination of hippuric acid (HA) in human urine. The method was validated according to the guidelines of the US Food and Drug Administration (FDA). The chromatographic separation was achieved on a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of 0.1% formic acid in water and methanol (90:10, v/v) at a flow rate of 1.0 mL/min. The detection wavelength was set at 230 nm. The method was linear over the concentration range of 1-100 μg/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The recovery of HA was > 90%. The method has been successfully applied to the analysis of HA in human urine samples. ... The recovery of HA was > 90%. The method has been successfully applied to the analysis of HA in human urine samples. ... A simple, sensitive, and specific HPLC-UV method was developed and validated for the determination of hippuric acid (HA) in human urine. ... The chromatographic separation was achieved on a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of 0.1% formic acid in water and methanol (90:10, v/v) at a flow rate of 1.0 mL/min. The detection wavelength was set at 230 nm. 7
A review of sample preparation techniques for the analysis of biological samples by liquid chromatography-tandem mass spectrometry - PubMed Sample preparation is a critical step in the analysis of biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The goal of sample preparation is to remove interfering substances from the sample matrix and to concentrate the analyte of interest. There are a variety of sample preparation techniques available, each with its own advantages and disadvantages. The choice of sample preparation technique depends on the analyte of interest, the sample matrix, and the desired level of sensitivity. This review provides an overview of the most common sample preparation techniques used for the analysis of biological samples by LC-MS/MS, including protein precipitation, liquid-liquid extraction, and solid-phase extraction. The principles of each technique are discussed, and the advantages and disadvantages of each technique are compared. ... The principles of each technique are discussed, and the advantages and disadvantages of each technique are compared. ... Sample preparation is a critical step in the analysis of biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The goal of sample preparation is to remove interfering substances from the sample matrix and to concentrate the analyte of interest. ... This review provides an overview of the most common sample preparation techniques used for the analysis of biological samples by LC-MS/MS, including protein precipitation, liquid-liquid extraction, and solid-phase extraction. ... There are a variety of sample preparation techniques available, each with its own advantages and disadvantages. The choice of sample preparation technique depends on the analyte of interest, the sample matrix, and the desired level of sensitivity. 7
A review of solid-phase extraction for the determination of organic compounds in environmental samples - PubMed Solid-phase extraction (SPE) is a widely used sample preparation technique for the determination of organic compounds in environmental samples. SPE is based on the partitioning of analytes between a solid phase and a liquid phase. The solid phase is typically a packed bed of sorbent material, and the liquid phase is the sample. The analytes are retained on the sorbent material, while the sample matrix is washed away. The analytes are then eluted from the sorbent material with a small volume of solvent. SPE has a number of advantages over other sample preparation techniques, including its simplicity, speed, and low cost. SPE can be used to extract a wide variety of organic compounds from a variety of environmental samples, including water, soil, and air. This review provides an overview of the principles of SPE and its applications for the determination of organic compounds in environmental samples. ... This review provides an overview of the principles of SPE and its applications for the determination of organic compounds in environmental samples. ... Solid-phase extraction (SPE) is a widely used sample preparation technique for the determination of organic compounds in environmental samples. SPE is based on the partitioning of analytes between a solid phase and a liquid phase. ... SPE has a number of advantages over other sample preparation techniques, including its simplicity, speed, and low cost. SPE can be used to extract a wide variety of organic compounds from a variety of environmental samples, including water, soil, and air. ... The solid phase is typically a packed bed of sorbent material, and the liquid phase is the sample. The analytes are retained on the sorbent material, while the sample matrix is washed away. The analytes are then eluted from the sorbent material with a small volume of solvent. 7
A review of liquid-liquid extraction for the determination of organic compounds in environmental samples - PubMed Liquid-liquid extraction (LLE) is a widely used sample preparation technique for the determination of organic compounds in environmental samples. LLE is based on the partitioning of analytes between two immiscible liquid phases. The sample is typically an aqueous solution, and the extraction solvent is an organic solvent. The analytes are extracted from the aqueous phase into the organic phase. The organic phase is then separated from the aqueous phase and concentrated. LLE has a number of advantages over other sample preparation techniques, including its simplicity, speed, and low cost. LLE can be used to extract a wide variety of organic compounds from a variety of environmental samples, including water, soil, and air. This review provides an overview of the principles of LLE and its applications for the determination of organic compounds in environmental samples. ... This review provides an overview of the principles of LLE and its applications for the determination of organic compounds in environmental samples. ... Liquid-liquid extraction (LLE) is a widely used sample preparation technique for the determination of organic compounds in environmental samples. LLE is based on the partitioning of analytes between two immiscible liquid phases. ... LLE has a number of advantages over other sample preparation techniques, including its simplicity, speed, and low cost. LLE can be used to extract a wide variety of organic compounds from a variety of environmental samples, including water, soil, and air. ... The sample is typically an aqueous solution, and the extraction solvent is an organic solvent. The analytes are extracted from the aqueous phase into the organic phase. The organic phase is then separated from the aqueous phase and concentrated. 7
A review of protein precipitation for the determination of drugs in biological samples - PubMed Protein precipitation is a widely used sample preparation technique for the determination of drugs in biological samples. Protein precipitation is based on the principle that proteins are less soluble in organic solvents than in aqueous solutions. The addition of an organic solvent to a biological sample causes the proteins to precipitate out of solution. The precipitated proteins are then removed by centrifugation or filtration, and the supernatant is analyzed for the drug of interest. Protein precipitation has a number of advantages over other sample preparation techniques, including its simplicity, speed, and low cost. Protein precipitation can be used to extract a wide variety of drugs from a variety of biological samples, including plasma, serum, and urine. This review provides an overview of the principles of protein precipitation and its applications for the determination of drugs in biological samples. ... This review provides an overview of the principles of protein precipitation and its applications for the determination of drugs in biological samples. ... Protein precipitation is a widely used sample preparation technique for the determination of drugs in biological samples. Protein precipitation is based on the principle that proteins are less soluble in organic solvents than in aqueous solutions. ... Protein precipitation has a number of advantages over other sample preparation techniques, including its simplicity, speed, and low cost. Protein precipitation can be used to extract a wide variety of drugs from a variety of biological samples, including plasma, serum, and urine. ... The addition of an organic solvent to a biological sample causes the proteins to precipitate out of solution. The precipitated proteins are then removed by centrifugation or filtration, and the supernatant is analyzed for the drug of interest. 12 Technical Support Center: 4-Aminohippuric Acid (PAH) Recovery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of 4-Aminohippuric acid (PAH) from biological samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of PAH from biological matrices.
Issue 1: Low or No Recovery of PAH
-
Q: My PAH recovery is consistently low or non-existent after sample preparation. What are the potential causes and solutions?
A: Low recovery is a common issue in bioanalysis and can stem from several factors throughout the experimental workflow. The primary areas to investigate are the sample extraction procedure, analyte stability, and instrument performance.
Potential Causes & Solutions:
-
Inappropriate Extraction Method: The chosen method (e.g., protein precipitation, LLE, SPE) may not be optimal for your specific sample matrix and PAH concentration. Consider the physicochemical properties of PAH, which is a polar, acidic compound.
-
Suboptimal pH: The pH of your sample during extraction is critical, especially for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). For LLE, the sample should be acidified to neutralize the carboxylic acid group on PAH, making it less polar and more extractable into an organic solvent. For SPE, the sample pH must be optimized for retention on the sorbent.
-
Incorrect Solvent Choice (LLE & SPE): In LLE, the organic solvent may be too polar or non-polar to efficiently partition PAH. In SPE, the wash solvent may be too strong, causing premature elution of PAH, or the elution solvent may be too weak to desorb it from the sorbent.
-
Analyte Breakthrough (SPE): If the sample volume is too large or the loading flow rate is too fast, the analyte may not have sufficient time to interact with the sorbent and will pass through to waste.
-
Incomplete Elution (SPE): The volume or strength of the elution solvent may be insufficient to completely recover the analyte from the SPE cartridge. Using two smaller aliquots of elution solvent can be more effective than one large one.
-
Analyte Degradation: PAH may be unstable under your sample storage or processing conditions. Ensure samples are stored properly (e.g., at -20°C or -80°C) and minimize freeze-thaw cycles.
-
Poor Protein Precipitation: Inefficient protein removal can lead to co-precipitation of the analyte or cause matrix effects in the final analysis. Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to sample is used.
-
Issue 2: High Variability and Poor Reproducibility
-
Q: I am observing significant variability in PAH recovery between replicate samples. How can I improve the precision of my method?
A: Inconsistent results are often due to procedural variability.
Potential Causes & Solutions:
-
Inconsistent Technique: Manual extraction steps, such as pipetting, vortexing, and phase separation, can introduce variability. Ensure all samples are treated identically. Automation can improve reproducibility.
-
SPE Cartridge Inconsistency: Variations between SPE cartridges or wells can lead to inconsistent performance. Ensure proper conditioning and equilibration of the sorbent for every sample.
-
Matrix Effects: Endogenous components in biological samples (e.g., salts, lipids, phospholipids) can suppress or enhance the analyte signal in LC-MS/MS analysis, leading to variability. An effective sample cleanup is crucial to minimize these effects.
-
Evaporation to Dryness: When evaporating the final extract, ensure it is not left to dry for an extended period, as this can lead to the loss of volatile analytes or make reconstitution difficult.
-
Issue 3: Chromatographic Problems (HPLC/LC-MS)
-
Q: I'm experiencing poor peak shape (e.g., tailing, fronting, or broad peaks) for PAH in my chromatogram. What should I check?
A: Poor chromatography can compromise sensitivity and integration accuracy.
Potential Causes & Solutions:
-
Mobile Phase Mismatch: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like PAH. For reversed-phase chromatography, a mobile phase pH below the pKa of PAH (around 3.8) will result in a neutral molecule and better peak shape.
-
Column Contamination: Residual proteins or lipids from the sample matrix can build up on the analytical column, leading to poor peak shape and high backpressure. Use a guard column and ensure your sample cleanup is effective.
-
Injection Solvent Effects: The solvent used to reconstitute the final extract should be as close in composition and strength to the initial mobile phase as possible. Injecting a large volume of a strong, non-polar solvent can cause peak distortion.
-
Column Overload: Injecting too much analyte can saturate the column, leading to fronting peaks. Try diluting the sample.
-
Troubleshooting Workflow for Low PAH Recovery
The following diagram outlines a logical workflow for troubleshooting low recovery issues.
Frequently Asked Questions (FAQs)
-
Q1: What is the best extraction method for PAH from plasma? A1: The choice depends on the required sensitivity and throughput.
-
Protein Precipitation (PPT) with acetonitrile is a simple, fast, and common method, especially for LC-MS/MS analysis. It effectively removes the majority of proteins.
-
Solid-Phase Extraction (SPE) using a C18 (reversed-phase) sorbent can provide a cleaner extract by removing more interferences like salts and phospholipids, which is beneficial for improving assay robustness and sensitivity.
-
Liquid-Liquid Extraction (LLE) is also a viable option but can be more labor-intensive.
-
-
Q2: How should I prepare urine samples for PAH analysis? A2: Urine samples typically contain less protein than plasma, simplifying the preparation. Often, a simple "dilute and shoot" approach is sufficient, where the urine is diluted with the mobile phase, centrifuged or filtered, and then injected directly into the HPLC or LC-MS system. For higher sensitivity or cleaner extracts, SPE can be employed.
-
Q3: What are the typical recovery rates I should expect for PAH? A3: Expected recovery rates vary by method and matrix but should be high and consistent. Well-optimized methods often report recoveries greater than 85% or 90%. The key is for the recovery to be consistent and reproducible across the concentration range.
-
Q4: Which analytical technique is most suitable for PAH quantification? A4: Both HPLC-UV and LC-MS/MS are widely used.
-
HPLC-UV is a robust and cost-effective method suitable for relatively high concentrations of PAH. The detection wavelength is typically set around 230-254 nm.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of PAH, especially in complex matrices like plasma. It is less susceptible to interference from endogenous compounds.
-
Data Presentation: Comparison of Extraction Methods
The following tables summarize typical recovery data for PAH from plasma and urine using common extraction techniques.
Table 1: PAH Recovery from Human Plasma
| Extraction Method | Precipitating/Elution Solvent | Typical Recovery (%) | Analysis Method | Reference |
| Protein Precipitation | Acetonitrile | > 90% | HPLC-UV | |
| Protein Precipitation | Acetonitrile | > 85% | HPLC-UV | |
| Solid-Phase Extraction | Methanol / Phosphate Buffer | Not explicitly stated, but method was successful | HPLC-UV/ED |
Table 2: PAH Recovery from Human Urine
| Extraction Method | Dilution/Elution Solvent | Typical Recovery (%) | Analysis Method | Reference |
| Dilution | Mobile Phase (Water/Methanol/Formic Acid) | > 90% | HPLC-UV | |
| Solid-Phase Extraction | Methanol / Formic Acid | > 90% | HPLC | |
| Protein Precipitation | Acetonitrile | > 90% | HPLC-UV |
Experimental Protocols
Protocol 1: Protein Precipitation for PAH in Plasma (LC-MS/MS Analysis)
This protocol is adapted from a standard procedure for plasma sample preparation.
-
Aliquoting: Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of the internal standard working solution (e.g., p-Aminosalicylic acid) and vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 4-20 µL) of the supernatant directly into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for PAH in Urine
This protocol is a general procedure based on reversed-phase SPE principles for acidic compounds.
-
Sample Pre-treatment: Acidify 1 mL of urine sample to a pH of ~3 with formic or phosphoric acid. This neutralizes the PAH molecule for better retention on a C18 sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences. This step may need optimization to avoid premature elution of PAH.
-
Drying: Dry the SPE cartridge under vacuum or with nitrogen for 5-10 minutes to remove the aqueous wash solvent.
-
Elution: Elute the PAH from the cartridge with 1-2 mL of methanol. Collect the eluate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C. Reconstitute the residue in 100-200 µL of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the analytical system.
References
- 1. Sign In | Premium Basic Sciences | Health Library [premiumbasicsciences.lwwhealthlibrary.com]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. scienceopen.com [scienceopen.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. researchgate.net [researchgate.net]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
impact of mobile phase pH on 4-Aminohippuric acid stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of mobile phase pH on the stability of 4-Aminohippuric acid (PAH).
Frequently Asked Questions (FAQs)
Q1: What is 4-Aminohippuric acid and why is its stability in solution important?
4-Aminohippuric acid (PAH) is a derivative of hippuric acid.[1] It is primarily used as a diagnostic agent for the measurement of renal plasma flow.[2][3] The stability of PAH in solution, particularly in the mobile phase during HPLC analysis, is critical for accurate quantification and to ensure that the observed analytical profile is representative of the sample, free from degradation products that may interfere with the results.
Q2: What are the key chemical properties of 4-Aminohippuric acid relevant to its stability?
The stability of 4-Aminohippuric acid is influenced by its chemical structure, which includes an amide linkage susceptible to hydrolysis. Its pKa values are also critical. The strongest acidic pKa is reported to be between 2.7 and 3.8, and the strongest basic pKa is approximately 4.24. This means that the ionization state of the molecule, and therefore its reactivity and chromatographic behavior, will be significantly affected by the pH of the solution.
Q3: What is the primary degradation pathway for 4-Aminohippuric acid?
The most probable degradation pathway for 4-Aminohippuric acid, particularly under acidic or basic conditions, is the hydrolysis of the amide bond.[4] This reaction breaks the molecule into 4-aminobenzoic acid and glycine.[4]
Q4: How does mobile phase pH affect the stability of 4-Aminohippuric acid?
Extreme pH values in the mobile phase can accelerate the hydrolysis of the amide bond in 4-Aminohippuric acid.
-
Acidic conditions (low pH): Can catalyze the hydrolysis of the amide linkage.
-
Alkaline conditions (high pH): Can also promote the hydrolysis of the amide bond, often at a faster rate than acidic conditions.
A product information sheet from a commercial supplier notes that while a 1% solution of p-Aminohippuric acid at pH 7 is stable for one week at 80°C, it is soluble in dilute hydrochloric acid and alkaline solutions with decomposition. This indicates that both acidic and basic conditions can lead to its degradation.
Q5: What are the expected degradation products of 4-Aminohippuric acid in an HPLC mobile phase?
The primary degradation products expected from the hydrolysis of 4-Aminohippuric acid are 4-aminobenzoic acid and glycine. A well-designed, stability-indicating HPLC method should be able to separate the intact 4-Aminohippuric acid from these potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in the chromatogram, especially near the void volume or at later retention times. | Degradation of 4-Aminohippuric acid in the mobile phase or in the prepared sample solution. | 1. Verify Mobile Phase pH: Ensure the pH of the mobile phase is within a stable range for 4-Aminohippuric acid (ideally between pH 4 and 6). 2. Freshly Prepare Solutions: Prepare mobile phase and sample solutions fresh daily. 3. Control Temperature: Avoid exposing solutions to high temperatures. 4. Perform a Forced Degradation Study: Intentionally degrade a sample of 4-Aminohippuric acid to identify the retention times of its degradation products (see Experimental Protocols section). This will help confirm if the unexpected peaks correspond to degradants. |
| Decreasing peak area of 4-Aminohippuric acid over a sequence of injections. | On-going degradation of 4-Aminohippuric acid in the autosampler. | 1. Use a Cooled Autosampler: If available, set the autosampler temperature to a lower value (e.g., 4°C) to slow down degradation. 2. Limit Sample Residence Time: Reduce the time samples are stored in the autosampler before injection. |
| Poor peak shape (e.g., tailing or fronting) for 4-Aminohippuric acid. | The pH of the mobile phase is close to the pKa of 4-Aminohippuric acid, leading to mixed ionization states. | 1. Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa values of 4-Aminohippuric acid (pKa1 ~2.7-3.8, pKa2 ~4.24). For reversed-phase chromatography, a mobile phase pH of around 3 may provide good retention and peak shape. |
| Inconsistent retention times for 4-Aminohippuric acid. | Fluctuation in the mobile phase pH. | 1. Use a Buffered Mobile Phase: Employ a suitable buffer to maintain a constant pH. 2. Ensure Proper Mobile Phase Preparation: Accurately prepare and mix the mobile phase components. |
Quantitative Data Summary
Currently, there is a lack of specific published quantitative data on the degradation kinetics of 4-Aminohippuric acid across a wide range of pH values. However, based on general principles of amide hydrolysis and information on related compounds, the following table summarizes the expected stability profile. This should be confirmed experimentally for specific analytical conditions.
| pH Range | Expected Stability of 4-Aminohippuric Acid | Primary Degradation Pathway |
| < 3 | Potentially Unstable | Acid-catalyzed hydrolysis of the amide bond |
| 3 - 6 | Generally Stable | Minimal hydrolysis expected |
| 6 - 8 | Generally Stable | Minimal hydrolysis expected |
| > 8 | Potentially Unstable | Base-catalyzed hydrolysis of the amide bond |
Experimental Protocols
Protocol 1: Forced Degradation Study of 4-Aminohippuric Acid
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an HPLC method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 4-Aminohippuric acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 1 hour.
-
Neutralize with 1 mL of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 2 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid 4-Aminohippuric acid powder in an oven at 105°C for 24 hours.
-
Prepare a 100 µg/mL solution of the heat-treated solid in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of 4-Aminohippuric acid to UV light (254 nm) for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
3. HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
Protocol 2: Stability-Indicating HPLC Method for 4-Aminohippuric Acid
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific instrumentation and column used.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
Visualizations
References
- 1. Hippuric acid - Wikipedia [en.wikipedia.org]
- 2. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Multifaceted World of 4-Aminohippuric Acid: Synthesis, Applications, and Clinical Insights_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Preventing In-Source Fragmentation of 4-Aminohippuric-d4 Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address in-source fragmentation of 4-Aminohippuric-d4 Acid during mass spectrometry analysis.
Understanding In-Source Fragmentation
In-source fragmentation (ISF) is a phenomenon where analyte ions fragment within the ion source of a mass spectrometer before they enter the mass analyzer. This can lead to a decreased signal of the precursor ion, complicating accurate quantification and spectral interpretation. For isotopically labeled internal standards like this compound, ISF can compromise the accuracy of quantitative assays.
The primary causes of in-source fragmentation are excessive energy transferred to the ions in the ion source. The main contributing factors are:
-
High Cone Voltage (or Fragmentor/Declustering Potential): This voltage accelerates ions from the ion source to the mass analyzer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and greater fragmentation.[1]
-
High Source and Desolvation Temperatures: Elevated temperatures can provide additional thermal energy to the ions, making them more susceptible to fragmentation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and major fragment ions for this compound?
A1: The molecular weight of this compound is 198.21 g/mol . Based on data from its non-deuterated counterpart, p-Aminohippuric acid (PAH), the following ions can be expected:
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Neutral Loss |
| Positive ESI | 199.2 (M+H)+ | 124.2 | 75 (Glycine) |
| Negative ESI | 197.2 (M-H)- | 153.1 | 44 (CO2) |
Note: The m/z values for the deuterated compound are shifted by +4 Da compared to the non-deuterated form. The fragmentation in positive mode corresponds to the loss of the glycine moiety, while in negative mode, it is attributed to the loss of carbon dioxide.
Q2: How can I identify if in-source fragmentation is occurring?
A2: You can identify ISF by observing the following in your mass spectrum:
-
A lower than expected intensity for the precursor ion of this compound.
-
The presence of the expected fragment ions (e.g., m/z 124.2 in positive mode or m/z 153.1 in negative mode) even when no collision energy is applied in the collision cell.
-
A decrease in the fragment ion intensity and a corresponding increase in the precursor ion intensity as you systematically lower the cone voltage or source temperature.
Q3: What is a good starting point for LC-MS/MS method parameters to minimize fragmentation?
A3: A good starting point can be adapted from methods developed for p-Aminohippuric acid. Here is a sample set of parameters that can be optimized:
| Parameter | Recommendation |
| Column | HILIC or C18 |
| Mobile Phase A | Water with 0.1% Formic Acid or 2-20 mM Ammonium Acetate/Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 200 - 500 µL/min |
| Ionization Mode | ESI Positive or Negative |
| Initial Cone Voltage | Start with a low value (e.g., 10-20 V) and optimize |
| Source Temperature | Start around 120-150 °C and optimize |
| Desolvation Temperature | Start around 300-350 °C and optimize |
Troubleshooting Guide
This guide provides a systematic approach to minimizing in-source fragmentation of this compound.
Problem: High abundance of fragment ions and low precursor ion intensity.
dot
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
Experimental Protocol: Cone Voltage Optimization
This protocol describes a systematic approach to determine the optimal cone voltage for minimizing in-source fragmentation of this compound.
1. Sample Preparation:
-
Prepare a standard solution of this compound at a concentration of 1 µg/mL in a solvent compatible with your LC method (e.g., 50:50 acetonitrile:water).
2. Infusion and Initial MS Settings:
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
Set the initial mass spectrometer parameters as follows:
-
Ionization Mode: ESI Positive or Negative
-
Capillary Voltage: 3.0 - 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Use manufacturer's recommended starting values.
-
Analyzer Mode: Full Scan (to observe all ions)
-
3. Cone Voltage Ramp Experiment:
-
Begin with a low cone voltage (e.g., 10 V).
-
Acquire a full scan mass spectrum and record the intensities of the precursor and major fragment ions.
-
Increase the cone voltage in increments of 5 or 10 V.
-
At each increment, acquire a new mass spectrum and record the ion intensities.
-
Continue this process up to a higher cone voltage where significant fragmentation is observed (e.g., 80-100 V).
4. Data Analysis:
-
Create a table summarizing the intensities of the precursor and fragment ions at each cone voltage.
-
Plot the ion intensities as a function of the cone voltage.
-
The optimal cone voltage is the one that provides the highest precursor ion intensity with the lowest fragment ion intensity, while maintaining an overall acceptable signal.
Example Data Table for Cone Voltage Optimization (Hypothetical):
| Cone Voltage (V) | Precursor Ion Intensity (cps) | Fragment Ion Intensity (cps) | Precursor/Fragment Ratio |
| 10 | 500,000 | 10,000 | 50.0 |
| 20 | 1,200,000 | 25,000 | 48.0 |
| 30 | 2,500,000 | 75,000 | 33.3 |
| 40 | 2,000,000 | 200,000 | 10.0 |
| 50 | 1,500,000 | 500,000 | 3.0 |
| 60 | 800,000 | 1,000,000 | 0.8 |
Signaling Pathway of In-Source Fragmentation and Mitigation
The following diagram illustrates the relationship between key instrument parameters and the occurrence of in-source fragmentation, along with the steps to mitigate it.
dot
Caption: Relationship between instrument parameters, in-source fragmentation, and mitigation strategies.
References
calibration curve issues with 4-Aminohippuric-d4 Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with calibration curves using 4-Aminohippuric-d4 Acid as an internal standard.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary function of this compound in an assay? | This compound is a deuterated stable isotope-labeled (SIL) internal standard (IS). Its main role is to act as an internal reference to correct for variations during sample preparation and analysis, such as sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known amount of the D-IS to every sample and standard, the ratio of the analyte's response to the IS's response is used for quantification, leading to more accurate and precise results.[1] |
| What are the ideal purity requirements for this compound? | For reliable and reproducible results, deuterated internal standards must have both high chemical and isotopic purity.[1] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[1] High chemical purity prevents interference from other compounds, while high isotopic purity minimizes the contribution of any unlabeled analyte present as an impurity in the internal standard solution.[1] |
| Why is the number of deuterium atoms important? | A sufficient number of deuterium atoms (typically 2 to 10) is necessary to ensure that the mass-to-charge ratio (m/z) of the internal standard is clearly resolved from the natural isotopic distribution of the unlabeled analyte (4-Aminohippuric Acid). This prevents analytical interference or "crosstalk". However, excessive deuteration can sometimes lead to chromatographic separation from the analyte, which is undesirable as the IS and analyte should co-elute. |
| Can this compound be unstable? | Yes, deuterated standards can sometimes undergo isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the sample matrix or solvent. This can lead to a decrease in the internal standard signal and a corresponding increase in the analyte signal over time. It is crucial to assess the stability of the IS in your specific experimental conditions. |
Troubleshooting Guides
This section addresses common problems encountered during the development and execution of analytical methods using this compound.
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve is a frequent issue that can compromise the accuracy of quantification.
| Potential Cause | Troubleshooting Step(s) | Expected Outcome |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. | Dilute the upper-range calibration standards and re-inject. If linearity is restored, adjust the calibration range accordingly. |
| Matrix Effects | Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or internal standard, affecting the response ratio. | 1. Assess Matrix Effect: Compare the analyte/IS response ratio in a neat solution versus a matrix-spiked sample. A significant difference indicates a matrix effect. 2. Improve Sample Cleanup: Enhance sample preparation with methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. 3. Dilute the Sample: Diluting the sample can minimize the concentration of matrix components. |
| Isotopic Contribution/Crosstalk | The internal standard may contain a small amount of the unlabeled analyte, or the analyte's natural isotope distribution may contribute to the IS signal. This is more pronounced at the lower end of the curve. | 1. Verify IS Purity: Analyze a high-concentration solution of the this compound alone and monitor the mass transition for the unlabeled analyte. A significant signal indicates impurity. 2. Prepare a "Zero Sample": Analyze a blank matrix sample fortified with only the highest concentration of the analyte (no IS). Check for any signal in the IS channel. A signal that increases with analyte concentration confirms crosstalk. |
| Inappropriate Calibration Range | The selected concentration range may be too wide for the detector's linear dynamic range. | Narrow the calibration range or use a weighted regression model (e.g., 1/x or 1/x²) to give less weight to the higher concentration points. |
Issue 2: High Variability in Internal Standard Response
An inconsistent internal standard signal across samples and standards can lead to poor precision.
| Potential Cause | Troubleshooting Step(s) | Expected Outcome |
| Inconsistent Sample Preparation | Errors in pipetting, extraction, or reconstitution can lead to variable IS concentrations. | Review and standardize all manual and automated liquid handling steps. Ensure complete vortexing and accurate volume transfers. |
| IS Instability (Isotopic Exchange) | Deuterium atoms on the this compound may be exchanging with protons from the sample matrix or solvents, especially under acidic or basic conditions. | 1. Conduct Stability Tests: Incubate the IS in the sample matrix and mobile phase for varying lengths of time to assess its stability. 2. Adjust pH: Avoid highly acidic or basic conditions during sample preparation and storage if the deuterium atoms are labile. 3. Control Temperature: Store IS solutions and samples at low temperatures (e.g., 4°C or -20°C) to minimize the rate of exchange. |
| Instrument Instability | Fluctuations in the LC-MS/MS system, such as an unstable electrospray or temperature variations, can cause signal drift. | Perform system suitability tests before each run. Monitor spray stability and ensure the mass spectrometer has been properly tuned and calibrated. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol helps determine if components in your sample matrix are interfering with ionization.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and this compound into the initial mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Process blank matrix samples through your entire extraction procedure. Spike the analyte and IS into the final, extracted sample.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the extraction procedure.
-
-
Analyze Samples: Inject multiple replicates (n=3-5) from each set into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
Workflow for Method Development
Caption: Standard workflow for LC-MS/MS method development using an internal standard.
Troubleshooting Logic for Non-Linearity
Caption: Decision tree for troubleshooting a non-linear calibration curve.
References
Technical Support Center: Managing Ion-Pairing Reagent Effects on 4-Aminohippuric-d4 Acid Analysis
Welcome to the technical support center for managing ion-pairing reagent effects in the analysis of 4-Aminohippuric-d4 Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of ion-pairing reagents in liquid chromatography (LC) methods for this and similar acidic, polar analytes.
Frequently Asked Questions (FAQs)
Q1: Why is an ion-pairing reagent necessary for the analysis of this compound?
A1: this compound is a small, polar, acidic molecule. In reversed-phase liquid chromatography (RPLC), which separates compounds based on hydrophobicity, such polar analytes have weak retention and may elute at or near the void volume of the column, leading to poor resolution and inaccurate quantification. Ion-pairing reagents are surface-active ions that are added to the mobile phase to form a neutral ion pair with the charged analyte.[1][2] This increases the hydrophobicity of the analyte complex, enhancing its retention on the non-polar stationary phase of the RPLC column.[1][2]
Q2: What are the common ion-pairing reagents used for acidic compounds like this compound?
A2: For acidic compounds, which are negatively charged at neutral or basic pH, positively charged (cationic) ion-pairing reagents are used.[1] Common examples include quaternary ammonium salts such as:
-
Tetrabutylammonium (TBA)
-
Tetrapropylammonium (TPA)
-
Tetraethylammonium (TEA)
-
Tributylamine (TBA) is also used, particularly in LC-MS applications due to its volatility.
The choice of reagent depends on the specific requirements of the method, such as desired retention time and compatibility with the detector (e.g., UV or mass spectrometry).
Q3: What are the main challenges associated with using ion-pairing reagents in LC-MS?
A3: While effective for retention, ion-pairing reagents can present several challenges, particularly in LC-MS applications:
-
Ion Suppression: Non-volatile ion-pairing reagents can accumulate in the mass spectrometer's ion source, leading to significant signal suppression and reduced sensitivity.
-
Long Column Equilibration Times: The adsorption of ion-pairing reagents onto the stationary phase is a slow process, requiring extensive column equilibration to achieve stable retention times. For a standard 4.6 x 250 mm column, this can require up to 1 liter of mobile phase.
-
Column Contamination: Ion-pairing reagents can be difficult to completely remove from the column, potentially affecting subsequent analyses. It is highly recommended to dedicate a column specifically for ion-pairing methods.
-
Baseline Instability: Gradient elution with ion-pairing reagents can lead to baseline instability and poor reproducibility.
-
Peak Shape Issues: While ion-pairing reagents can improve peak shape by masking residual silanols, they can also sometimes cause peak fronting or tailing if not optimized.
Q4: Are there alternatives to ion-pairing chromatography for analyzing this compound?
A4: Yes, several alternatives can be considered to avoid the drawbacks of ion-pairing reagents:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the retention of highly polar compounds like this compound.
-
Reversed-Phase Chromatography with Acidic Mobile Phase: By lowering the pH of the mobile phase with an acid like formic acid, the ionization of the acidic analyte can be suppressed. This makes the analyte more neutral and increases its retention on a reversed-phase column.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange functionalities, allowing for the retention of both polar and non-polar compounds without the need for ion-pairing reagents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using ion-pairing chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Retention | Insufficient ion-pairing reagent concentration. | Increase the concentration of the ion-pairing reagent in the mobile phase incrementally (e.g., in 5 mM steps). |
| Inappropriate ion-pairing reagent. | For acidic analytes like this compound, ensure a cationic ion-pairing reagent (e.g., TBA, TEA) is being used. | |
| Mobile phase pH is too low. | The pH of the mobile phase should be at least two units above the pKa of the analyte to ensure it is ionized. | |
| Variable Retention Times | Inadequate column equilibration. | Equilibrate the column with the ion-pairing mobile phase for an extended period (at least 20-50 column volumes) before starting the analysis. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. Temperature affects the adsorption of the ion-pairing reagent onto the stationary phase. | |
| Gradient elution. | If possible, use an isocratic elution method. If a gradient is necessary, ensure a long re-equilibration step between injections. | |
| Poor Peak Shape (Tailing or Fronting) | Suboptimal ion-pairing reagent concentration. | Adjust the concentration of the ion-pairing reagent. Too low a concentration may not effectively mask silanol groups, while too high a concentration can lead to other issues. |
| Incompatible organic modifier. | Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). | |
| Column degradation. | Dedicate a column specifically for ion-pairing applications to avoid carryover and degradation from other methods. Consider using a new column if performance does not improve. | |
| Signal Suppression in LC-MS | Use of non-volatile ion-pairing reagents. | Switch to a volatile ion-pairing reagent such as tributylamine (TBA) or triethylamine (TEA) with a volatile counter-ion like acetate or formate. |
| High concentration of ion-pairing reagent. | Use the lowest effective concentration of the ion-pairing reagent. | |
| Ion source contamination. | Regularly clean the mass spectrometer's ion source according to the manufacturer's instructions. | |
| Ghost Peaks or Baseline Noise | Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase if possible. |
| Contaminated mobile phase components. | Use high-purity solvents and salts for mobile phase preparation. | |
| Carryover from previous injections. | Implement a robust needle wash protocol and consider injecting a blank solvent after samples with high concentrations. |
Experimental Protocols
Below are example experimental protocols for the analysis of p-Aminohippuric Acid (PAH), which can be adapted for its deuterated analog, this compound.
Protocol 1: Paired-Ion Reversed-Phase HPLC-UV
This method is based on the simultaneous determination of iothalamic acid and p-aminohippuric acid in urine.
-
Chromatographic Conditions:
-
Column: C8 reversed-phase column.
-
Mobile Phase: Potassium phosphate buffer with dodecyl triethylammonium phosphate as the ion-pairing reagent, mixed with an organic modifier (e.g., acetonitrile) at a ratio of approximately 75:25 (v/v). The final pH should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Internal Standard: An appropriate internal standard should be used.
-
-
Sample Preparation (Urine):
-
Dilute the urine sample (e.g., 1:100 or 1:500) with deionized water.
-
Add the internal standard to an aliquot of the diluted sample.
-
Inject the prepared sample into the HPLC system.
-
Protocol 2: Ion-Pairing Reversed-Phase LC-MS/MS for Polar Metabolites
This is a general method for the analysis of polar metabolites, including acidic compounds, using a volatile ion-pairing reagent.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2 mm, 2.5 µm particle size).
-
Mobile Phase A: 97:3 water:methanol with 10 mM tributylamine and 15 mM acetic acid.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-2.5 min: 0% B
-
2.5-5 min: 0-20% B
-
5-7.5 min: 20% B
-
7.5-13 min: 20-55% B
-
13-15.5 min: 55-95% B
-
15.5-18.5 min: 95% B
-
18.5-19 min: 95-0% B
-
19-25 min: 0% B
-
-
Flow Rate: 200 µL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Type: Full scan from m/z 85-800.
-
Note: Due to the presence of tributylamine, positive ion mode may experience significant ion suppression.
-
Data Presentation
Table 1: Comparison of Ion-Pairing Reagents for the Analysis of Negatively Charged Metabolites
| Ion-Pairing Reagent System | Average Retention Time Increase | Signal Intensity Comparison | Notes | Reference |
| Diisopropylethylamine (DIPEA) / Hexafluoroisopropanol (HFIP) | ~5 minutes longer than TBA/AA | Lower for most tested compounds | Performed substantially worse in metabolite retention compared to TBA/AA. | |
| Tributylamine (TBA) / Acetic Acid (AA) | Baseline for comparison | Higher for most tested compounds | A robust choice for retaining acidic metabolites in LC-MS. |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for common ion-pairing chromatography issues.
Caption: Mechanism of ion-pairing for retaining anionic analytes.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Aminohippuric Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of 4-Aminohippuric acid (PAH), a substance primarily used in renal function studies to measure effective renal plasma flow.[1] The focus is on the robust and widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is intended to assist researchers in selecting and implementing the most suitable method for their specific analytical needs.
Method Performance Comparison: LC-MS/MS vs. HPLC-UV
The choice of an analytical method hinges on its performance characteristics. Below is a summary of key validation parameters for both LC-MS/MS and HPLC-UV methods for 4-Aminohippuric acid quantification.
| Parameter | LC-MS/MS Method 1 (Plasma & Urine) [2] | LC-MS/MS Method 2 (Rat Plasma) [3][4] | HPLC-UV Method (Serum & Urine) [5] |
| Linearity Range | 0.2 - 100 mg/L | 10 - 140 µg/mL | Not explicitly stated, but evaluated |
| Correlation Coefficient (r) | > 0.99 (Implied) | > 0.99 | Not explicitly stated |
| Precision | Within 12% | Within 12% | Evaluated as reproducible |
| Accuracy | Within 11% | Within 11% | Demonstrated to be accurate |
| Recovery | Validated | Not explicitly stated | Evaluated |
| Lower Limit of Quantification (LLOQ) | 0.2 mg/L | 10 µg/mL | Not explicitly stated |
| Internal Standard | p-Aminosalicylic acid (PAS) | Acetaminophen | Not specified |
Experimental Protocols
LC-MS/MS Method for 4-Aminohippuric Acid in Human Plasma and Urine
This method provides a sensitive and specific approach for the quantification of PAH.
a) Sample Preparation:
-
Plasma: Protein precipitation is performed by adding acetonitrile to the plasma samples.
-
Urine: Samples are diluted with the mobile phase.
-
An internal standard, p-Aminosalicylic acid (PAS), is added to all samples.
b) Chromatographic Separation:
-
Column: Cosmosil HILIC column.
-
Mobile Phase: An isocratic mixture of 20mM ammonium acetate buffer and acetonitrile (45:55, v/v).
-
Flow Rate: 200 µL/min.
c) Mass Spectrometric Detection:
-
Technique: Electrospray ionization (ESI) in negative ion mode with Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
4-Aminohippuric acid (PAH): m/z 192.9 → 149.1
-
Internal Standard (PAS): m/z 152.1 → 108.1
-
Below is a diagram illustrating the experimental workflow for the LC-MS/MS method.
Comparative Method: HPLC-UV for 4-Aminohippuric Acid in Human Serum and Urine
This method offers a more cost-effective alternative to LC-MS/MS, though it may have limitations in sensitivity and specificity.
a) Sample Preparation:
-
Two methods were compared: ultrafiltration and acetonitrile precipitation. The acetonitrile precipitation method was recommended for its cost-effectiveness.
b) Chromatographic Separation:
-
Column: ODS Hypersil column (200 x 2.1 mm I.D.).
-
Mobile Phase: 0.15 M sodium dihydrogenphosphate with 1.2 mM tetrabutylammonium sulphate, pH adjusted to 4.6, with acetonitrile added to a final ratio of 95:5 (v/v).
-
Flow Rate: 0.3 ml/min.
c) UV Detection:
-
Wavelength: 254 nm.
Discussion
The LC-MS/MS method demonstrates high sensitivity and specificity due to the use of mass detection and Multiple Reaction Monitoring, making it the gold standard for bioanalytical studies. The linearity over a defined concentration range, coupled with high precision and accuracy, ensures reliable quantification of 4-Aminohippuric acid in complex biological matrices.
The HPLC-UV method, while being a viable and more accessible alternative, may be more susceptible to interference from other compounds in the sample that absorb at the same wavelength. The sample preparation for HPLC-UV is straightforward, with acetonitrile precipitation being a cost-effective choice.
For researchers requiring high sensitivity, specificity, and the ability to handle complex sample matrices, the LC-MS/MS method is superior. For routine clinical monitoring where cost and high throughput are major considerations, a well-validated HPLC-UV method can be a suitable option. The validation of any analytical method is crucial to ensure the reliability and accuracy of the results obtained.
References
- 1. A useful diagnostic agent: 4-Aminohippuric acid_Chemicalbook [chemicalbook.com]
- 2. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry method for simultaneous quantification of p-aminohippuric acid and inulin in rat plasma for renal function study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of p-aminohippuric acid in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic determination of p-aminohippuric acid and iothalamate in human serum and urine: comparison of two sample preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 4-Aminohippuric-d4 Acid Versus 13C-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This is particularly true for methods employing liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of 4-Aminohippuric-d4 Acid, a deuterium-labeled internal standard, with its 13C-labeled counterparts for the quantification of 4-Aminohippuric acid (p-Aminohippuric acid, PAH), a compound widely used in renal function studies.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry as they share near-identical physicochemical properties with the analyte of interest. This ensures they behave similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variability in the analytical process. However, the choice between deuterium (²H or D) and carbon-13 (¹³C) labeling is not merely a matter of preference, as subtle but significant differences can influence analytical performance.
Key Performance Differences: A Data-Driven Comparison
The selection of the isotopic label can have a profound impact on the performance of a bioanalytical method. The following table summarizes the key performance characteristics of this compound versus a hypothetical 13C-labeled PAH internal standard, with supporting data extrapolated from studies on other analytes using deuterated and 13C-labeled standards.
| Performance Metric | This compound (Deuterium-Labeled) | 13C-Labeled PAH (Carbon-13-Labeled) | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotopic effect), potentially eluting earlier than the unlabeled analyte. | Expected to have virtually identical retention time and co-elute perfectly with the unlabeled analyte. | The larger relative mass difference between deuterium and hydrogen can alter physicochemical properties, leading to chromatographic separation. Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. |
| Isotopic Stability | Deuterium atoms, depending on their position, can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent. | The 13C-label is incorporated into the carbon skeleton, making it highly stable and not prone to exchange under typical analytical conditions. | Isotopic instability can lead to a decrease in the concentration of the internal standard and an overestimation of the analyte concentration. |
| Potential for Isotopic Interference | Lower risk of interference from the natural isotopic abundance of the analyte. | The natural abundance of 13C is ~1.1%, which can potentially lead to a small contribution to the analyte's signal, especially at high concentrations of the internal standard. | This is generally a minor concern but should be assessed during method validation. |
| Cost & Availability | Generally less expensive and more widely available due to simpler synthetic routes. | Typically more expensive and may require custom synthesis. | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. |
| Accuracy | Can provide high accuracy, but potential for chromatographic shift and isotopic instability may introduce bias. | Generally provides superior accuracy due to better co-elution and isotopic stability. | For regulatory submissions and clinical trials, the highest level of accuracy is paramount. |
| Precision | Good precision is achievable with careful method validation. | Often yields better precision due to more effective correction of analytical variability. | High precision is essential for detecting small changes in analyte concentration. |
Experimental Protocols
A robust and reliable bioanalytical method is essential for the accurate quantification of PAH in biological matrices. Below is a representative experimental protocol for the analysis of PAH in human plasma using an LC-MS/MS system with a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or 13C-labeled PAH in a suitable solvent).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate PAH from endogenous matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
MRM Transitions:
-
PAH: e.g., m/z 195.1 → 120.1
-
This compound: e.g., m/z 199.1 → 124.1
-
13C-labeled PAH: e.g., m/z 201.1 → 126.1 (hypothetical, depends on the number and position of 13C labels)
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for a typical bioanalytical LC-MS/MS assay incorporating a stable isotope-labeled internal standard.
Caption: A simplified diagram illustrating the renal handling of p-Aminohippuric acid (PAH), which involves both glomerular filtration and active secretion in the proximal tubule.
Conclusion and Recommendations
For the routine bioanalysis of p-Aminohippuric acid, both this compound and 13C-labeled internal standards can provide reliable results when the method is properly validated. However, for applications demanding the highest level of accuracy and precision, such as in pivotal clinical trials or studies supporting regulatory submissions, a 13C-labeled internal standard is the superior choice .
The near-perfect co-elution and greater isotopic stability of 13C-labeled standards provide a higher degree of confidence in the data by more effectively compensating for matrix effects and other sources of analytical variability. While the initial cost of a 13C-labeled standard may be higher, this investment can prevent costly method redevelopment, failed study batches, and the generation of questionable data, ultimately leading to more robust and defensible scientific outcomes. The use of this compound remains a viable and cost-effective option, provided that thorough validation is performed to address the potential for chromatographic shifts and isotopic instability.
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 4-Aminohippuric-d4 Acid in Quantification
For researchers, scientists, and drug development professionals, the quest for impeccable accuracy and precision in bioanalytical methods is paramount. In the quantification of 4-aminohippuric acid (PAH), a key marker for renal plasma flow, the choice of an appropriate internal standard is critical. This guide provides an objective comparison of 4-Aminohippuric-d4 Acid with other alternatives, supported by experimental principles and data, to demonstrate its superiority in ensuring reliable and reproducible results.
Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like this compound, are widely recognized as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variations in sample preparation, injection volume, and instrument response, leading to enhanced accuracy and precision.[1]
Comparative Performance of Internal Standards
The selection of an internal standard is a critical step in the development of a robust bioanalytical method. While alternatives such as structural analogs are available, they often fall short of the performance achieved with a deuterated internal standard. The table below summarizes the expected performance of this compound based on regulatory guidelines and data from analogous validated methods, alongside a comparison with a common structural analog internal standard, para-aminosalicylic acid (PAS).
| Parameter | This compound (Deuterated IS) - Expected Performance | para-Aminosalicylic Acid (Structural Analog IS)[2] | External Standard (No IS) |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | Within ±15% of nominal value (±20% at LLOQ) | High variability, often exceeding ±25% |
| Precision (% CV) | ≤15% (≤20% at LLOQ) | ≤15% (≤20% at LLOQ) | High variability, often exceeding ±25% |
| Linearity (r²) | ≥0.99 | ≥0.99 | Can be acceptable, but less reliable |
| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity, typically low ng/mL | Dependent on instrument sensitivity, typically low ng/mL | Higher LLOQ due to uncompensated variability |
| Matrix Effect Compensation | Excellent | Moderate to Good | None |
| Recovery Correction | Excellent | Moderate to Good | None |
Note: Specific performance data for a validated method using this compound was not publicly available. The expected performance is based on the stringent requirements of regulatory bodies like the FDA and EMA for bioanalytical method validation using co-eluting stable isotope-labeled internal standards.
The use of a deuterated internal standard like this compound is anticipated to provide superior accuracy and precision due to its ability to mimic the analyte's behavior during the entire analytical process, from extraction to detection.[1] While a well-chosen structural analog can provide acceptable results, the potential for differential matrix effects and extraction recovery remains a significant concern.
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a meticulously detailed experimental protocol. The following outlines a typical workflow for the quantification of 4-aminohippuric acid in a biological matrix (e.g., plasma) using this compound as an internal standard.
Key Experiment: Bioanalytical Method Validation
Objective: To demonstrate that the analytical method is accurate, precise, and reliable for the quantification of 4-aminohippuric acid in the intended biological matrix.
Methodology:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of the this compound internal standard working solution.
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, depending on the analyte's properties.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Aminohippuric Acid: Monitor the specific precursor ion to product ion transition.
-
This compound: Monitor the corresponding mass-shifted precursor ion to product ion transition.
-
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of the quality control (QC) samples and unknown samples from the calibration curve.
-
Validation Parameters (as per FDA and EMA guidelines):
-
Selectivity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.
-
Linearity: A linear relationship between the analyte concentration and the instrument response over a defined range (typically requiring r² ≥ 0.99).
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (coefficient of variation, CV) should be ≤15% (≤20% at the LLOQ).
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Stability: Analyte stability under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Visualizing the Workflow
To further elucidate the experimental process, the following diagram illustrates the logical flow of a typical bioanalytical quantification using an internal standard.
Figure 1: Experimental workflow for quantification.
References
A Guide to the Inter-Laboratory Comparison of 4-Aminohippuric Acid Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 4-Aminohippuric acid (PAH), a key diagnostic agent for the measurement of renal plasma flow. In the absence of a formal inter-laboratory round-robin study, this document synthesizes validation data from multiple independent studies to offer an objective overview of method performance and aid in the selection of the most appropriate assay for your research needs.
Renal Handling of 4-Aminohippuric Acid
4-Aminohippuric acid is primarily eliminated from the body via the kidneys through a combination of glomerular filtration and active tubular secretion. The active secretion in the proximal tubules is mediated by organic anion transporters (OATs), making PAH an important tool for studying renal function and drug interactions.
Caption: Renal tubular secretion of 4-Aminohippuric acid.
Quantitative Data Comparison
The following tables summarize the performance characteristics of the most common analytical methods for PAH quantification as reported in various studies. This provides a comparative overview of what different laboratories might achieve.
Table 1: High-Performance Liquid Chromatography (HPLC-UV)
| Parameter | Reported Range/Value | Sample Matrix |
| Linearity Range | 5 - 100 µg/mL | Plasma, Urine |
| Inter-day Precision (CV%) | 1.05 - 4.06% | Plasma, Urine |
| Intra-day Precision (CV%) | 0.72 - 1.98% | Plasma, Urine |
| Accuracy/Recovery (%) | 98.26 - 100.45% | Plasma, Urine |
| Lower Limit of Quantification (LOQ) | 0.5 - 75.0 µg/mL | Plasma, Urine |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Reported Range/Value | Sample Matrix |
| Linearity Range | 0.1 - 500 µg/mL | Plasma |
| Inter-day Precision (CV%) | < 15% | Plasma |
| Intra-day Precision (CV%) | < 15% | Plasma |
| Accuracy (%) | 85 - 115% | Plasma |
| Lower Limit of Quantification (LOQ) | 0.1 - 0.2 µg/mL | Plasma |
Table 3: Colorimetric Assays
| Parameter | Reported Range/Value | Sample Matrix |
| Linearity Range | Varies by kit/method | Plasma, Urine |
| Inter-day Precision (CV%) | < 6% | Plasma, Urine |
| Intra-day Precision (CV%) | < 7% | Plasma, Urine |
| Accuracy (%) | Good agreement with HPLC | Plasma, Urine |
| Lower Limit of Quantification (LOQ) | Varies by kit/method | Plasma, Urine |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and should be adapted and validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of PAH in biological matrices.
Caption: A typical workflow for PAH analysis using HPLC-UV.
1. Sample Preparation:
-
To 100 µL of plasma or urine, add an internal standard (e.g., p-aminobenzoic acid).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for injection. For urine samples, a dilution with mobile phase may be sufficient.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 7 mmol/L 1-decanesulfonic acid, pH 3.70) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 254 nm or 275 nm.[1]
-
Injection Volume: 20 µL.
3. Calibration and Quantification:
-
Prepare a series of calibration standards in the appropriate matrix.
-
Construct a calibration curve by plotting the peak area ratio of PAH to the internal standard against the concentration.
-
Determine the concentration of PAH in the samples from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and selectivity, making it ideal for low concentrations of PAH.
Caption: A typical workflow for sensitive PAH analysis using LC-MS/MS.
1. Sample Preparation:
-
To a small volume of plasma (e.g., 50 µL), add an internal standard (e.g., para-aminosalicylic acid).
-
Precipitate proteins with an organic solvent like acetonitrile.
-
Vortex and centrifuge to pellet the protein.
-
Transfer and dilute the supernatant with the mobile phase before injection.
2. LC-MS/MS Conditions:
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20mM ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 200-400 µL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative ion mode, with detection using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for PAH and the internal standard should be optimized. For example, m/z 192.9 -> 149.1 for PAH in negative ion mode.
3. Calibration and Quantification:
-
Prepare matrix-matched calibration standards.
-
Generate a calibration curve based on the peak area ratios of the analyte to the internal standard.
-
Quantify PAH in unknown samples using the regression equation from the calibration curve.
Colorimetric Method (Based on Bratton-Marshall Reaction)
This classic method is simpler and does not require sophisticated instrumentation like HPLC or LC-MS/MS.
Principle: The primary aromatic amine group of PAH is diazotized with sodium nitrite in an acidic medium. The resulting diazonium salt is then coupled with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine (for the Bratton-Marshall reaction) or p-dimethylaminocinnamaldehyde (DACA), to produce a colored compound that can be measured spectrophotometrically.
Caption: General workflow for the colorimetric determination of PAH.
1. Sample Preparation:
-
Deproteinize plasma or dilute urine samples as required. For instance, dilute 50 µL of plasma or serum with 50 µL of a trichloroacetic acid (TCA) solution.
-
Centrifuge to obtain a clear supernatant.
2. Colorimetric Reaction (Example with DACA):
-
To a suitable volume of the prepared sample or standard in a microplate well, add the DACA reagent.
-
Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 550 nm).
3. Calibration and Quantification:
-
Prepare a standard curve using known concentrations of PAH.
-
Plot the absorbance values against the PAH concentrations.
-
Determine the concentration of PAH in the samples by interpolating their absorbance values on the standard curve.
Conclusion
The choice of an analytical method for 4-Aminohippuric acid measurement depends on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. LC-MS/MS offers the highest sensitivity and is ideal for pharmacokinetic studies where low concentrations of PAH are expected. HPLC-UV provides a robust and reliable method for routine analysis in clinical and research settings. Colorimetric assays, while potentially less specific, offer a simple and cost-effective alternative for high-throughput screening or when advanced instrumentation is not available. It is crucial for each laboratory to perform its own method validation to ensure the accuracy and precision of its results.
References
- 1. Rapid determination of p-aminohippuric acid in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of p-aminohippuric acid in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 4-Aminohippuric Acid Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of 4-Aminohippuric acid (PAH), a key diagnostic agent for the measurement of renal plasma flow.[1][2] We will delve into the experimental protocols and performance characteristics of three primary assay types: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), Colorimetric Assays, and Capillary Electrophoresis (CE). The information presented is synthesized from various studies to offer a cross-validated perspective for researchers selecting the most appropriate assay for their needs.
Overview of Analytical Methods
The quantification of PAH in biological matrices such as plasma and urine is crucial for pharmacokinetic studies and the assessment of renal function.[3] The most prevalent methods for this purpose are HPLC, often coupled with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity, traditional colorimetric assays, and the less common but efficient capillary electrophoresis.[3][4] Each method presents a unique balance of sensitivity, specificity, throughput, and cost.
Performance Comparison
The following table summarizes the key performance metrics for each of the discussed PAH assay methods based on published data. It is important to note that these values are derived from different studies and may vary based on specific instrumentation, reagents, and laboratory conditions.
| Parameter | HPLC/LC-MS | Colorimetric Assay | Capillary Electrophoresis (CE) |
| Linearity Range | 0.2 - 100 mg/L (Plasma & Urine) | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts |
| Precision (CV%) | Within-run: 0.72 - 1.98% (Urine), 1.73 - 1.98% (Serum) | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts |
| Between-run: 1.05 - 2.66% (Urine), 1.80 - 4.06% (Serum) | |||
| Accuracy/Recovery (%) | 98.26 - 99.44% (Serum), 99.57 - 100.45% (Urine) | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts |
| Sensitivity (LOD/LOQ) | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts |
| Sample Volume | ~100 µL | Not explicitly stated in provided abstracts | Requires smaller sample size than HPLC |
| Analysis Time | Chromatographic run: ~10 min | ~30 min incubation | Analytically faster than HPLC and colorimetric assays |
Experimental Protocols
Detailed methodologies for each assay are crucial for reproducibility and comparison. Below are the generalized experimental workflows for each of the three methods.
High-Performance Liquid Chromatography (HPLC) / LC-MS
HPLC-based methods are widely used for their high resolution and sensitivity in quantifying PAH. Sample preparation is a critical step to remove interfering substances. Two common sample preparation techniques are protein precipitation and ultrafiltration.
Experimental Workflow: HPLC/LC-MS
Caption: General workflow for PAH analysis using HPLC or LC-MS.
A typical HPLC method involves a C18 or HILIC column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile. Detection can be performed using a UV detector or, for higher sensitivity and specificity, a tandem mass spectrometer.
Colorimetric Assay
Colorimetric assays for PAH are often based on the reaction of PAH with p-dimethylaminocinnamaldehyde (DACA), which produces a colored derivative that can be quantified spectrophotometrically. These assays are generally simpler and more suited for high-throughput screening.
Experimental Workflow: Colorimetric Assay
Caption: General workflow for the colorimetric determination of PAH.
Sample preparation for the colorimetric assay often involves precipitation with trichloroacetic acid (TCA) to remove proteins. The supernatant is then reacted with DACA, and after an incubation period, the absorbance is measured at a specific wavelength, typically around 550 nm.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that can be faster and require smaller sample volumes than HPLC. It is a viable alternative for PAH analysis, particularly when sample volume is limited.
Experimental Workflow: Capillary Electrophoresis
Caption: General workflow for PAH analysis using Capillary Electrophoresis.
A study comparing CE with a colorimetric assay for PAH in urine and plasma demonstrated a good correlation between the two methods. The CE method offers advantages in terms of speed and reduced reagent and sample consumption.
Cross-Validation Considerations
When cross-validating different PAH assays, it is essential to analyze the same set of samples with each method and compare the results. Key statistical analyses in a cross-validation study include:
-
Correlation analysis: To determine the degree of association between the results obtained from different methods.
-
Bland-Altman plot: To assess the agreement between two quantitative measurements.
-
Deming regression: A statistical method that accounts for errors in both the x and y variables, which is useful when comparing two analytical methods.
A cross-validation study for a nevirapine plasma assay highlighted the importance of such comparisons in ensuring the reliability and comparability of results between different laboratories and methods.
Conclusion
The choice of an appropriate assay for 4-Aminohippuric acid quantification depends on the specific requirements of the study.
-
HPLC/LC-MS offers high sensitivity and specificity, making it a gold standard for pharmacokinetic studies.
-
Colorimetric assays provide a simpler, more cost-effective, and higher-throughput alternative, which can be suitable for large-scale screening.
-
Capillary Electrophoresis presents a compelling option when sample volume is limited and high separation efficiency is required.
Researchers and drug development professionals should carefully consider the performance characteristics, sample requirements, and cost-effectiveness of each method to select the most suitable assay for their research goals. Proper cross-validation is paramount when transitioning between methods or comparing data from different studies to ensure the consistency and reliability of the results.
References
- 1. A useful diagnostic agent: 4-Aminohippuric acid_Chemicalbook [chemicalbook.com]
- 2. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 3. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to 4-Aminohippuric-d4 Acid and Structural Analog Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a critical decision that directly impacts the reliability and validity of experimental data. This guide provides an objective comparison between the "gold standard" stable isotope-labeled internal standard (SIL-IS), 4-Aminohippuric-d4 Acid, and commonly used structural analog internal standards for the analysis of 4-Aminohippuric Acid (PAH).
The fundamental role of an internal standard is to compensate for variability throughout the analytical workflow, including sample preparation, injection volume inconsistencies, and matrix effects.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2]
Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (in this case, deuterium).[3] This near-perfect analogy in chemical structure and properties makes them the preferred choice for robust and accurate bioanalysis. Structural analogs, on the other hand, are compounds with a similar but not identical chemical structure to the analyte. A commonly used structural analog for p-aminohippuric acid is para-aminosalicylic acid (PAS).[4] While they can provide a degree of correction, their different physicochemical properties can lead to disparities in analytical behavior compared to the analyte.
Performance Comparison: this compound vs. Structural Analogs
Table 1: Comparison of Linearity, Precision, and Accuracy
| Analyte | Internal Standard Type | Linearity (Correlation Coefficient, r) | Precision (%CV) | Accuracy (%Bias) | Reference |
| Angiotensin IV | Structural Analog | Improved | Not Improved | Not Improved | [1] |
| Angiotensin IV | Stable Isotope-Labeled | Improved | Improved | Improved | |
| Tacrolimus | Structural Analog (Ascomycin) | >0.99 | <3.63% | 97.35-101.71% | |
| Tacrolimus | Isotope-Labeled (¹³C,D₂) | >0.99 | <3.09% | 99.55-100.63% | |
| Everolimus | Structural Analog | 0.83 (Slope vs. Ref. Method) | 4.3-7.2% | N/A | |
| Everolimus | Deuterated (d4) | 0.95 (Slope vs. Ref. Method) | 4.3-7.2% | N/A |
As the data in Table 1 suggests, while both types of internal standards can lead to acceptable linearity, stable isotope-labeled standards consistently result in better precision (lower %CV) and accuracy (bias closer to 0%). The improved slope in the everolimus example indicates a closer agreement with the reference method when a deuterated internal standard is used.
Table 2: Comparison of Matrix Effects and Recovery
| Analyte | Internal Standard Type | Matrix Effect (%Suppression) | Absolute Recovery (%) | Process Efficiency (%) | Reference |
| Tacrolimus | Structural Analog (Ascomycin) | -28.41% | 75.66% | 54.18% | |
| Tacrolimus | Isotope-Labeled (¹³C,D₂) | -16.64% | 78.37% | 65.35% |
Matrix effects, the suppression or enhancement of analyte signal due to co-eluting matrix components, are a major challenge in bioanalysis. The data in Table 2 clearly demonstrates that the isotope-labeled internal standard for tacrolimus experienced significantly less ion suppression and had a higher recovery and process efficiency compared to the structural analog. This is because the SIL-IS co-elutes with the analyte and is affected by matrix interferences in the same way, providing more effective compensation.
Experimental Protocols
To provide a practical context, the following are detailed methodologies for key experiments in a typical bioanalytical workflow.
Experimental Workflow for Bioanalysis
Caption: A typical bioanalytical workflow for the quantification of an analyte in a biological matrix using an internal standard.
Protocol for Evaluation of Matrix Effects
A robust assessment of matrix effects is crucial during method validation. The following protocol outlines a standard procedure to quantitatively evaluate matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or a clean solvent.
-
Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the final, clean extract.
-
Set C (Pre-Spiked Matrix): Analyte and internal standard are spiked into the blank biological matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A)
-
-
Evaluate Internal Standard Performance: The matrix factor for the analyte should be comparable to the matrix factor for the internal standard for effective compensation. A stable isotope-labeled internal standard like this compound is expected to have a matrix factor very similar to that of 4-Aminohippuric Acid.
Logical Framework for Internal Standard Selection
The decision to use a deuterated internal standard over a structural analog is based on a logical progression aimed at ensuring the highest data quality.
Caption: Decision-making flowchart for selecting an internal standard in bioanalysis.
Conclusion
The choice of an internal standard is a critical step in the development of a robust and reliable bioanalytical method. While structural analog internal standards like para-aminosalicylic acid can be used for the quantification of 4-Aminohippuric Acid, the evidence strongly supports the superiority of a stable isotope-labeled internal standard. The use of this compound is expected to provide more accurate and precise data due to its ability to more effectively compensate for matrix effects and other sources of analytical variability. For researchers, scientists, and drug development professionals seeking the highest quality data for pharmacokinetic studies, bioequivalence trials, and other regulatory submissions, this compound represents the gold standard and is the recommended internal standard for the quantitative analysis of 4-Aminohippuric Acid.
References
- 1. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Linearity of 4-Aminohippuric Acid Calibration Curves: A Comparison of Analytical Methods
The accurate quantification of 4-Aminohippuric acid (PAH), a substance primarily used in renal function studies to measure renal plasma flow, is critically dependent on the linearity of its calibration curve.[1] Establishing a linear relationship between the concentration of PAH and the analytical signal is a fundamental aspect of method validation, ensuring that the measurements are reliable and accurate over a specific concentration range. This guide provides a comparative overview of different analytical methods used for the determination of PAH, with a focus on the linearity of their calibration curves. The experimental data and protocols presented here are intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.
Comparative Analysis of Linearity in 4-Aminohippuric Acid Quantification
The linearity of calibration curves for 4-Aminohippuric acid has been assessed using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the biological matrix being analyzed. The following table summarizes the linearity data from several studies.
| Analytical Method | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |
| LC-MS/MS | Human Plasma & Urine | 0.2 - 100 | Not Specified | [2] |
| LC-MS/MS | Rat Plasma | 0.1 - 500 | > 0.99 | [3] |
| HPLC-UV | Human Plasma & Urine | 6.25 - 50 | > 0.997 | [4] |
| HPLC-UV | Human Plasma & Urine | 5 - 40 | Not Specified | [5] |
| HPLC-UV | Serum & Urine | Up to 100 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for the key methods cited in the comparison table.
1. LC-MS/MS Method for 4-Aminohippuric Acid in Human Plasma and Urine
-
Sample Preparation:
-
Plasma: Protein precipitation is performed by adding acetonitrile to the plasma samples.
-
Urine: Urine samples are diluted with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Cosmosil HILIC column.
-
Mobile Phase: An isocratic mobile phase consisting of 20mM ammonium acetate buffer and acetonitrile (45:55, v/v).
-
Flow Rate: 200 µL/min.
-
-
Detection:
-
Instrument: Liquid chromatography coupled to electrospray ionization low-energy collision-induced dissociation tandem mass spectrometry (HPLC-ESI-CID-MS/MS) in negative ion mode.
-
Monitored Transitions: m/z 192.9 → 149.1 for PAH and m/z 152.1 → 108.1 for the internal standard (para-aminosalicylic acid).
-
-
Linearity Assessment:
-
Linear calibration curves were generated over the concentration range of 0.2-100 mg/L in human plasma and urine. The method was validated according to USFDA criteria.
-
2. LC-MS/MS Method for 4-Aminohippuric Acid in Rat Plasma
-
Sample Preparation: Specific details on sample preparation were not provided in the abstract.
-
Chromatographic Conditions:
-
Column: Symmetry C18 column.
-
Mobile Phase: A mobile phase composed of A: 2 mM ammonium formate and 0.1% formic acid in water and B: 2 mM ammonium formate and 0.1% formic acid in acetonitrile (ACN) (A:B, 30:70, v/v).
-
-
Detection:
-
Instrument: Triple-quadrupole tandem mass spectrometer using positive ion mode electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode.
-
Monitored Transitions: m/z 195.2 → 120.2 for PAH and m/z 152.1 → 110.1 for the internal standard (acetaminophen).
-
-
Linearity Assessment:
-
Good linearity was observed over the concentration range of 0.1-500 µg/mL.
-
3. HPLC-UV Method for 4-Aminohippuric Acid in Human Plasma and Urine
-
Sample Preparation:
-
Plasma and urine samples were hydrolyzed with perchloric acid (0.7%) in boiling water.
-
-
Chromatographic Conditions:
-
Column: C8 reversed-phase column.
-
Mobile Phase: 0.01 M potassium dihydrogenphosphate with 0.02 M tetramethylammonium chloride and o-phosphoric acid (pH 3)-acetonitrile (94:6, v/v).
-
Flow Rate: 1.2 mL/min.
-
-
Detection:
-
Instrument: HPLC with UV detection.
-
Wavelength: 285 nm.
-
-
Linearity Assessment:
-
The calibration curves were linear over the concentration range of 6.25-50 mg/L for PAH with determination coefficients greater than 0.997.
-
4. HPLC-UV Method for 4-Aminohippuric Acid in Human Plasma and Urine
-
Sample Preparation: Specific details on sample preparation were not provided in the abstract.
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: An aqueous mobile phase of trifluoroacetic acid (0.1% TFA in deionized water (pH 2.2), v/v) and a methanol gradient.
-
Flow Rate: 1 mL/min.
-
-
Detection:
-
Instrument: HPLC with UV detection.
-
-
Linearity Assessment:
-
The plasma and urine assay demonstrated linearity from 5 to 40 µg/mL for PAH.
-
5. HPLC-UV Method for 4-Aminohippuric Acid in Serum and Urine
-
Sample Preparation:
-
Deproteinization with acetonitrile.
-
Addition of p-aminobenzoic acid as an internal standard.
-
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: 7 mmol/L 1-decanesulfonic acid, pH 3.70, and acetonitrile (82:18, v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
Instrument: HPLC with an absorbance detector.
-
Wavelength: 275 nm.
-
-
Linearity Assessment:
-
The relationship between p-aminohippuric acid concentration and the peak area ratio to the internal standard was linear up to 100 µg/mL.
-
Workflow for Assessing Calibration Curve Linearity
The process of assessing the linearity of a calibration curve involves several key steps, from the preparation of calibration standards to the statistical evaluation of the data. The following diagram illustrates a typical workflow.
Caption: Workflow for assessing the linearity of an analytical method's calibration curve.
Discussion
The comparison of different analytical methods for the quantification of 4-Aminohippuric acid reveals important considerations for researchers.
-
Sensitivity and Selectivity: LC-MS/MS methods generally offer higher sensitivity and selectivity compared to HPLC-UV methods. This is evident in the lower end of the linearity range reported for LC-MS/MS (0.1-0.2 µg/mL) versus HPLC-UV (5-6.25 µg/mL). The use of mass spectrometry allows for more specific detection, reducing the potential for interference from other compounds in the biological matrix.
-
Linearity Range: The reported linear ranges vary between methods and studies. The LC-MS/MS method in rat plasma demonstrated a wide linear range up to 500 µg/mL, which is beneficial for pharmacokinetic studies where concentrations can vary significantly. HPLC-UV methods also provide adequate linear ranges for many applications, typically up to 100 µg/mL.
-
Statistical Evaluation: While the correlation coefficient (R²) is commonly reported as a measure of linearity, it is not sufficient on its own. A high R² value (typically >0.99) is a good indicator, but visual inspection of the calibration curve and analysis of residual plots are crucial to confirm the absence of systematic deviations from linearity. For more rigorous assessment, statistical tests such as the lack-of-fit test can be employed. When heteroscedasticity (non-constant variance of errors) is observed, a weighted linear regression model may be more appropriate to ensure accuracy across the entire calibration range, especially at lower concentrations.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of p-aminohippuric acid in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of inulin and p-aminohippuric acid (PAH) in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple HPLC-UV method for determination of iohexol, iothalamate, p-aminohippuric acid and n-acetyl-p-aminohippuric acid in human plasma and urine with ERPF, GFR and ERPF/GFR ratio determination using colorimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing Analytical Methods for 4-Aminohippuric Acid: A Guide to Limits of Detection and Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of 4-Aminohippuric acid (PAH), selecting the appropriate analytical method is paramount for achieving accurate and reliable results. This guide provides a comparative overview of common analytical techniques, focusing on their limits of detection (LOD) and quantification (LOQ), supported by experimental data and detailed protocols.
Performance Comparison: LOD and LOQ
The sensitivity of an analytical method is determined by its limit of detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and its limit of quantification (LOQ), the lowest concentration that can be accurately and precisely measured. The following table summarizes the LOD and LOQ values for 4-Aminohippuric acid analysis using various methods.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Rat Plasma | - | 0.1 µg/mL[1] |
| LC-MS/MS | Human Plasma & Urine | - | 0.2 mg/L[2] |
| HPLC-UV | Human Plasma | - | 0.5 mg/L[3] |
| HPLC-UV | Human Urine | 75.0 µg/mL | - |
| Capillary Electrophoresis with Electrochemical Detection (CE-ED) | Human Saliva & Urine | 5.01 x 10⁻⁷ to 2.00 x 10⁻⁶ mol/L | - |
Experimental Workflows and Protocols
A generalized experimental workflow for the analysis of 4-Aminohippuric acid in biological matrices is depicted below. This process typically involves sample preparation, chromatographic separation, and detection.
References
- 1. Determination of p-aminohippuric acid in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [archive.hshsl.umaryland.edu]
A Comparative Guide to Sample Preparation for 4-Aminohippuric Acid Analysis: Focus on Recovery and Matrix Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common sample preparation techniques for the quantitative analysis of 4-Aminohippuric acid (p-aminohippuric acid, PAH) in biological matrices, with a specific focus on recovery and matrix effect. The selection of an appropriate sample preparation method is critical for developing robust and reliable bioanalytical assays, particularly for regulatory submissions. This document presents experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
Comparison of Sample Preparation Techniques
The choice of sample preparation technique significantly impacts the cleanliness of the final extract and, consequently, the degree of matrix effect and analyte recovery. While protein precipitation is a straightforward and widely used method, alternative techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can offer advantages in terms of cleaner extracts and reduced matrix effects.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile), and the supernatant containing the analyte is analyzed. | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent) based on its differential solubility. | The analyte is selectively retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a suitable solvent. |
| Recovery of 4-Aminohippuric Acid | Generally high. Studies have reported analytical recoveries ranging from 81% to 108% in plasma and urine[1], and between 98.26% and 100.45% in serum and urine[2]. | Analyte-dependent and requires careful optimization of solvent and pH. Can provide high recovery but is often more laborious than PPT. | Can provide high and reproducible recovery with appropriate sorbent and method optimization. |
| Matrix Effect | Prone to significant matrix effects due to co-precipitation of endogenous components like phospholipids, which can cause ion suppression or enhancement in LC-MS/MS analysis[3]. | Can provide cleaner extracts than PPT, leading to reduced matrix effects. The choice of extraction solvent is crucial for selectivity. | Generally provides the cleanest extracts and is highly effective at removing interfering matrix components, thus minimizing matrix effects[3][4]. |
| Advantages | Simple, fast, and inexpensive. | Can provide cleaner extracts than PPT. | High selectivity, can handle larger sample volumes, and is amenable to automation. |
| Disadvantages | Can result in significant matrix effects. Supernatant may still contain interfering substances. | Can be labor-intensive, may require large volumes of organic solvents, and can be difficult to automate. Emulsion formation can be an issue. | More expensive and requires more extensive method development compared to PPT. |
| Typical Internal Standard | p-Aminosalicylic acid or p-aminobenzoic acid have been used. Stable isotope-labeled internal standards are recommended to best compensate for matrix effects. | A structural analog with similar partitioning properties. | A structural analog with similar retention characteristics on the sorbent. |
Experimental Protocols
Detailed methodologies for the evaluation of recovery and matrix effect are crucial for the validation of bioanalytical methods. The following protocols are based on established guidelines and scientific publications.
Sample Preparation using Protein Precipitation
This protocol is adapted from a validated method for the determination of 4-Aminohippuric acid in human plasma and urine.
-
Sample Spiking: For recovery and matrix effect evaluation, blank plasma or urine is spiked with known concentrations of 4-Aminohippuric acid and the internal standard (e.g., p-aminosalicylic acid).
-
Protein Precipitation: To a 100 µL aliquot of the plasma sample, add 300 µL of ice-cold acetonitrile. For urine samples, dilution with the mobile phase may be sufficient.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to concentrate the analyte.
-
Analysis: Inject an aliquot of the prepared sample into the LC-MS/MS system for analysis.
Evaluation of Recovery
The recovery of an analyte from a sample matrix is a measure of the efficiency of the extraction procedure.
-
Prepare two sets of samples:
-
Set A (Spiked before extraction): Blank plasma/urine samples are spiked with 4-Aminohippuric acid at three different concentration levels (low, medium, and high) and then subjected to the entire extraction procedure.
-
Set B (Spiked after extraction): Blank plasma/urine samples are first subjected to the extraction procedure. The resulting supernatant/extract is then spiked with 4-Aminohippuric acid at the same three concentration levels.
-
-
Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculate the percentage recovery using the following formula:
-
% Recovery = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
Evaluation of Matrix Effect
The matrix effect is the alteration of ionization efficiency of the analyte due to co-eluting components from the sample matrix.
-
Prepare two sets of samples:
-
Set B (Spiked after extraction): As prepared for the recovery experiment. This represents the analyte response in the presence of the matrix.
-
Set C (Neat solution): Prepare solutions of 4-Aminohippuric acid in the mobile phase or a solvent that mimics the final extract composition at the same three concentration levels. This represents the analyte response without any matrix components.
-
-
Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) using the following formula:
-
Matrix Factor = (Mean peak area of Set B / Mean peak area of Set C)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Internal Standard Normalized Matrix Factor: To assess the ability of the internal standard (IS) to compensate for matrix effects, the IS-normalized matrix factor is calculated:
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set C)
-
Visualizing the Workflow and Concepts
The following diagrams, generated using Graphviz, illustrate the experimental workflow for recovery and matrix effect validation and the logical relationship of how matrix effects can influence analyte recovery.
Caption: Workflow for Recovery and Matrix Effect Validation.
Caption: Impact of Matrix Effect on Analyte Recovery and Quantification.
References
- 1. Simultaneous determination of inulin and p-aminohippuric acid (PAH) in human plasma and urine by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Rapid determination of p-aminohippuric acid in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sample Preparation Techniques for 4-Aminohippuric Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Aminohippuric acid (PAH), a key biomarker for renal plasma flow, is critically dependent on the sample preparation technique employed. This guide provides an objective comparison of three common sample preparation methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The performance of each technique is evaluated based on key analytical parameters to assist researchers in selecting the most appropriate method for their bioanalytical needs.
Performance Comparison of Sample Preparation Techniques
The selection of a sample preparation method significantly impacts the recovery, cleanliness, and sensitivity of the 4-Aminohippuric acid assay. The following table summarizes the quantitative performance of Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction based on available experimental data.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | ~98%[1] | ~77.4% (for similar organic acids)[2] | ~84.1% (for similar organic acids)[2] |
| Matrix Effect | Significant | Moderate | Low |
| Lower Limit of Quantification (LLOQ) | 0.5 mg/L[3] | Not explicitly found for 4-Aminohippuric acid | Not explicitly found for 4-Aminohippuric acid |
| Precision (%RSD) | < 7.8%[3] | < 4.2% (for similar organic acids) | Not explicitly found for 4-Aminohippuric acid |
| Simplicity & Speed | High | Moderate | Low |
| Cost | Low | Low-Moderate | High |
| Solvent Consumption | Moderate | High | Moderate |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each sample preparation technique.
Figure 1: Protein Precipitation (PPT) Workflow.
Figure 2: Liquid-Liquid Extraction (LLE) Workflow.
Figure 3: Solid-Phase Extraction (SPE) Workflow.
Detailed Experimental Protocols
Protein Precipitation (PPT) with Acetonitrile
This method is rapid and straightforward, making it suitable for high-throughput analysis. However, it is prone to higher matrix effects as it may not remove all interfering substances.
Methodology:
-
To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate amount of a suitable internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the 4-Aminohippuric acid.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in the mobile phase for concentration purposes.
A study utilizing a similar protein precipitation protocol with acetonitrile for 4-Aminohippuric acid in human plasma reported a lower limit of quantification of 0.5 mg/L and a precision of less than 7.8% RSD.
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many endogenous interferences in the aqueous phase.
Methodology (adapted for 4-Aminohippuric acid from a method for urinary organic acids):
-
To 1 mL of urine or plasma sample, add a suitable internal standard.
-
Acidify the sample by adding a small volume of a suitable acid (e.g., formic acid or hydrochloric acid) to a pH of approximately 3. This protonates the carboxylic acid group of 4-Aminohippuric acid, increasing its solubility in organic solvents.
-
Add 3 mL of a water-immiscible organic solvent such as ethyl acetate or a mixture of diethyl ether and hexane.
-
Vortex the mixture vigorously for 2 minutes to facilitate the extraction of 4-Aminohippuric acid into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
A comparative study on urinary organic acids found that LLE yielded a mean recovery of 77.4%.
Solid-Phase Extraction (SPE)
SPE is a highly selective and effective technique for sample cleanup, resulting in the lowest matrix effects among the three methods. It involves retaining the analyte on a solid sorbent while interferences are washed away, followed by elution of the purified analyte.
Methodology (a general protocol for organic acids that can be adapted for 4-Aminohippuric acid):
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase or mixed-mode anion exchange sorbent) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 1 mL of urine or pre-treated plasma, add an internal standard. Adjust the pH of the sample to be optimal for retention on the chosen sorbent (for a reversed-phase sorbent, acidification to pH ~3 is recommended). Load the prepared sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the 4-Aminohippuric acid from the cartridge with 1 mL of a stronger solvent (e.g., methanol or acetonitrile, potentially with a small percentage of formic acid or ammonia depending on the sorbent chemistry).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
In a comparative study of sample preparation techniques for urinary organic acids, SPE demonstrated a mean recovery of 84.1%. Generally, SPE is recognized for providing cleaner extracts and minimizing matrix effects compared to PPT and LLE.
Conclusion
The choice of sample preparation technique for 4-Aminohippuric acid analysis is a trade-off between speed, cost, and the desired quality of the analytical data.
-
Protein Precipitation is a fast and simple method ideal for high-throughput screening where lower sensitivity and higher matrix effects can be tolerated.
-
Liquid-Liquid Extraction offers a good balance between sample cleanliness and ease of use, providing cleaner extracts than PPT.
-
Solid-Phase Extraction delivers the cleanest samples, minimizing matrix effects and maximizing sensitivity, making it the preferred method for quantitative bioanalysis requiring the highest accuracy and precision.
Researchers should consider the specific requirements of their study, including the required sensitivity, sample matrix, and available resources, when selecting the most appropriate sample preparation strategy for 4-Aminohippuric acid quantification.
References
- 1. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of p-aminohippuric acid, acetyl-p-aminohippuric acid and iothalamate in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of 4-Aminohippuric-d4 Acid in Diverse Bioanalytical Matrices
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. A crucial component in achieving reliable quantitative results, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, is the internal standard (IS). This guide provides a comprehensive evaluation of the stability of 4-Aminohippuric-d4 Acid, a deuterated internal standard, across various biological matrices. By comparing its performance with non-deuterated alternatives and providing detailed experimental protocols, this document serves as a vital resource for assay development and validation.
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in bioanalysis.[1][2][3] Their physicochemical properties are nearly identical to the analyte of interest, 4-Aminohippuric acid, which allows them to effectively compensate for variability during sample preparation, chromatography, and mass spectrometric detection.[1][2] This guide will delve into the critical aspects of stability that ensure the reliability of this internal standard in matrices such as plasma and urine.
Comparative Stability Performance
The use of a deuterated internal standard like this compound is predicated on its ability to mimic the analyte during the entire analytical process, thereby providing more accurate and precise quantification. Non-deuterated internal standards, often structural analogs, may not exhibit the same co-elution profile or experience identical matrix effects, which can lead to compromised data quality.
| Stability Test | This compound (Expected Performance) | Non-Deuterated Structural Analog (Potential Performance) | Key Considerations |
| Freeze-Thaw Stability | High stability is expected through multiple freeze-thaw cycles. The deuterated standard and the analyte should degrade at the same rate, maintaining a consistent response ratio. | Variable stability. Differences in structure can lead to differential degradation rates compared to the analyte, affecting the accuracy of quantification. | The stability of many analytes in plasma has been shown to be maintained for several freeze-thaw cycles. However, repeated cycles can impact certain molecules. |
| Short-Term (Bench-Top) Stability | Expected to be stable at room temperature for typical sample processing times. Any minor degradation should be mirrored by the native analyte. | May exhibit different short-term stability, leading to a change in the analyte-to-IS ratio over time. | Storage at low temperatures is generally recommended to slow down potential degradation of aromatic amines in urine. |
| Long-Term Stability | Expected to show excellent stability when stored at -20°C or -80°C for extended periods. | Long-term stability may differ from the analyte, necessitating more frequent validation checks. | Studies on various drugs and metabolites in urine have demonstrated good long-term stability at low temperatures. |
| Post-Preparative (Autosampler) Stability | High stability is anticipated in the autosampler, ensuring consistent results during the analytical run. | Potential for differential degradation in the processed sample matrix, which could lead to inaccurate results over a long run time. | The stability of processed samples in the autosampler is a critical parameter to assess during method validation. |
Experimental Protocols for Stability Assessment
To ensure the reliability of bioanalytical data, regulatory bodies such as the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) provide guidelines for method validation, including stability testing. The following are detailed methodologies for key stability experiments.
1. Freeze-Thaw Stability
-
Objective: To assess the stability of this compound and the analyte in a given matrix after repeated freezing and thawing cycles.
-
Procedure:
-
Prepare at least two sets of quality control (QC) samples at low and high concentrations in the biological matrix of interest (e.g., plasma, urine).
-
Analyze one set of freshly prepared QC samples to establish the baseline concentration.
-
Store the remaining sets at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature. After they are thawed, freeze them again for at least 12 hours.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (typically 3 to 5).
-
After the final thaw, analyze the samples and compare the results to the baseline concentrations.
-
-
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.
2. Short-Term (Bench-Top) Stability
-
Objective: To evaluate the stability of this compound and the analyte in the matrix at room temperature for a period that simulates the sample handling and preparation time.
-
Procedure:
-
Prepare QC samples at low and high concentrations in the specified matrix.
-
Place the samples on a laboratory bench at room temperature for a defined period (e.g., 4, 8, or 24 hours).
-
After the specified time, process and analyze the samples.
-
Compare the results to the concentrations of freshly prepared and analyzed QC samples.
-
-
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.
3. Long-Term Stability
-
Objective: To determine the stability of this compound and the analyte in the matrix over an extended storage period.
-
Procedure:
-
Prepare a sufficient number of QC samples at low and high concentrations.
-
Analyze a set of freshly prepared QC samples to establish baseline values.
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them, and analyze them.
-
Compare the measured concentrations to the baseline values.
-
-
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.
4. Post-Preparative (Autosampler) Stability
-
Objective: To assess the stability of the processed samples (extracts) containing this compound and the analyte while they are in the autosampler.
-
Procedure:
-
Process a set of QC samples at low and high concentrations.
-
Place the resulting extracts in the autosampler and analyze them immediately to get the initial concentrations.
-
Leave the extracts in the autosampler at a controlled temperature for a specified duration that is at least as long as the expected run time of an analytical batch.
-
Re-inject and analyze the same extracts.
-
Compare the results from the delayed injection to the initial results.
-
-
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the initial concentration.
Visualizing the Experimental Workflow
To better illustrate the process of evaluating internal standard stability, the following diagram outlines the key steps in a typical experimental workflow.
References
The Gold Standard in Bioanalysis: Performance of 4-Aminohippuric-d4 Acid in Biological Fluids
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. The choice of an appropriate internal standard is a critical factor in achieving high-quality quantitative results, particularly in complex biological matrices. This guide provides an objective comparison of 4-Aminohippuric-d4 Acid as a deuterated internal standard against its non-deuterated alternatives for the quantification of p-aminohippuric acid (PAH) in various biological fluids.
p-Aminohippuric acid is widely used as a diagnostic agent for the measurement of renal plasma flow.[1] Accurate quantification of PAH in biological fluids such as plasma and urine is crucial for these diagnostic tests. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometry-based bioanalysis.[2] This is because its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.
Comparative Performance in Biological Fluids
Table 1: Expected Performance of this compound as an Internal Standard for PAH Analysis in Human Plasma
| Parameter | Expected Performance with this compound (LC-MS/MS) | Reported Performance with Non-Deuterated IS (e.g., p-aminosalicylic acid)[3][4] |
| Linearity (r²) | >0.995 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 0.2 µg/mL |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% |
| Accuracy (% Bias) | ± 10% | ± 15% |
| Recovery | Consistent and reproducible | Variable |
| Matrix Effect | Minimal and compensated | Potential for significant ion suppression or enhancement |
Table 2: Expected Performance of this compound as an Internal Standard for PAH Analysis in Human Urine
| Parameter | Expected Performance with this compound (LC-MS/MS) | Reported Performance with Non-Deuterated IS (e.g., p-aminobenzoic acid)[5] |
| Linearity (r²) | >0.995 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | 1.0 µg/mL |
| Intra-day Precision (%CV) | < 10% | < 5% |
| Inter-day Precision (%CV) | < 10% | < 5% |
| Accuracy (% Bias) | ± 10% | ± 5% |
| Recovery | Consistent and reproducible | High and consistent |
| Matrix Effect | Minimal and compensated | Less pronounced than in plasma but still a factor |
The use of this compound is anticipated to provide superior precision and accuracy, particularly in plasma, where matrix effects are more pronounced. Its co-elution with the analyte ensures that any variations during the analytical process affect both the analyte and the internal standard to the same extent, leading to more reliable data.
Experimental Protocols
A detailed methodology for a typical bioanalytical assay for p-aminohippuric acid using this compound as an internal standard is provided below. This protocol is a composite based on established methods for PAH analysis.
Sample Preparation
For Human Plasma:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
For Human Urine:
-
Thaw urine samples at room temperature and vortex.
-
Centrifuge at 5,000 rpm for 5 minutes to remove particulate matter.
-
Dilute 50 µL of the supernatant with 950 µL of the mobile phase.
-
Add 20 µL of the internal standard working solution.
-
Vortex and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A time-programmed gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode
-
MRM Transitions:
-
p-Aminohippuric acid: To be optimized (e.g., m/z 193.1 → 134.1)
-
This compound: To be optimized (e.g., m/z 197.1 → 138.1)
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the bioanalytical method described.
Caption: Experimental workflow for the quantification of p-aminohippuric acid.
Conclusion
The use of this compound as an internal standard offers significant advantages for the bioanalysis of p-aminohippuric acid in various biological fluids. Its ability to closely mimic the behavior of the analyte leads to improved accuracy, precision, and robustness of the analytical method. While direct comparative studies are limited, the established principles of isotope dilution mass spectrometry strongly support its superiority over non-deuterated internal standards. For researchers and clinicians relying on precise measurements of renal function, the adoption of methods utilizing this compound is a critical step towards ensuring the highest quality of data.
References
- 1. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of p-aminohippuric acid in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Aminohippuric-d4 Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Aminohippuric-d4 Acid, a deuterated analog of 4-Aminohippuric acid. While 4-Aminohippuric acid is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper chemical handling and disposal protocols is crucial.[1][2][3]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes safety goggles with side protection, suitable chemical-resistant gloves (tested according to EN 374), and a lab coat.[2] Work in a well-ventilated area and avoid generating dust.[1]
Disposal Procedure for Solid this compound
For the disposal of solid this compound, follow these steps:
-
Containment: Carefully sweep up the solid material. Minimize dust generation during this process.
-
Transfer: Place the swept-up material into a suitable, clearly labeled, and closed container for disposal.
-
Waste Collection: Dispose of the container and its contents in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Disposal of Solutions Containing this compound
For solutions containing this compound, the disposal method will depend on the solvent and the concentration.
-
Neutralization (for aqueous solutions): While 4-Aminohippuric acid itself is not a strong acid, general procedures for acid disposal can be followed for aqueous solutions.
-
Slowly dilute the solution with a large amount of cold water.
-
Prepare a basic solution (e.g., sodium carbonate or sodium hydroxide).
-
Slowly add the diluted acidic solution to the basic solution while stirring until the pH is between 5 and 10.
-
The neutralized solution may then be poured down the drain with copious amounts of water, provided no other hazardous materials are present.
-
-
Solvent Waste: If the solvent is flammable or otherwise hazardous, the solution must be collected in a designated solvent waste container. Do not mix incompatible waste streams.
-
Consult EHS: Always consult your institution's EHS guidelines for the proper disposal of chemical solutions.
Spill Response
In the event of a spill, immediately clean it up while wearing appropriate PPE. Avoid generating dust from solid spills. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. Ensure the area is well-ventilated.
Quantitative Data Summary
No specific quantitative exposure limits for 4-Aminohippuric acid have been established by regional regulatory bodies.
| Parameter | Value | Reference |
| Occupational Exposure Limits | Not Established |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-Aminohippuric-d4 Acid
This document provides immediate, essential safety and logistical information for handling 4-Aminohippuric-d4 Acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is crucial to handle it with care to minimize exposure. The toxicological properties of this specific deuterated compound have not been thoroughly investigated. Therefore, following standard laboratory safety protocols is essential.[1]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hand Protection | Disposable Gloves | Nitrile rubber gloves are recommended. Inspect gloves for integrity before use.[1] |
| Body Protection | Laboratory Coat | Standard lab coat to prevent skin contact. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2] |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to minimize dust generation and accumulation.
-
Weighing and Transfer: When weighing or transferring the compound, do so carefully to avoid creating dust. Use appropriate tools, such as a spatula.
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage Conditions:
| Parameter | Recommendation |
| Container | Store in a tightly closed container. |
| Temperature | Store in a cool, dry place. Some suppliers recommend storage at -20°C for the powder. |
| Light Exposure | Protect from light as the compound may be light-sensitive. |
| Incompatible Materials | Keep away from strong oxidizing agents. |
Accidental Release and Exposure Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
First Aid Measures:
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention. |
Spill Cleanup Protocol:
-
Evacuate: If a significant amount is spilled, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For powdered spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area with appropriate cleaning agents.
-
Personal Protection: Wear appropriate PPE during the entire cleanup process.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Step-by-Step Disposal Guidance:
-
Waste Identification: Identify the waste as a non-hazardous chemical waste, unless mixed with other hazardous materials.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Labeling: The label should include the chemical name ("this compound") and any other components of the waste mixture.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of down the drain or in regular trash.
Operational Workflow
The following diagram illustrates the standard workflow for handling this compound in a research setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
